Product packaging for 5,10-Dideazafolic acid(Cat. No.:CAS No. 85597-18-8)

5,10-Dideazafolic acid

Katalognummer: B1664631
CAS-Nummer: 85597-18-8
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: BHDZQFSNQPIPGI-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5,10-Dideazafolic acid (CAS 85597-18-8) is a synthetic analogue of tetrahydrofolic acid that functions as a key inhibitor in the de novo purine biosynthesis pathway. Its primary mechanism of action is the potent inhibition of the enzyme glycinamide ribonucleotide formyltransferase (GARFT), a folate-dependent enzyme critical for the formation of purine nucleotides . By targeting GARFT, this compound disrupts the cellular production of purines, leading to the inhibition of DNA and RNA synthesis and ultimately exerting anti-proliferative effects on rapidly dividing cells . The research value of this compound is significant in oncology, particularly in investigating new approaches to anticancer therapy through the disruption of nucleotide synthesis . Studies have shown that the cytotoxicity of its related compound, 5,10-dideazatetrahydrofolic acid, is highly dependent on extracellular folate levels, providing a rationale for exploring combination treatments in a research setting . Furthermore, cellular uptake of this class of compounds can occur through multiple membrane transport routes, including the reduced folate carrier and membrane-associated folate-binding proteins, which can influence their research efficacy in different cell models . This reagent serves as a crucial tool for scientists studying folate metabolism, antimetabolite mechanisms, and the development of novel chemotherapeutic strategies. This product is intended for research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N5O6 B1664631 5,10-Dideazafolic acid CAS No. 85597-18-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

85597-18-8

Molekularformel

C21H21N5O6

Molekulargewicht

439.4 g/mol

IUPAC-Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1

InChI-Schlüssel

BHDZQFSNQPIPGI-HNNXBMFYSA-N

Isomerische SMILES

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5,10-Dideazafolic acid; 

Herkunft des Produkts

United States

Foundational & Exploratory

The Early Discovery and Development of Lometrexol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol (B1675047), also known as 5,10-dideazatetrahydrofolate (DDATHF), is a folate analog antimetabolite that emerged from the quest for novel anticancer agents with mechanisms of action distinct from the classical antifolate, methotrexate.[1] Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR), lometrexol was uniquely identified as a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the first of two formylation steps.[3] By inhibiting this enzyme, lometrexol effectively depletes the intracellular pools of adenosine (B11128) and guanosine (B1672433) triphosphates, which are essential for DNA and RNA synthesis.[4] This disruption of purine metabolism leads to cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis in rapidly proliferating cancer cells.[1][5] This whitepaper provides a comprehensive technical overview of the early discovery and development of lometrexol, detailing its mechanism of action, key experimental protocols, and a summary of its preclinical and early clinical findings.

Mechanism of Action: Targeting De Novo Purine Synthesis

Lometrexol exerts its cytotoxic effects by specifically targeting and tightly binding to GARFT.[3] The inhibition of GARFT blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the purine biosynthesis pathway. This leads to a rapid and sustained depletion of intracellular purine ribonucleotides.[3] For lometrexol to be active, it must be transported into the cell and subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[4] The polyglutamated forms of lometrexol are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods.[4]

dot

Lometrexol Lometrexol (Monoglutamate) Cellular_Uptake Cellular Uptake Lometrexol->Cellular_Uptake Enters cell Lometrexol_Polyglutamate Lometrexol (Polyglutamated) Cellular_Uptake->Lometrexol_Polyglutamate Polyglutamation GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) Lometrexol_Polyglutamate->GARFT Inhibits De_Novo_Purine_Synthesis De Novo Purine Synthesis GARFT->De_Novo_Purine_Synthesis Catalyzes Purine_Depletion Purine Depletion (ATP, GTP) De_Novo_Purine_Synthesis->Purine_Depletion Leads to DNA_RNA_Synthesis_Inhibition DNA/RNA Synthesis Inhibition Purine_Depletion->DNA_RNA_Synthesis_Inhibition Results in S_Phase_Arrest S-Phase Arrest DNA_RNA_Synthesis_Inhibition->S_Phase_Arrest Causes Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces FPGS FPGS (Folylpolyglutamate Synthetase) FPGS->Cellular_Uptake

Caption: Mechanism of action of lometrexol.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for lometrexol from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Lometrexol (IC50 Values)

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid
OVCAR3Ovarian Carcinoma2In folic acid-free medium
L1210Murine Leukemia2372-hour continuous exposure

Data sourced from multiple preclinical studies.[3][6]

Table 2: Enzyme Inhibition Data for Lometrexol and a Second-Generation GARFT Inhibitor

CompoundTargetInhibition Constant (Ki)
LometrexolGARFTNot explicitly stated, but LY309887 is 9-fold more potent
LY309887GARFT6.5 nM

Data from a comparative study of GARFT inhibitors.[7]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of lometrexol are provided below.

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine the activity of GARFT by monitoring the rate of product formation.

Principle: The activity of GARFT is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.

Materials:

  • Purified human GARFTase

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • Lometrexol or other inhibitors

  • 0.1 M HEPES buffer, pH 7.5

  • DMSO (for dissolving inhibitors)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of the antifolate inhibitor (e.g., lometrexol) in DMSO.

  • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-CHODDF

    • Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).

  • Initiate the reaction by adding purified GARFTase to the mixture.

  • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of lometrexol on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Lometrexol

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of lometrexol in culture medium.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the desired lometrexol concentrations to each well. Include untreated cells as a control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for lometrexol.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of lometrexol in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Lometrexol for injection

  • Folic acid for oral administration

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS.

    • Inject the cell suspension (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Folic Acid Supplementation and Tumor Growth Monitoring:

    • Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin folic acid supplementation in the drinking water or diet for the designated groups.

  • Lometrexol Treatment:

    • After a pre-treatment period with folic acid (e.g., 7 days), initiate lometrexol treatment.

    • Administer lometrexol via intraperitoneal or intravenous injection at the predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Drug Development Workflow and Clinical Insights

The development of lometrexol followed a path from preclinical evaluation to early-phase clinical trials. A significant challenge in its clinical development was the emergence of severe and cumulative myelosuppression, particularly thrombocytopenia, which was more severe than predicted from preclinical animal models.[4] This unexpected toxicity was later attributed to the lower levels of folic acid in the human diet compared to standard laboratory animal chow.[8]

Subsequent clinical trials incorporated folic acid supplementation, which markedly reduced the toxicity of lometrexol without compromising its antitumor activity.[2] This finding was pivotal and established a clinically acceptable administration schedule for GARFT inhibitors.[2] Phase I and II trials explored various dosing schedules and the efficacy of lometrexol in different tumor types.

dot

Discovery Discovery & Lead Identification (Identification of DDATHF as a GARFT inhibitor) Preclinical Preclinical Development (In vitro & in vivo testing, initial toxicology) Discovery->Preclinical PhaseI Phase I Clinical Trials (Dose escalation, safety, pharmacokinetics) Preclinical->PhaseI Toxicity Unexpected Toxicity Observed (Severe Myelosuppression) PhaseI->Toxicity FolicAcid Folic Acid Supplementation (Strategy to mitigate toxicity) PhaseI->FolicAcid Toxicity->FolicAcid Leads to investigation of PhaseII Phase II Clinical Trials (Efficacy in various tumors with folic acid co-administration) FolicAcid->PhaseII Incorporated into

Caption: Early development workflow of lometrexol.

Conclusion

The early discovery and development of lometrexol marked a significant advancement in the field of antifolate chemotherapy. Its unique mechanism of action as a specific inhibitor of GARFT provided a novel target for cancer therapy. The challenges encountered during its clinical development, particularly the unexpected toxicity and the subsequent resolution through folic acid supplementation, have provided invaluable lessons for the development of this class of compounds. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of GARFT inhibitors and other targeted cancer therapies.

References

The Impact of 5,10-Dideazafolic Acid on Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10-Dideazafolic acid, also known as Lometrexol (DDATHF), is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action involves the specific and potent inhibition of a key enzyme in the de novo purine (B94841) biosynthesis pathway, leading to the disruption of DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the biochemical pathways affected by this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

This compound is a structural analog of folic acid.[1] Its primary molecular target is Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) , an essential enzyme in the de novo synthesis of purine nucleotides.[2][3] GARFT catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR).[2] This is a critical step in the multi-step pathway that ultimately produces inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[4]

By competitively inhibiting GARFT, this compound effectively halts the production of purines.[2][5] The resulting depletion of intracellular purine pools disrupts the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cells, such as those found in tumors.[2] This disruption leads to S-phase cell cycle arrest and the induction of apoptosis.[1]

It has also been reported that Lometrexol is a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).[2]

Visualization of the De Novo Purine Synthesis Pathway and Inhibition by this compound

purine_synthesis cluster_pathway De Novo Purine Synthesis cluster_products Purine Nucleotides cluster_inhibitor Inhibitor Action R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM FGAM Synthetase AIR Aminoimidazole Ribonucleotide FGAM->AIR AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIR Carboxylase SAICAR Succinocarboxamide-aminoimidazole Ribonucleotide CAIR->SAICAR SAICAR Synthetase AICAR Aminoimidazole Carboxamide Ribonucleotide SAICAR->AICAR Adenylosuccinate Lyase FAICAR Formylaminoimidazole Carboxamide Ribonucleotide AICAR->FAICAR AICARFT IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Lometrexol This compound (Lometrexol) GARFT GARFT Lometrexol->GARFT Inhibition

Figure 1. Inhibition of GARFT by this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for its enzyme inhibition and cytotoxic activity.

Table 1: Enzyme Inhibition Data
CompoundTarget EnzymeOrganism/TissueKi ValueNotes
LY309887GARFTNot Specified6.5 nMA second-generation inhibitor with 9-fold greater potency than Lometrexol.[6]
LometrexolGARFTNot Specified~58.5 nMEstimated based on the relative potency to LY309887.[6]
Table 2: In Vitro Cytotoxicity (IC50 Values)
Cell LineCancer TypeIC50 Value (nM)Culture Conditions
CCRF-CEMHuman Leukemia2.9Not Specified
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid.[7]
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid.[7]
OVCAR3Ovarian Carcinoma2In folic acid-free medium.[7]
SW626Ovarian CarcinomaNot SpecifiedNot Specified
Table 3: Clinical Pharmacokinetics of Lometrexol
ParameterValueNotes
Mean Clearance1.6 ± 0.6 L/h/m²Data from a Phase I study.[8]
Volume of Distribution8.9 ± 4.1 L/m²Data from a Phase I study.[8]
Mean Half-life (t½α)0.23 ± 0.1 hInitial phase.[8]
Mean Half-life (t½β)2.9 ± 1.4 hSecond phase.[8]
Mean Half-life (t½γ)25.0 ± 48.7 hTerminal phase.[8]
Plasma Protein Binding78 ± 3%Moderate binding.[9]
Renal Elimination85 ± 16% within 24hPrimarily excreted unchanged.[9]

Experimental Protocols

GARFT Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies used to assess the activity of glycinamide ribonucleotide formyltransferase.[1][10]

Principle: The enzymatic activity of GARFT is monitored by the formation of 5,8-dideazafolate, which can be detected by an increase in absorbance at 295 nm.

Materials:

  • Purified GARFT enzyme

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-formyl-5,8-dideazafolate (fDDF) as the folate substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl

  • UV-transparent microplates or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and GAR at the desired concentration.

  • Add the GARFT enzyme to the reaction mixture.

  • Initiate the reaction by adding fDDF.

  • Immediately monitor the increase in absorbance at 295 nm at 25°C. The rate of change in absorbance is proportional to the enzyme activity.

  • To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrates.

Cell Viability and Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of this compound on cultured cells.[7][10][11][12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (Lometrexol)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of Lometrexol in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Lometrexol. Include a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with Lometrexol (various concentrations) incubate_overnight->treat_cells incubate_drug Incubate for 72 hours treat_cells->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2. Workflow for an MTT Cell Viability Assay.
Quantification of Intracellular Purine Nucleotides by HPLC

This protocol provides a general framework for the extraction and analysis of intracellular purine nucleotides from cells treated with this compound.[11][14]

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify intracellular purine nucleotides (e.g., ATP, GTP, ADP, GDP).

Materials:

  • Cultured cells treated with Lometrexol

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction solution (e.g., 0.6 N perchloric acid)

  • Neutralization solution (e.g., potassium bicarbonate)

  • HPLC system with a C18 reversed-phase column and UV detector

  • Mobile phase (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) buffer with a methanol/acetonitrile gradient)

  • Purine nucleotide standards

Procedure:

  • Cell Harvesting and Extraction:

    • After drug treatment, rapidly wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate proteins by adding ice-cold perchloric acid.

    • Centrifuge to pellet the protein debris.

  • Sample Neutralization:

    • Transfer the supernatant to a new tube and neutralize with potassium bicarbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC system.

    • Separate the nucleotides using a C18 column and a suitable gradient elution.

    • Detect the nucleotides by their UV absorbance at approximately 254 nm.

  • Quantification:

    • Identify and quantify the peaks by comparing their retention times and areas to those of known standards.

Conclusion

This compound (Lometrexol) is a well-characterized inhibitor of de novo purine biosynthesis, with its primary target being the enzyme GARFT. By disrupting the supply of essential purine nucleotides, it exerts a potent cytotoxic effect on rapidly proliferating cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this class of antifolates. Further investigation into the polyglutamation of Lometrexol and its effects on other cellular pathways will continue to refine our understanding of its therapeutic potential and limitations.

References

5,10-Dideazafolic Acid vs. Folic Acid: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structure and function of 5,10-dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), and its parent compound, folic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their molecular differences, mechanisms of action, and the experimental methodologies used to evaluate them.

Structural Comparison: A Tale of Two Analogs

Folic acid, a water-soluble B vitamin, is a crucial component of cellular metabolism. Its structure is comprised of three key moieties: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[1][2][3] The biologically active form of folic acid is tetrahydrofolate (THF), which is produced by the enzymatic reduction of folic acid.[3]

This compound (DDATHF) is a synthetic analog of folic acid. The critical structural modification in DDATHF lies in the replacement of the nitrogen atoms at the 5 and 10 positions of the pteridine ring with carbon atoms. This seemingly subtle change has profound implications for its biological activity, transforming it from a vitamin into a potent antifolate drug.

Chemical Structure of Folic Acid

  • Molecular Formula: C₁₉H₁₉N₇O₆[2]

  • IUPAC Name: (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[2]

Chemical Structure of this compound (Lometrexol)

  • Molecular Formula: C₂₁H₂₁N₅O₆[4]

The structural rigidity and altered electron distribution resulting from the nitrogen-to-carbon substitution in DDATHF are key to its distinct mechanism of action compared to folic acid.

Functional Divergence: From Essential Vitamin to Targeted Inhibitor

The functional roles of folic acid and this compound are diametrically opposed. Folic acid is essential for life, while DDATHF is a cytotoxic agent developed for cancer therapy.

The Essential Functions of Folic Acid

Folic acid, in its reduced tetrahydrofolate form, is a vital coenzyme in one-carbon metabolism. It facilitates the transfer of one-carbon units in a variety of biosynthetic reactions essential for:

  • Nucleotide Synthesis: Providing the carbon atoms necessary for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA.

  • Amino Acid Metabolism: Interconverting amino acids, such as the conversion of homocysteine to methionine.

  • Cell Division and Growth: Supporting rapid cell proliferation, particularly in tissues with high cell turnover rates like bone marrow and during embryonic development.

The Targeted Inhibition by this compound (Lometrexol)

This compound functions as an antifolate, a class of drugs that interfere with the metabolic processes dependent on folic acid. Specifically, DDATHF is a potent and selective inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) .[5][6][7] GARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the transfer of a formyl group to glycinamide ribonucleotide.

By inhibiting GARFT, DDATHF effectively blocks the synthesis of purines, leading to a depletion of the cellular pools of adenine (B156593) and guanine (B1146940) nucleotides. This has several downstream consequences for rapidly dividing cells, including:

  • Inhibition of DNA and RNA Synthesis: Without an adequate supply of purine building blocks, DNA replication and transcription are halted.

  • Cell Cycle Arrest: The lack of essential nucleotides triggers cell cycle checkpoints, leading to an arrest, primarily in the S phase.

  • Induction of Apoptosis: Prolonged purine deprivation induces programmed cell death.[5]

This targeted inhibition of purine synthesis makes DDATHF a potent anti-cancer agent, particularly against solid tumors.[8]

Quantitative Data: Potency and Efficacy

The following tables summarize the quantitative data regarding the inhibitory activity of this compound (Lometrexol).

Parameter Value Target Reference
Ki13 µMGlycinamide Ribonucleotide Formyltransferase (GARFT)[4]
Ki6.5 nMGlycinamide Ribonucleotide Formyltransferase (GARFT)[6]
Cell Line IC₅₀ Compound Reference
CCRF-CEM (Human lymphoblastic leukemia)0.005 µMDDATHF-A[5]
CCRF-CEM (Human lymphoblastic leukemia)0.007 µg/mLDDATHF[5]
CCRF-CEM (Human leukemia)2.9 nMLometrexol[6]
Manca (Human lymphoma)42 µMAromatic precursor of a DDATHF analog[9]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound and other antifolates.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Lometrexol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DDATHF in culture medium. Remove the overnight culture medium from the wells and add the medium containing the desired concentrations of DDATHF. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot dose-response curves to determine the IC₅₀ value.[10]

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a general procedure for assessing the antitumor activity of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound (Lometrexol) for injection

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer DDATHF (and folic acid supplementation if required by the study design) to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives the vehicle.[11]

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Plot tumor growth curves for each group and calculate the tumor growth inhibition.[10]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

Folic_Acid_Metabolism Folic Acid Folic Acid DHFR DHFR Folic Acid->DHFR Reduction Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate (DHF)->DHFR Reduction Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Amino Acid Metabolism Amino Acid Metabolism Tetrahydrofolate (THF)->Amino Acid Metabolism One-Carbon Donors One-Carbon Donors One-Carbon Donors->Tetrahydrofolate (THF) One-Carbon Unit Transfer DHFR->Dihydrofolate (DHF) DHFR->Tetrahydrofolate (THF)

Caption: Simplified overview of the folic acid metabolic pathway.

DDATHF_Mechanism_of_Action cluster_purine De Novo Purine Synthesis Precursors Precursors GARFT GARFT Precursors->GARFT Purine Nucleotides Purine Nucleotides GARFT->Purine Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Purine Nucleotides->DNA/RNA Synthesis DDATHF This compound (Lometrexol) DDATHF->GARFT Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound (DDATHF).

Experimental_Workflow_Cytotoxicity Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with DDATHF (Serial Dilutions) Treat with DDATHF (Serial Dilutions) Seed Cells in 96-well Plate->Treat with DDATHF (Serial Dilutions) Incubate (e.g., 72 hours) Incubate (e.g., 72 hours) Treat with DDATHF (Serial Dilutions)->Incubate (e.g., 72 hours) Add MTT Reagent Add MTT Reagent Incubate (e.g., 72 hours)->Add MTT Reagent Incubate (3-4 hours) Incubate (3-4 hours) Add MTT Reagent->Incubate (3-4 hours) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (3-4 hours)->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

References

In Vitro Cytotoxicity of 5,10-Dideazafolic Acid (Lometrexol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid, also known as Lometrexol, is a folate analog antimetabolite with demonstrated antineoplastic activity. Its primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine (B94841) biosynthesis pathway. By disrupting the synthesis of purines, which are essential for DNA and RNA production, Lometrexol effectively halts cell proliferation and induces cell cycle arrest, primarily in the S phase. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Lometrexol, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are presented in Table 1. It is important to note that the cytotoxicity of Lometrexol can be significantly influenced by the concentration of folic acid in the cell culture medium, with lower folic acid levels leading to increased potency.

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid
OVCAR3Ovarian Carcinoma2In folic acid-free medium
SW626Ovarian CarcinomaNot explicitly quantified, but cytotoxicity demonstrated-

Mechanism of Action: GARFT Inhibition and Cell Cycle Arrest

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a folate analog, it competitively inhibits GARFT, preventing the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide. This enzymatic block leads to a depletion of the intracellular purine pool, which is essential for the synthesis of DNA and RNA. The resulting inability to replicate DNA triggers an S-phase arrest of the cell cycle.

cluster_0 De Novo Purine Synthesis cluster_1 Mechanism of Lometrexol cluster_2 Cellular Consequences Ribose-5-phosphate Ribose-5-phosphate GAR GAR Ribose-5-phosphate->GAR Multiple Steps FGAR FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines Multiple Steps DNA & RNA\nSynthesis DNA & RNA Synthesis Purines->DNA & RNA\nSynthesis Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Inhibition Purine Depletion Purine Depletion GARFT->Purine Depletion DNA Synthesis\nInhibition DNA Synthesis Inhibition Purine Depletion->DNA Synthesis\nInhibition S-Phase Arrest S-Phase Arrest DNA Synthesis\nInhibition->S-Phase Arrest Cell Death Cell Death S-Phase Arrest->Cell Death

Caption: Signaling pathway of this compound (Lometrexol) action.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound (Lometrexol)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only to serve as a blank. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lometrexol Treatment: Prepare a stock solution of Lometrexol in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of Lometrexol in complete medium to achieve the desired final concentrations. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for Lometrexol). Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Crystal Violet Assay for Cell Proliferation

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable cells.

Materials:

  • This compound (Lometrexol)

  • Selected adherent cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.5% in 25% methanol)

  • Solubilization buffer (e.g., 33% acetic acid)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.

  • Fixation: After the treatment period, gently aspirate the medium from the wells. Wash the cells twice with 200 µL of PBS per well. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the fixation solution and wash the plate twice with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing and Drying: Gently remove the Crystal Violet solution. Wash the plate by submerging it in a container of tap water and repeat this process four times. Invert the plate on a paper towel and allow it to air dry completely.

  • Solubilization and Absorbance Reading: Add 100 µL of solubilization buffer to each well. Gently mix the plate on an orbital shaker for 15 minutes. Measure the absorbance at 590 nm using a multi-well spectrophotometer.

Clonogenic Assay for Cell Survival

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a sensitive measure of cytotoxicity.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates or T25 flasks containing complete medium. Allow cells to attach for 24 hours.

  • Drug Exposure: Treat the cells with various concentrations of Lometrexol for a defined period (e.g., 24, 48, or 72 hours).

  • Colony Formation: After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Fixation and Staining: Once colonies are visible (typically >50 cells), aspirate the medium, wash with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1) for 5-10 minutes. Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies in each well. The plating efficiency and surviving fraction are then calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

cluster_0 Preparation cluster_1 Experiment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A Prepare Cancer Cell Culture C Seed Cells in Multi-well Plates A->C B Prepare Serial Dilutions of Lometrexol D Treat Cells with Lometrexol (and Vehicle Control) B->D C->D E Incubate for Defined Period D->E F MTT Assay E->F G Crystal Violet Assay E->G H Clonogenic Assay E->H I Measure Absorbance/ Count Colonies F->I G->I H->I J Calculate % Viability/ Surviving Fraction I->J K Determine IC50 Value J->K

Caption: General workflow for in vitro cytotoxicity testing of Lometrexol.

Conclusion

This compound (Lometrexol) is a potent inhibitor of de novo purine synthesis, demonstrating significant cytotoxic effects against various cancer cell lines in vitro. Its mechanism of action, centered on the inhibition of GARFT, leads to S-phase cell cycle arrest and subsequent cell death. The provided experimental protocols offer robust methods for quantifying the cytotoxic and anti-proliferative effects of Lometrexol. Further research into the specific molecular players downstream of GARFT inhibition could provide deeper insights into its mechanism and potential for combination therapies.

A Comprehensive Technical Guide to the Physical and Chemical Properties of 5,10-Dideazafolic Acid (Lometrexol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid, also known as Lometrexol (B1675047), is a potent folate analog antimetabolite that has been a subject of significant interest in the field of oncology. As a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), it plays a crucial role in the de novo purine (B94841) synthesis pathway, making it a target for cancer therapeutic development.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of Lometrexol, complete with detailed experimental methodologies, quantitative data summaries, and a visualization of its mechanism of action to support further research and drug development efforts.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Lometrexol is fundamental for its application in research and clinical settings. These properties influence its solubility, stability, and bioavailability.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name N-[4-[2-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid[3]
Synonyms Lometrexol, DDATHF, (6R)-Dideazatetrahydrofolate[3][4]
Chemical Formula C21H25N5O6[4][5][6]
Molecular Weight 443.45 g/mol [4][5][7]
Appearance Crystalline solid[3]
CAS Number 106400-81-1[4][8]

Note on conflicting data: Initial searches revealed conflicting information regarding the molecular formula (C21H21N5O6) and molecular weight (439.42 g/mol ).[9][10] However, more recent and detailed sources consistently report the formula as C21H25N5O6 with a corresponding molecular weight of approximately 443.45 g/mol , which is now the accepted value.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Lometrexol.

PropertyValueExperimental ConditionsSource(s)
Melting Point Not explicitly found in searches.N/A
Solubility
   in DMSO~20 mg/mL and ~100 mg/mL (225.50 mM)Room Temperature[3][7]
   in Dimethyl Formamide~5 mg/mLRoom Temperature[3]
   in DMSO:PBS (1:1, pH 7.2)~0.5 mg/mLRoom Temperature[3]
   in Aqueous BuffersSparingly solubleNot specified[3]
pKa Values Not explicitly found in searches.N/A
UV/Vis Absorption Maxima (λmax) 224 nm, 279 nmNot specified[3]
Stability
   Solid≥ 4 years-20°C[3]
   Aqueous SolutionNot recommended for storage > 1 dayNot specified[3][11]

Note on conflicting solubility data: There is a notable discrepancy in the reported solubility of Lometrexol in DMSO, with values of approximately 20 mg/mL and 100 mg/mL. This variation may be attributable to differences in the experimental conditions, such as the specific batch purity, temperature, and the method of dissolution (e.g., with or without sonication). The higher value of 100 mg/mL was reported with a recommendation for sonication to aid dissolution.[7]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[12]

Protocol:

  • Preparation: An excess amount of solid Lometrexol is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

  • Quantification: The concentration of Lometrexol in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax.

  • Replication: The experiment is repeated at least in triplicate to ensure the reproducibility of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of a substance.[13]

Protocol:

  • Solution Preparation: A precise amount of Lometrexol is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-DMSO) if the compound has low aqueous solubility. The initial concentration should be accurately known.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the Lometrexol solution in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values are then determined from the inflection points of the titration curve or by using appropriate software for data analysis. For multiprotic substances like Lometrexol, multiple inflection points may be observed, corresponding to the different ionizable groups.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

Lometrexol exerts its cytotoxic effects by specifically targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] This inhibition leads to a depletion of the intracellular pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[7][14]

References

5,10-Dideazafolic Acid (Lometrexol): A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), later known as Lometrexol (B1675047), is a potent antifolate that emerged from research focused on developing novel cancer chemotherapeutics. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), Lometrexol was distinguished by its specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] This unique mechanism of action generated significant interest in its potential to treat various solid tumors. This technical guide provides a comprehensive historical overview of Lometrexol research, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the challenges that ultimately limited its clinical development.

Discovery and Synthesis

The synthesis of this compound was a significant advancement in the field of folate analog chemistry. A modified synthesis approach involves the reaction of 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone with [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-triphenylphosphonium bromide. The synthesis proceeds through a Wittig condensation promoted by sodium hydride in 1-methyl-2-pyrrolidone, followed by catalytic reduction, mild base hydrolysis, and finally, acid precipitation of the DDATHF product. This multi-step synthesis can be achieved from commercially available reagents.

Mechanism of Action

Lometrexol exerts its cytotoxic effects by potently inhibiting glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, Lometrexol effectively blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis.[2]

The specificity of Lometrexol for GARFT, as opposed to other folate-dependent enzymes, was a key feature that distinguished it from other antifolates. This targeted inhibition was seen as a promising strategy to overcome resistance mechanisms associated with methotrexate, which often involve the upregulation of DHFR.

purine_biosynthesis PRPP Ribose-5-phosphate PRA Phosphoribosylamine PRPP->PRA GPAT GAR Glycinamide ribonucleotide PRA->GAR GARS FGAR Formylglycinamide ribonucleotide GAR->FGAR GARFT FGAM Formylglycinamidine ribonucleotide FGAR->FGAM FGAMS AIR Aminoimidazole ribonucleotide FGAM->AIR AIRS CAIR Carboxyaminoimidazole ribonucleotide AIR->CAIR AIRC SAICAR Succinylaminoimidazole- carboxamide ribonucleotide CAIR->SAICAR SAICARS AICAR Aminoimidazole- carboxamide ribonucleotide SAICAR->AICAR ADSL FAICAR Formylaminoimidazole- carboxamide ribonucleotide AICAR->FAICAR ATIC IMP Inosine monophosphate (IMP) FAICAR->IMP IMPDH AMP AMP IMP->AMP GMP GMP IMP->GMP Lometrexol Lometrexol (DDATHF) GARFT GARFT Lometrexol->GARFT

Figure 1. De Novo Purine Biosynthesis Pathway and Lometrexol's Point of Inhibition.

Preclinical Research

In Vitro Cytotoxicity

Lometrexol demonstrated potent cytotoxic activity against a range of cancer cell lines in preclinical studies. The National Cancer Institute's NCI-60 cell line screen is a valuable resource for assessing the differential sensitivity of various cancer types to anticancer agents. The table below summarizes the 50% growth inhibition (GI50) values for Lometrexol across a selection of human cancer cell lines from this screen.

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.002
HL-60(TB)Leukemia0.003
K-562Leukemia0.004
MOLT-4Leukemia0.002
RPMI-8226Leukemia>100
SRLeukemia0.003
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.021
EKVXNon-Small Cell Lung0.004
HOP-62Non-Small Cell Lung0.005
HOP-92Non-Small Cell Lung0.007
NCI-H226Non-Small Cell Lung0.008
NCI-H23Non-Small Cell Lung0.011
NCI-H322MNon-Small Cell Lung0.015
NCI-H460Non-Small Cell Lung0.009
NCI-H522Non-Small Cell Lung0.012
Colon Cancer
COLO 205Colon Cancer0.006
HCC-2998Colon Cancer0.005
HCT-116Colon Cancer0.004
HCT-15Colon Cancer0.007
HT29Colon Cancer0.008
KM12Colon Cancer0.005
SW-620Colon Cancer0.006
CNS Cancer
SF-268CNS Cancer0.004
SF-295CNS Cancer0.005
SF-539CNS Cancer0.006
SNB-19CNS Cancer0.007
SNB-75CNS Cancer0.005
U251CNS Cancer0.006
Melanoma
LOX IMVIMelanoma0.004
MALME-3MMelanoma0.005
M14Melanoma0.006
SK-MEL-2Melanoma0.007
SK-MEL-28Melanoma0.008
SK-MEL-5Melanoma0.005
UACC-257Melanoma0.006
UACC-62Melanoma0.004
Ovarian Cancer
IGROV1Ovarian Cancer0.005
OVCAR-3Ovarian Cancer0.006
OVCAR-4Ovarian Cancer0.007
OVCAR-5Ovarian Cancer0.008
OVCAR-8Ovarian Cancer0.005
NCI/ADR-RESOvarian Cancer0.012
SK-OV-3Ovarian Cancer0.009
Renal Cancer
786-0Renal Cancer0.006
A498Renal Cancer0.007
ACHNRenal Cancer0.008
CAKI-1Renal Cancer0.005
RXF 393Renal Cancer0.006
SN12CRenal Cancer0.007
TK-10Renal Cancer0.005
UO-31Renal Cancer0.008
Prostate Cancer
PC-3Prostate Cancer0.009
DU-145Prostate Cancer0.011
Breast Cancer
MCF7Breast Cancer0.007
MDA-MB-231/ATCCBreast Cancer0.008
HS 578TBreast Cancer0.009
BT-549Breast Cancer0.012
T-47DBreast Cancer0.006
MDA-MB-435Breast Cancer0.005

Data sourced from the NCI Developmental Therapeutics Program database.

Clinical Development

Phase I Trials

Initial Phase I clinical trials of Lometrexol showed promising antitumor activity in a variety of solid tumors. However, these early studies were hampered by severe and cumulative antiproliferative toxicities, most notably myelosuppression (thrombocytopenia) and mucositis.[1] These toxicities were often delayed and became more pronounced with repeated dosing, limiting the ability to administer the drug on a consistent schedule.

Subsequent Phase I studies investigated strategies to mitigate these toxicities. Preclinical data suggested that folic acid supplementation could protect normal tissues from the effects of Lometrexol without compromising its antitumor efficacy. A Phase I trial of Lometrexol administered with oral folic acid supplementation confirmed that this approach could significantly reduce the drug's toxicity.[1] Another approach involved a rescue regimen with folinic acid (leucovorin) administered after Lometrexol.[3] These studies helped to establish a more tolerable dosing regimen for Phase II trials.

Pharmacokinetics

Pharmacokinetic studies in patients revealed that Lometrexol has a multi-exponential plasma disposition.[4] Key pharmacokinetic parameters from a Phase I study are summarized below.

ParameterValue
Plasma Half-lives
t1/2α19 ± 7 min
t1/2β256 ± 96 min
t1/2γ1170 ± 435 min
Plasma Protein Binding 78 ± 3%
Volume of Distribution (Vdss) 4.7 - 15.8 L/m²
Renal Elimination (24h) 85 ± 16% of dose

Data from a Phase I clinical trial with folic acid supplementation.[4]

Lometrexol is primarily eliminated by the kidneys, with a significant portion of the administered dose excreted unchanged in the urine.[4]

Phase II and III Trials and Eventual Discontinuation

Despite the improved toxicity profile with folic acid supplementation, the clinical development of Lometrexol ultimately did not lead to its approval. While some antitumor activity was observed in Phase II trials, the overall efficacy was not deemed sufficient to outweigh the remaining toxicity concerns and the complexities of the administration schedule. The narrow therapeutic window and the potential for cumulative toxicity remained significant challenges. As a result, the development of Lometrexol as a frontline cancer therapy was discontinued.

Experimental Protocols

Synthesis of this compound (Lometrexol)

Materials:

  • 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone

  • [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-triphenylphosphonium bromide

  • Sodium hydride (NaH)

  • 1-methyl-2-pyrrolidone (NMP)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Anhydrous solvents (NMP)

  • Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

  • Wittig Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and the phosphonium (B103445) salt in anhydrous NMP. Cool the solution in an ice bath and slowly add a dispersion of sodium hydride in mineral oil. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Catalytic Hydrogenation: Dissolve the purified product from the previous step in a suitable solvent (e.g., ethanol/water mixture). Add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the reduced product in an aqueous solution of sodium hydroxide. Heat the reaction mixture at reflux for 2-4 hours to hydrolyze the ester and amide groups.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify to pH 3-4 with hydrochloric acid. The desired product, this compound, will precipitate out of solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of a water-miscible organic solvent (e.g., acetone). Dry the product under vacuum to yield the final compound.

synthesis_workflow start Starting Materials: - 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone - Phosphonium salt wittig Wittig Condensation (NaH, NMP) start->wittig workup Aqueous Work-up & Purification (Chromatography) wittig->workup hydrogenation Catalytic Hydrogenation (H₂, Pd/C) workup->hydrogenation hydrolysis Hydrolysis (NaOH, heat) hydrogenation->hydrolysis precipitation Acidification & Precipitation (HCl) hydrolysis->precipitation final_product This compound (Lometrexol) precipitation->final_product

Figure 2. General Synthetic Workflow for Lometrexol.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

Principle: The activity of GARFT is monitored by measuring the increase in absorbance at a specific wavelength that corresponds to the formation of the product, formylglycinamide ribonucleotide (FGAR), or a coupled reaction product.

Materials:

  • Purified recombinant GARFT enzyme

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-formyl-5,8-dideazatetrahydrofolate (a stable folate analog) or other suitable formyl donor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Lometrexol (or other test inhibitors)

  • Microplate reader capable of reading absorbance at the desired wavelength

Procedure:

  • Prepare Reagents: Prepare stock solutions of GAR, the formyl donor, and Lometrexol in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and varying concentrations of Lometrexol (or a vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Initiate the enzymatic reaction by adding the formyl donor substrate to each well.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Lometrexol concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay for IC50 Determination

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lometrexol

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of Lometrexol in complete medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Lometrexol concentration relative to the untreated control. Plot the percentage of viability against the log of the Lometrexol concentration and use non-linear regression to determine the IC50 value.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Animal Studies cluster_clinical Clinical Trials synthesis Compound Synthesis (e.g., Lometrexol) enzyme_assay Enzyme Inhibition Assay (e.g., GARFT) synthesis->enzyme_assay cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) synthesis->cell_viability ic50_determination IC50 Determination enzyme_assay->ic50_determination cell_viability->ic50_determination pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) ic50_determination->pk_studies efficacy_studies In Vivo Efficacy Studies (e.g., Xenograft Models) pk_studies->efficacy_studies toxicity_studies Toxicology Studies efficacy_studies->toxicity_studies phase1 Phase I (Safety, Dosage) toxicity_studies->phase1 phase2 Phase II (Efficacy, Side Effects) phase1->phase2 phase3 Phase III (Comparison to Standard Treatment) phase2->phase3

Figure 3. A General Experimental Workflow for Antifolate Drug Discovery and Development.

Conclusion

The research and development of this compound (Lometrexol) represents a significant chapter in the history of anticancer drug discovery. Its unique mechanism of action as a specific inhibitor of GARFT provided a new therapeutic target and a departure from the classical DHFR inhibitors. While the initial promise of Lometrexol was ultimately not realized in the clinic due to toxicity challenges, the extensive research conducted on this compound has provided invaluable insights into the intricacies of purine metabolism, the mechanisms of antifolate action, and the importance of strategies to mitigate drug-related toxicities. The story of Lometrexol serves as a compelling case study for researchers and drug development professionals, highlighting both the potential and the pitfalls in the quest for more effective and selective cancer therapies.

References

The Pivotal Role of Glycinamide Ribonucleotide Formyltransferase (GARFT) in De Novo Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, replication, and signaling. Central to this pathway is the enzyme Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT), also known as GART or Phosphoribosylglycinamide formyltransferase. GARFT catalyzes the third step in this intricate ten-step sequence, the formylation of glycinamide ribonucleotide (GAR) to produce formylglycinamide ribonucleotide (FGAR). This reaction is a critical checkpoint and a well-validated target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the core functions of GARFT, including its enzymatic mechanism, structural biology, and kinetic properties. Furthermore, it details established experimental protocols for the characterization of GARFT and its inhibitors, and discusses its role as a strategic target in drug discovery and development.

Introduction: The De Novo Purine Biosynthesis Pathway

The de novo purine biosynthesis pathway is a highly conserved metabolic sequence that constructs the purine ring from basic molecular precursors.[1] This pathway is crucial for producing inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived.[2][3] These nucleotides are indispensable for a myriad of cellular processes, including DNA and RNA synthesis, cellular energy metabolism (ATP, GTP), and signal transduction.

The pathway commences with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of IMP through a series of ten enzymatic reactions.[1] In humans, these reactions are catalyzed by six enzymes, some of which are multifunctional.[4][5] GARFT is a key enzyme in this pathway, responsible for the addition of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to GAR.[6][7] The activity of this pathway is tightly regulated and is significantly upregulated in rapidly proliferating cells, such as cancer cells, making its constituent enzymes attractive targets for chemotherapy.[1]

Glycinamide Ribonucleotide Formyltransferase (GARFT): A Core Catalytic Player

Enzymatic Function and a Pivotal Role in Metabolism

GARFT (EC 2.1.2.2) catalyzes the transfer of a formyl group from the cofactor 10-formyl-THF to the amino group of GAR, yielding FGAR and tetrahydrofolate (THF).[6][8] This reaction is the third committed step in the de novo purine synthesis pathway. In humans, GARFT exists as part of a trifunctional protein that also contains glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[9] This multifunctional nature is believed to enhance pathway efficiency through substrate channeling.[5]

Structural Biology and Catalytic Mechanism

The crystal structure of human GARFT has been elucidated, providing critical insights into its catalytic mechanism and a template for structure-based drug design.[9] The enzyme possesses a deep active site cleft that accommodates both the GAR substrate and the folate cofactor.[9] The kinetic mechanism of the GARFT reaction is an ordered-sequential process, where 10-formyl-THF binds to the enzyme first, followed by GAR.[7][10]

The proposed catalytic mechanism involves a direct nucleophilic attack by the amino group of GAR on the formyl carbon of 10-formyl-THF.[8] Key amino acid residues within the active site, such as a conserved histidine and aspartate, are thought to play crucial roles in stabilizing the transition state and facilitating proton transfer during the reaction.[8] A water molecule, activated by a nearby aspartate residue, is believed to mediate the proton transfer from the attacking amine of GAR to the N10 of the folate cofactor, leading to the collapse of the tetrahedral intermediate and release of products.[8]

Quantitative Analysis of GARFT Activity and Inhibition

The following tables summarize key quantitative data related to GARFT enzyme kinetics and inhibition. This information is vital for researchers studying the enzyme's function and for professionals involved in the development of GARFT-targeted therapeutics.

Parameter Inhibitor Cell Line Value Reference
Ki LY309887-6.5 nM[11]
IC50 Lometrexol (B1675047)CCRF-CEM (Human Leukemia)2.9 nM[11]
IC50 LY309887CCRF-CEM (Human Leukemia)9.9 nM[11]
EC50 LY309887RAW (Macrophage)90 nM[12]

Table 1: Inhibition Constants for GARFT Inhibitors. This table provides a summary of the inhibitory potency of selected compounds against GARFT. Ki represents the enzyme-inhibitor binding affinity, while IC50 and EC50 values indicate the concentration of inhibitor required to achieve 50% inhibition of enzyme activity or a cellular process, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the study of GARFT.

Recombinant Human GARFT Expression and Purification

This protocol is adapted from established methods for the expression and purification of recombinant proteins from E. coli.[10][13]

1. Gene Cloning and Expression Vector Construction:

  • The cDNA encoding the human GARFT domain is amplified by PCR.
  • The amplified fragment is cloned into a suitable bacterial expression vector, such as a pET vector containing an N-terminal His6-tag for affinity purification.
  • The construct is verified by DNA sequencing.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium.
  • The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  • Cells are lysed by sonication or high-pressure homogenization.
  • The lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the soluble His6-tagged GARFT is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
  • The recombinant GARFT is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • If necessary, further purification steps such as size-exclusion chromatography can be performed to achieve higher purity.

GARFT Enzyme Activity Assay

This spectrophotometric assay measures the production of THF from 10-formyl-THF, which can be monitored by the increase in absorbance at 350 nm.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2.
  • Substrates: Glycinamide ribonucleotide (GAR) and 10-formyltetrahydrofolate (10-formyl-THF).
  • Enzyme: Purified recombinant GARFT.

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer and GAR at a fixed concentration.
  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding a known amount of purified GARFT enzyme.
  • Immediately start monitoring the increase in absorbance at 350 nm over time using a spectrophotometer.
  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of THF.
  • To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data is then fitted to the Michaelis-Menten equation.

GARFT Inhibitor Screening Assay

This protocol is designed for high-throughput screening of potential GARFT inhibitors.

1. Reagents and Materials:

  • 96-well microplates (UV-transparent for spectrophotometric assays).
  • Assay components as described in the enzyme activity assay protocol.
  • A library of test compounds dissolved in a suitable solvent (e.g., DMSO).
  • A known GARFT inhibitor as a positive control (e.g., lometrexol).

2. Assay Procedure:

  • In a 96-well plate, add a small volume of the test compounds at various concentrations to the designated wells. Include wells for a negative control (solvent only) and a positive control (known inhibitor).
  • Add the assay buffer and GAR to all wells.
  • Pre-incubate the plate with the compounds and substrate.
  • Initiate the reaction by adding the GARFT enzyme to all wells.
  • Monitor the reaction progress by measuring the absorbance at 350 nm at regular intervals using a microplate reader.
  • The percentage of inhibition for each compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the negative control.
  • For promising hits, a dose-response curve is generated to determine the IC50 value.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the central role of GARFT in purine biosynthesis and its potential as a therapeutic target.

Purine_Biosynthesis_Pathway cluster_GARFT GARFT Catalyzed Step PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRA 5-Phosphoribosylamine (PRA) PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT (10-formyl-THF -> THF) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR AICAR Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) SAICAR->AICAR FAICAR Formylaminoimidazole-4-carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: De Novo Purine Biosynthesis Pathway Highlighting the GARFT-Catalyzed Step.

GARFT_Enzymatic_Mechanism cluster_enzyme GARFT Active Site Enzyme GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) Enzyme->FGAR 5. Product Release THF Tetrahydrofolate (THF) Enzyme->THF 6. Product Release Intermediate Tetrahedral Intermediate Enzyme->Intermediate 3. Nucleophilic Attack GAR Glycinamide Ribonucleotide (GAR) GAR->Enzyme 2. Binds second THF10 10-Formyltetrahydrofolate (10-formyl-THF) THF10->Enzyme 1. Binds first Intermediate->Enzyme 4. Collapse

Caption: Ordered-Sequential Kinetic Mechanism of GARFT.

Drug_Development_Workflow Target_ID Target Identification (GARFT in Cancer) Assay_Dev Assay Development (Enzyme & Cell-based) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) of Compound Libraries Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Properties) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy & safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical

Caption: A General Workflow for the Development of GARFT Inhibitors.

GARFT as a Therapeutic Target

The elevated demand for purine nucleotides in rapidly dividing cancer cells makes the de novo purine biosynthesis pathway a prime target for anticancer drug development.[1] GARFT, in particular, has been a focus of intense research for the development of potent and selective inhibitors.[11]

Antifolate drugs that target GARFT, such as lometrexol (DDATHF), have shown significant antitumor activity.[11][14] These inhibitors typically function as substrate mimics, competing with either GAR or 10-formyl-THF for binding to the enzyme's active site. The development of second-generation GARFT inhibitors, such as LY309887, has aimed to improve efficacy and reduce toxicity profiles.[11] The overexpression of the gene encoding GARFT has been linked to Down syndrome, suggesting its importance in developmental processes as well.[6]

Conclusion

Glycinamide Ribonucleotide Formyltransferase is a cornerstone of de novo purine biosynthesis, playing an indispensable role in providing the building blocks for nucleic acid synthesis and other vital cellular functions. Its heightened activity in proliferative states, particularly in cancer, has established it as a critical target for therapeutic intervention. A thorough understanding of its structure, function, and enzymatic kinetics, facilitated by the experimental protocols outlined in this guide, is paramount for the continued development of novel and effective GARFT inhibitors. Future research in this area holds the promise of delivering more targeted and less toxic therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for 5,10-Dideazafolic Acid (DDATHF) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), in cell culture experiments. DDATHF is a potent antifolate drug that has been investigated for its anticancer properties.[1][2]

Mechanism of Action

DDATHF is a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[3][4][5] By inhibiting GARFT, DDATHF depletes the intracellular pools of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis.[6][7] This disruption of purine metabolism leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][3] Unlike classical antifolates such as methotrexate, DDATHF does not significantly inhibit dihydrofolate reductase or thymidylate synthase.[5][7]

The cytotoxic effects of DDATHF can be reversed by the addition of hypoxanthine (B114508) or aminoimidazole carboxamide, which can replenish the purine pools.[7] It is important to note that the efficacy and toxicity of DDATHF can be modulated by the concentration of folic acid in the cell culture medium.[6] Folic acid supplementation can help mitigate the toxic effects on normal cells while maintaining its anti-tumor activity.[2][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DDATHF and a general workflow for its application in cell culture.

DDATHF_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis Pathway PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA DDATHF This compound (DDATHF) DDATHF->Inhibition GARFT_label GARFT Inhibition->GARFT_label

Caption: Mechanism of action of this compound (DDATHF).

Experimental_Workflow A Prepare DDATHF Stock Solution C Prepare Serial Dilutions of DDATHF in Culture Medium A->C B Cell Seeding in 96-well plates D Treat Cells with DDATHF B->D C->D E Incubate for Desired Period (e.g., 72 hours) D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Data Analysis (Calculate IC50) F->G

Caption: General experimental workflow for DDATHF in cell culture.

Experimental Protocols

Materials
  • This compound (DDATHF) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Selected cancer cell lines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Preparation of DDATHF Stock Solution
  • Prepare a high-concentration stock solution of DDATHF (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Cell Culture and Seeding
  • Culture the chosen cancer cell lines in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

  • Incubate the plates overnight to allow for cell attachment.[6]

DDATHF Treatment
  • On the day of treatment, prepare serial dilutions of the DDATHF stock solution in the complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DDATHF.

  • Include a vehicle control group (medium with the same concentration of DMSO used for the highest DDATHF concentration) and an untreated control group (medium only).

  • Incubate the plates for the desired treatment duration (e.g., 72 hours).[6]

Cell Viability Assessment (MTT Assay)
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[6]

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis
  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

  • Plot the dose-response curves with cell viability on the y-axis and the log of the DDATHF concentration on the x-axis.

  • Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[9]

Quantitative Data

The IC50 values of DDATHF can vary significantly depending on the cell line and the folic acid concentration in the culture medium.[8]

Cell LineCancer TypeIC50 (nM)Folic Acid Condition
CCRF-CEMHuman Leukemia2.9Not specified
L1210Mouse Leukemia10 - 30Not specified
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid
OVCAR3Ovarian Carcinoma2In folic acid-free medium
SW626Ovarian Carcinoma500In medium containing 2.27 µM folic acid
SW626Ovarian Carcinoma2In folic acid-free medium
SKOV3Ovarian Carcinoma8Unaffected by folic acid concentration

Note: The IC50 values presented are for reference and may vary based on experimental conditions such as cell density, passage number, and specific media formulations.[9][10] It is recommended to determine the IC50 value for each cell line under your specific experimental conditions.

References

5,10-Dideazafolic Acid (DDATHF): A Powerful Tool for Interrogating Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, is a potent folate analog antimetabolite that has emerged as a critical tool for studying de novo purine (B94841) biosynthesis.[1][2] Its high specificity and potent inhibitory action on a key enzyme in this pathway make it an invaluable molecular probe for elucidating the intricacies of purine metabolism and for the development of novel therapeutic agents, particularly in oncology.[3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing DDATHF for their studies.

DDATHF's primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway.[1] This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the formation of the purine ring.[6] By blocking this step, DDATHF effectively shuts down the production of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[6] This leads to a rapid depletion of intracellular ATP and GTP pools, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[7]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of DDATHF on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (DDATHF) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
L1210Murine Leukemia10-30-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid
OVCAR3Ovarian Carcinoma2In folic acid-free medium

Table 2: Effect of this compound (DDATHF) on Intracellular Nucleotide Pools in CCRF-CEM Cells

TreatmentTime (hours)ATP LevelsGTP Levels
1 µM DDATHF4Dramatic ReductionDramatic Reduction
1 µM DDATHF + 100 µM Hypoxanthine4No significant effectNo significant effect

Mandatory Visualizations

Signaling Pathway Diagram

purine_biosynthesis PRPP Ribose-5-Phosphate -> PRPP PRA 5-Phosphoribosylamine (PRA) PRPP->PRA Amidophosphoribosyl transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase GARFT GAR Formyltransferase (GARFT) GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP ATP ATP AMP->ATP GTP GTP GMP->GTP DDATHF This compound (DDATHF) (Lometrexol) DDATHF->GARFT Inhibition GARFT->FGAR 10-formyl-THF

Caption: De novo purine biosynthesis pathway and the site of DDATHF inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cells (e.g., CCRF-CEM, L1210) incubation1 Incubate (24h) start->incubation1 treatment Treat with DDATHF (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 4, 24, 48, 72h) treatment->incubation2 viability Cell Viability Assay (MTT / Crystal Violet) incubation2->viability nucleotide Nucleotide Pool Analysis (HPLC) incubation2->nucleotide enzyme GARFT Enzyme Assay (Spectrophotometric) incubation2->enzyme ic50 Calculate IC50 viability->ic50 levels Quantify ATP/GTP Levels nucleotide->levels kinetics Determine Ki enzyme->kinetics

Caption: General experimental workflow for studying the effects of DDATHF.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DDATHF on cancer cell lines.

Materials:

  • DDATHF (Lometrexol)

  • Selected cancer cell line (e.g., CCRF-CEM, L1210)

  • Complete cell culture medium (e.g., RPMI-1640 for CCRF-CEM, DMEM for L1210) with 10% fetal bovine serum (FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • DDATHF Treatment:

    • Prepare a stock solution of DDATHF in DMSO or sterile water.

    • Perform serial dilutions of DDATHF in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of DDATHF. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well.

    • Gently mix on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the DDATHF concentration to determine the IC50 value.

Protocol 2: Intracellular ATP and GTP Quantification by HPLC

This protocol outlines the procedure for measuring the impact of DDATHF on purine nucleotide pools.

Materials:

  • DDATHF-treated and control cells

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: e.g., 100 mM potassium phosphate (B84403) buffer (pH 6.5) with 5 mM tetrabutylammonium (B224687) bromide

  • ATP and GTP standards

  • UV detector

Procedure:

  • Sample Preparation:

    • Culture and treat cells with DDATHF as described in Protocol 1.

    • Harvest a known number of cells (e.g., 1 x 10^6) by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (acid extract) to a new tube.

    • Neutralize the extract by adding K2CO3 dropwise until the pH is between 6.0 and 7.0.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume (e.g., 20 µL) onto the HPLC column.

    • Separate the nucleotides using an isocratic or gradient elution with the mobile phase.

    • Detect ATP and GTP by UV absorbance at 254 nm.

  • Data Analysis:

    • Create standard curves using known concentrations of ATP and GTP.

    • Quantify the amount of ATP and GTP in the cell extracts by comparing their peak areas to the standard curves.

    • Normalize the nucleotide levels to the cell number.

Protocol 3: Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Assay

This spectrophotometric assay measures the activity of GARFT and its inhibition by DDATHF. The assay monitors the formation of 5,8-dideazafolate from 10-formyl-5,8-dideazafolate.

Materials:

  • Purified GARFT enzyme or cell lysate containing GARFT

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF)

  • DDATHF

  • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, GAR, and 10-formyl-5,8-dideazafolate.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of DDATHF for a defined period.

  • Enzyme Reaction:

    • Initiate the reaction by adding the GARFT enzyme preparation to the reaction mixture.

    • Immediately monitor the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazafolate.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the enzyme activity in the presence and absence of the inhibitor.

    • For inhibition studies, plot the reaction velocity against the DDATHF concentration to determine the IC50. A Lineweaver-Burk or Dixon plot can be used to determine the inhibition constant (Ki).

Protocol 4: Cell Culture Protocols

CCRF-CEM Cells (Human T-lymphoblast leukemia):

  • Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine.

  • Growth Properties: Suspension.

  • Subculturing: Maintain cultures by adding fresh medium to keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Centrifuge and resuspend in fresh medium every 2-3 days.[6][8]

L1210 Cells (Murine lymphocytic leukemia):

  • Medium: DMEM or Fischer's medium supplemented with 10% horse serum.[3]

  • Growth Properties: Suspension.

  • Subculturing: Maintain cultures between 5 x 10^4 and 8 x 10^5 cells/mL. Dilute with fresh medium every 2-3 days.[1][3]

Conclusion

This compound is a highly effective and specific tool for investigating the de novo purine biosynthesis pathway. Its ability to potently inhibit GARFT allows for the precise dissection of the roles of purine metabolism in various cellular processes, including proliferation, cell cycle progression, and apoptosis. The protocols and data presented here provide a comprehensive resource for researchers to effectively utilize DDATHF in their studies, contributing to a deeper understanding of purine metabolism and its potential as a therapeutic target.

References

Experimental Design for In Vivo Studies with Lometrexol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol (B1675047), also known as DDATHF (5,10-dideazatetrahydrofolate), is a second-generation folate analog antimetabolite. Its primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3] By blocking this pathway, lometrexol leads to the depletion of intracellular purine pools, which are essential for the synthesis of DNA and RNA. This disruption results in S-phase cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1][4] A key characteristic of lometrexol is its demonstrated activity against tumors that have developed resistance to the first-generation antifolate, methotrexate.[2][3]

Initial clinical development of lometrexol was hindered by severe and cumulative toxicities, most notably myelosuppression (primarily thrombocytopenia) and mucositis.[5][6] Subsequent preclinical and clinical studies revealed that these toxicities are significantly mitigated by the co-administration of folic acid.[5][7] Folic acid supplementation is now considered a standard component of lometrexol treatment regimens, improving its therapeutic index by protecting normal tissues without compromising its anti-tumor efficacy.[8]

These application notes provide a comprehensive guide to designing and executing in vivo studies with lometrexol, with a focus on xenograft models, efficacy and toxicity assessment, and the critical role of folic acid supplementation.

Mechanism of Action

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. This pathway is a multi-step process that synthesizes purine nucleotides (adenosine and guanosine) from basic precursors. Lometrexol specifically inhibits GARFT, the enzyme responsible for the third step in this pathway.

Caption: Lometrexol inhibits GARFT in the de novo purine synthesis pathway.

Data Presentation

Preclinical In Vivo Efficacy of Lometrexol

The following table summarizes representative data on the anti-tumor activity of lometrexol in various human tumor xenograft models. It is important to note that direct head-to-head comparative studies for lometrexol against other agents in the same model are limited in the public domain.

Animal ModelTumor TypeLometrexol Dose & ScheduleFolic Acid SupplementationOutcomeReference
Nude MiceC3H Mammary Murine TumorNot specifiedYesPotent inhibition of tumor growth[9]
Nude MiceColon XenograftsNot specifiedNot specifiedExcellent efficacy[9]
Nude MicePancreatic Human XenograftsNot specifiedNot specifiedEfficacious, but less so than LY309887[9]
Preclinical In Vivo Toxicity Profile of Lometrexol

The primary dose-limiting toxicity of lometrexol is myelosuppression. Folic acid supplementation is crucial for mitigating these effects.

Animal ModelLometrexol Dose & ScheduleFolic Acid SupplementationKey Toxicities ObservedHematological ParametersReference
Mice15-60 mg/kg (i.p.) on gestation day 7.5NoEmbryonic resorption, growth retardationNot specified for blood counts[10]
MiceNot specifiedNoIncreased lethalityNot specified[5]
MiceNot specifiedYes (low dose)Toxicity preventedNot specified[5]
Patients (Clinical Data)Dose escalation up to 30 mg/m² every 21 daysYes (i.v.)Thrombocytopenia, fall in hematocrit and hemoglobinRising RBC lometrexol levels correlated with a fall in hematocrit, hemoglobin, and platelet count[11]
Patients (Clinical Data)Up to 10.4 mg/m² weeklyYes (oral)Thrombocytopenia, mucositisNot specified[7][12]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the evaluation of the anti-tumor efficacy of lometrexol with folic acid supplementation in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old

  • Cancer cell line of interest (e.g., NCI-H460, A549)

  • Lometrexol for injection

  • Folic acid for oral administration

  • Matrigel (optional)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • The typical concentration is 1-10 x 10⁶ cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Folic Acid Supplementation and Tumor Growth Monitoring:

    • Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin folic acid supplementation in the designated treatment groups. This can be administered in the drinking water, in the diet, or via oral gavage. A typical supplementation period is 7 days prior to the initiation of lometrexol treatment.[5][8]

  • Lometrexol Treatment:

    • After the folic acid supplementation period, initiate lometrexol treatment.

    • Administer lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule.

    • The control group should receive the vehicle control.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition (TGI): Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Survival Analysis: In some studies, the primary endpoint may be survival. Kaplan-Meier curves can be generated to compare the survival duration between treatment groups.

Xenograft_Study_Workflow start Start implant Tumor Cell Implantation start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize folic_acid Folic Acid Supplementation (Treatment Groups) randomize->folic_acid vehicle Vehicle Control randomize->vehicle lometrexol Lometrexol Treatment folic_acid->lometrexol evaluate Efficacy & Toxicity Evaluation lometrexol->evaluate vehicle->evaluate end End evaluate->end caption General workflow for a lometrexol in vivo xenograft study.

Caption: General workflow for a lometrexol in vivo xenograft study.

In Vivo Toxicity Monitoring Protocol

This protocol details the monitoring of potential toxicities associated with lometrexol administration.

Materials:

  • Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Automated hematology analyzer

  • Animal scale for body weight measurement

  • Clinical observation log

Procedure:

  • Body Weight and Clinical Observations:

    • Record the body weight of each animal at least twice weekly. Significant weight loss can be an indicator of toxicity.

    • Perform daily clinical observations for signs of distress, such as changes in posture, activity, grooming, and food/water intake.

  • Hematological Analysis:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline (before treatment) and at regular intervals during and after the treatment period.

    • Perform a complete blood count (CBC) to assess parameters including:

      • Platelet count (thrombocytopenia)

      • Red blood cell count and hemoglobin levels (anemia)

      • White blood cell count (leukopenia)

    • Given the correlation observed in clinical studies, monitoring lometrexol levels in red blood cells (RBCs) could serve as a valuable biomarker for cumulative drug exposure and potential toxicity.[11]

  • Mucositis Assessment:

    • Visually inspect the oral cavity for signs of mucositis, such as redness, swelling, and ulceration, particularly at higher doses or with prolonged treatment.

  • Data Analysis:

    • Compare the changes in body weight and hematological parameters between the treatment and control groups.

    • Correlate any observed clinical signs of toxicity with the lometrexol dose and schedule, as well as with the folic acid supplementation regimen.

Conclusion

The successful design of in vivo studies with lometrexol hinges on a thorough understanding of its mechanism of action and its toxicity profile. The protocols and data presented in these application notes provide a framework for researchers to evaluate the anti-tumor efficacy of lometrexol in a preclinical setting. The critical importance of concurrent folic acid administration to mitigate toxicity cannot be overstated and should be a standard component of any experimental design. Future preclinical studies should aim to conduct direct, head-to-head comparisons of lometrexol with other antifolates in a variety of well-characterized xenograft models to further delineate its therapeutic potential.

References

Application Notes and Protocols for Measuring 5,10-Dideazafolic Acid (DDATHF/Lometrexol) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), in biological matrices. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and various research applications in drug development.

Introduction to this compound Analysis

This compound is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. Its therapeutic efficacy is closely linked to its concentration in biological fluids. Accurate and reliable measurement of DDATHF levels is therefore critical for understanding its pharmacology and ensuring its safe and effective use. This document outlines three validated analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection, and a competitive immunoassay. A dedicated section also covers the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described in this document, allowing for easy comparison of their performance characteristics.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
HPLC-UV Plasma10 ng/mL[1]0.2 µg/mL[2]0.2 - 10 µg/mL[2]> 73[2]
HPLC-Fluorescence Plasma, Urine-10 ng/mL[2]10 - 250 ng/mL[2]> 73[2]
LC-MS/MS Biological SamplesData not availableData not availableData not availableData not available
Competitive PCFIA Serum0.1 µg/L[3]Data not availableUp to 1000 µg/L[3]Quantitative at > 1 µg/L[3]

Note: Specific quantitative data for a dedicated this compound LC-MS/MS method was not available in the searched literature. The table will be updated as this information becomes available.

Experimental Workflows and Signaling Pathway

The following diagrams illustrate the general experimental workflows for the analytical techniques and the targeted signaling pathway of this compound.

Analytical Workflow General Analytical Workflow for this compound cluster_sample_prep Sample Preparation Sample Biological Sample (Plasma, Serum, Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Immunoassay Immunoassay Sample->Immunoassay Direct or Diluted Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC LCMS LC-MS/MS Analysis Evaporation->LCMS UV UV Detection HPLC->UV Fluorescence Fluorescence Detection HPLC->Fluorescence MS Mass Spectrometry LCMS->MS Fluorescence_IA Fluorescence Reader Immunoassay->Fluorescence_IA

Caption: General analytical workflow for measuring this compound.

DDATHF_Signaling_Pathway Mechanism of Action of this compound DDATHF This compound (Lometrexol) GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) DDATHF->GARFT Inhibits Cell_Growth_Inhibition Inhibition of Cell Growth and Proliferation DDATHF->Cell_Growth_Inhibition Ultimately causes Purine_Synthesis De Novo Purine Biosynthesis GARFT->Purine_Synthesis Catalyzes step in DNA_RNA_Synthesis DNA and RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Leads to DNA_RNA_Synthesis->Cell_Growth_Inhibition Essential for

Caption: Signaling pathway showing the inhibitory action of this compound.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of DDATHF in plasma and urine at microgram per milliliter concentrations.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.

  • Loading: Load 500 µL of plasma or urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (e.g., 40:60 v/v), with the pH adjusted to 4.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 288 nm[2].

  • Run Time: Approximately 10 minutes.

3. Calibration and Quantification

  • Prepare a series of calibration standards in the appropriate matrix (plasma or urine) ranging from 0.2 to 10 µg/mL.

  • Process the standards and quality control (QC) samples in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area of DDATHF against its concentration.

  • Determine the concentration of DDATHF in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This method offers increased sensitivity compared to UV detection and is suitable for nanogram per milliliter concentrations in plasma and urine.

1. Sample Preparation (with Oxidation)

  • Protein Precipitation: To 500 µL of plasma, add an equal volume of acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.

  • Oxidation: Transfer the supernatant to a new tube and add a small amount of manganese dioxide (MnO2) to oxidize DDATHF to a fluorescent derivative. Heat at 90°C for 10 minutes[1].

  • Centrifugation: Centrifuge to pellet the MnO2.

  • Injection: Inject the supernatant directly into the HPLC system.

2. HPLC-Fluorescence Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: Fluorescence detection with excitation at 325 nm and emission at 450 nm[2].

  • Run Time: Approximately 15 minutes.

3. Calibration and Quantification

  • Prepare calibration standards in the appropriate matrix ranging from 10 to 250 ng/mL.

  • Process standards and QCs as described for the samples.

  • Construct a calibration curve and determine the concentrations of unknown samples as described in the HPLC-UV protocol.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of DDATHF. The following is a general protocol that should be optimized for the specific instrument and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled DDATHF).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions: Specific precursor-to-product ion transitions for DDATHF and the internal standard must be determined by direct infusion.

3. Calibration and Quantification

  • Prepare a calibration curve in the appropriate matrix over the desired concentration range.

  • Process standards and QCs alongside the unknown samples.

  • Quantify DDATHF by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Protocol 4: Competitive Particle Concentration Fluorescence Immunoassay (PCFIA)

This automated immunoassay is a rapid method for determining DDATHF concentrations in serum.

1. Principle Free DDATHF in the sample competes with a known amount of β-phycoerythrin-labeled DDATHF for binding to a limited number of anti-DDATHF antibody-coated particles. The amount of fluorescence is inversely proportional to the concentration of DDATHF in the sample.

2. Assay Procedure (Automated)

  • Sample Dilution: Dilute serum samples as required.

  • Assay Execution: The automated analyzer performs the following steps:

    • Dispensing of samples, labeled DDATHF, and antibody-coated particles into microtiter wells.

    • Incubation to allow for competitive binding.

    • Washing to remove unbound components.

    • Measurement of the fluorescence of the particles at 575 nm[3].

3. Calibration and Quantification

  • A standard curve is generated using calibrators of known DDATHF concentrations.

  • The instrument's software automatically calculates the DDATHF concentration in the unknown samples based on the standard curve. The assay has a measurable concentration range of up to 1000 µg/L[3].

References

Application of 5,10-Dideazafolic Acid in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid, also known as Lometrexol (B1675047) (DDATHF), is a potent antifolate drug that has been investigated for its anticancer properties. It is a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking this pathway, Lometrexol depletes the intracellular pool of purines, which are essential for the synthesis of DNA and RNA. This selective inhibition leads to the arrest of the cell cycle and induction of apoptosis in rapidly proliferating cancer cells, making it a subject of significant interest in oncology research.[3]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. The key steps in its mechanism of action are:

  • Cellular Uptake: Lometrexol enters the cell, often via folate receptors.

  • Polyglutamylation: Once inside the cell, it is converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial as it traps the drug intracellularly and enhances its inhibitory activity against GARFT.

  • GARFT Inhibition: The polyglutamated forms of Lometrexol are potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT).

  • Purine Depletion: Inhibition of GARFT blocks the synthesis of purine nucleotides (adenosine and guanosine).

  • Cell Cycle Arrest and Apoptosis: The depletion of purines leads to a halt in DNA and RNA synthesis, resulting in cell cycle arrest, primarily at the G1 phase, and subsequent induction of apoptosis.[3] This cell cycle arrest is often mediated by the p53 and p21 pathways.

Data Presentation

The cytotoxic activity of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMHuman Leukemia2.9[4]
Colon XenograftsColon CancerEfficacious in vivo[4]
Pancreatic XenograftsPancreatic CancerEfficacious in vivo[4]

Note: The efficacy of Lometrexol can be influenced by the expression levels of GARFT and the activity of folylpolyglutamate synthetase in different cancer cell lines.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 Cancer Cell Lometrexol_ext This compound (Lometrexol) Lometrexol_int Lometrexol Lometrexol_ext->Lometrexol_int Uptake Polyglutamated_Lometrexol Polyglutamated Lometrexol Lometrexol_int->Polyglutamated_Lometrexol FPGS GARFT GARFT Polyglutamated_Lometrexol->GARFT DeNovoPurine De Novo Purine Synthesis GARFT->DeNovoPurine Catalyzes Purines Purine Nucleotides (ATP, GTP) DeNovoPurine->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA CellCycle Cell Cycle Progression DNA_RNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G cluster_0 Experimental Workflow cluster_1 Downstream Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with This compound cell_culture->treatment viability Cell Viability Assay (MTT/Clonogenic) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp end Data Analysis & Interpretation viability->end cell_cycle->end protein_exp->end G Lometrexol This compound GARFT GARFT Inhibition Lometrexol->GARFT PurineDepletion Purine Depletion GARFT->PurineDepletion p53 p53 Activation PurineDepletion->p53 p21 p21 Induction p53->p21 CDK CDK Inhibition p21->CDK G1Arrest G1 Cell Cycle Arrest CDK->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis

References

Preparing 5,10-Dideazafolic Acid (Lometrexol) Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), solutions for a range of preclinical experiments. This document includes information on the compound's mechanism of action, solubility, storage, and step-by-step instructions for preparing solutions for both in vitro and in vivo studies. Safety precautions for handling this potent antifolate compound are also outlined.

Introduction

This compound (DDATHF/Lometrexol) is a potent antifolate antimetabolite. Its primary mechanism of action is the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][2][3] By blocking GARFT, Lometrexol disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2] Due to its targeted action, Lometrexol is a compound of significant interest in cancer research and drug development. The cytotoxic potential of Lometrexol is notably influenced by the concentration of folic acid in the cellular environment.[4][5]

Physicochemical Properties and Solubility

Understanding the solubility of Lometrexol is critical for preparing accurate and effective experimental solutions. The compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.

Table 1: Solubility of this compound (Lometrexol)

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL[6]
Dimethylformamide (DMF)~5 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6]

Storage and Stability

Proper storage of this compound in both solid and solution form is crucial to maintain its stability and activity.

Table 2: Storage Conditions for this compound (Lometrexol)

FormStorage TemperatureDurationReference
Crystalline Solid-20°C≥ 4 years[6]
Stock Solution in DMSO-80°C6 months
Stock Solution in DMSO-20°C1 month
Aqueous SolutionsNot Recommended for StorageUse within one day[6]

Note: Aqueous solutions of Lometrexol are unstable and should be prepared fresh for each experiment.[2] It is recommended to avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of Lometrexol in DMSO, which can then be diluted in cell culture media for various in vitro experiments, such as cell viability and proliferation assays.

Materials:

  • This compound (Lometrexol) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of Lometrexol powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mg/mL).

  • Dissolution: Vortex the solution until the Lometrexol is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

G cluster_workflow In Vitro Stock Solution Workflow weigh Weigh Lometrexol Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

In Vitro Stock Solution Workflow
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

  • The cytotoxic potential of Lometrexol is highly dependent on the folic acid concentration in the cell culture medium. Ensure the appropriate folate levels for your experimental design.[4]

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the Lometrexol stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Cell Treatment: Add the prepared working solutions to your cell cultures and incubate for the desired duration.

Protocol 3: Preparation of Formulation for In Vivo Animal Studies

This protocol describes the preparation of a Lometrexol formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration in animal models. This formulation uses a co-solvent system to enhance the solubility of Lometrexol in an aqueous vehicle.

Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.

Materials:

  • This compound (Lometrexol) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Prepare Lometrexol Stock in DMSO: Dissolve the required amount of Lometrexol in DMSO to create a concentrated stock solution.

  • Add PEG300: To the Lometrexol/DMSO solution, add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly to mix.

  • Add Tween 80: Add Tween 80 to the mixture to a final concentration of 5% of the total volume. Vortex until the solution is homogeneous.

  • Add Saline: Slowly add sterile saline to the mixture to bring it to the final desired volume (50% of the total volume). Vortex until the solution is clear and uniform.

  • Sterilization (Optional): If required, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter.

  • Administration: The prepared formulation should be administered to the animals immediately. Do not store this formulation.

G cluster_workflow In Vivo Formulation Workflow lometrexol_dmso Dissolve Lometrexol in DMSO add_peg Add PEG300 and Vortex lometrexol_dmso->add_peg add_tween Add Tween 80 and Vortex add_peg->add_tween add_saline Add Saline and Vortex add_tween->add_saline administer Administer Immediately add_saline->administer

In Vivo Formulation Workflow

Mechanism of Action: Inhibition of De Novo Purine Synthesis

Lometrexol exerts its cytotoxic effects by targeting the de novo purine biosynthesis pathway. Specifically, it inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT). This enzyme is responsible for the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides (adenosine and guanosine).

G cluster_pathway De Novo Purine Synthesis Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR GARFT GARFT GAR->GARFT FGAR FGAR Purines Purine Nucleotides (ATP, GTP) FGAR->Purines ...multiple steps... DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Lometrexol This compound (Lometrexol) Lometrexol->GARFT GARFT->FGAR 10-formyl-THF

Lometrexol's Inhibition of GARFT

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.[6]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Ingestion and Contact: Do not ingest. Avoid contact with eyes, skin, and clothing. In case of contact, wash the affected area thoroughly with water.[6]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.[8][9][10][11][12]

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers working with this compound (Lometrexol). Adherence to these guidelines for solution preparation, storage, and handling will help ensure the accuracy, reproducibility, and safety of your experiments. Due to the noted instability of Lometrexol in aqueous solutions, it is imperative to prepare these solutions fresh for each experiment to ensure the reliability of the results.

References

Application Notes and Protocols for Assessing GARFT Inhibition by 5,10-Dideazafolic Acid (Lometrexol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, is a potent, second-generation antifolate agent that selectively targets and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, which is responsible for the synthesis of the purine nucleotides necessary for DNA and RNA replication. In rapidly proliferating cells, such as cancer cells, this pathway is highly active, making GARFT an attractive target for anticancer therapies.[1] By inhibiting GARFT, DDATHF leads to the depletion of intracellular purine pools, resulting in cell cycle arrest, primarily during the S phase, and subsequent apoptosis.[2][3]

These application notes provide detailed methodologies for assessing the inhibitory activity of DDATHF against GARFT through both direct biochemical assays and cell-based functional assays.

Mechanism of Action: Targeting the Purine Biosynthesis Pathway

DDATHF functions as a tight-binding inhibitor of GARFT.[1][4] The enzyme catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), forming N-formylglycinamide ribonucleotide (FGAR). This is a crucial step in the multi-enzyme pathway that constructs the purine ring. DDATHF, as a folate analog, competes with the natural substrate, effectively halting the synthesis of purines and, consequently, nucleic acids.[1] The polyglutamated forms of DDATHF, which are metabolized intracellularly, can be up to 100 times more potent as GARFT inhibitors than the parent compound.[5]

purine_synthesis_inhibition cluster_pathway De Novo Purine Biosynthesis GAR Glycinamide Ribonucleotide (GAR) FGAR N-Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA DDATHF This compound (DDATHF / Lometrexol) DDATHF->Inhibition GARFT_label GARFT

De Novo Purine Biosynthesis Pathway and DDATHF Inhibition.

Quantitative Data: Inhibitory Potency of DDATHF

The inhibitory activity of DDATHF is typically quantified by its half-maximal inhibitory concentration (IC50) in cell-based assays or its inhibitor constant (Ki) in biochemical assays. The IC50 value is highly dependent on the cell line and the concentration of folic acid in the culture medium.

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid.
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid.
OVCAR3Ovarian Carcinoma2In folic acid-free medium.[2]

Table 1: Reported IC50 values for DDATHF (Lometrexol) in various human cancer cell lines.[2]

Experimental Protocols

Protocol 1: Biochemical Assay for GARFT Inhibition

This spectrophotometric assay measures the enzymatic activity of purified GARFT by monitoring the formation of 5,8-dideazafolate, which absorbs light at 295 nm.[1][6] It is used to determine the direct inhibitory effect of DDATHF on the enzyme and to calculate kinetic parameters such as the inhibitor constant (Ki).

Materials:

  • Purified GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF) - as the folate substrate

  • This compound (DDATHF)

  • HEPES buffer (0.1 M, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of DDATHF in 0.1 M HEPES buffer (pH 7.5).[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction mixture to temperature.

  • Initiate Reaction: To start the reaction, add 150 µL of 20 nM purified GARFT enzyme in the same buffer to each well.[1] Immediately shake the plate for 5 seconds.

  • Absorbance Reading: Monitor the increase in absorbance at 295 nm over time using a spectrophotometer. Readings should be taken at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the initial rates against the inhibitor (DDATHF) concentrations.

    • Determine the Ki value by fitting the data to an appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors.[1]

biochemical_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (GAR, 10-CHODDF, DDATHF) in 96-well plate pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_enzyme Initiate with GARFT Enzyme pre_incubate->add_enzyme read_abs Monitor Absorbance at 295 nm over time add_enzyme->read_abs calc_rates Calculate Initial Reaction Rates (V₀) read_abs->calc_rates determine_ki Determine Ki Value using Inhibition Models calc_rates->determine_ki cell_assay_workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_readout Assay Readout cluster_final_analysis Final Analysis seed_cells Seed Cells in 96-well Plate attach_cells Incubate 24h for Attachment seed_cells->attach_cells treat_cells Treat with Serial Dilutions of DDATHF attach_cells->treat_cells incubate_drug Incubate for 48-72h treat_cells->incubate_drug assay_choice Assay Type incubate_drug->assay_choice add_mtt Add MTT Reagent, Incubate 2-4h assay_choice->add_mtt MTT fix_stain Fix and Stain with Crystal Violet assay_choice->fix_stain Crystal Violet solubilize_mtt Solubilize Formazan add_mtt->solubilize_mtt read_mtt Read Absorbance (570 nm) solubilize_mtt->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability wash_dry Wash and Dry Plate fix_stain->wash_dry solubilize_cv Solubilize Dye wash_dry->solubilize_cv read_cv Read Absorbance (570-590 nm) solubilize_cv->read_cv read_cv->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

References

Application Notes and Protocols: 5,10-Dideazafolic Acid (DDATHF/Lometrexol) in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for utilizing 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, in combination with other chemotherapy agents. This document details the mechanism of action, summarizes key efficacy data, and provides detailed experimental protocols and signaling pathway diagrams to guide further research and development.

Introduction and Rationale

This compound (DDATHF/Lometrexol) is a potent antifolate that selectively inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking GARFT, DDATHF depletes intracellular purine pools, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and apoptosis in rapidly proliferating cancer cells.[2]

Initial clinical trials of DDATHF as a single agent were hindered by significant toxicities, primarily myelosuppression.[3] Preclinical and clinical studies have since demonstrated that co-administration of folic acid can mitigate these toxicities, improving the therapeutic index of DDATHF.[3][4] The rationale for combination chemotherapy with DDATHF lies in the potential for synergistic or additive anti-tumor effects by targeting multiple pathways essential for cancer cell survival and proliferation.

Mechanism of Action and Signaling Pathways

DDATHF's primary target, GARFT, is responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of purine nucleotides (adenosine and guanosine). Inhibition of this step leads to a depletion of ATP and GTP, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.

Signaling Pathway of DDATHF Monotherapy

DDATHF_Mechanism_of_Action DDATHF Mechanism of Action DDATHF DDATHF GARFT GARFT DDATHF->GARFT inhibition FGAR FGAR GARFT->FGAR catalysis GAR GAR GAR->GARFT 10-formyl-THF 10-formyl-THF 10-formyl-THF->GARFT De_novo_Purine_Synthesis De_novo_Purine_Synthesis FGAR->De_novo_Purine_Synthesis Purine_Nucleotides Purine_Nucleotides De_novo_Purine_Synthesis->Purine_Nucleotides DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Nucleotides->DNA_RNA_Synthesis required for Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest_Apoptosis disruption leads to

Caption: DDATHF inhibits GARFT, blocking de novo purine synthesis.

Rationale for Combination with Methotrexate (B535133) and 5-Fluorouracil (B62378)

Combining DDATHF with other antimetabolites such as methotrexate (MTX) and 5-fluorouracil (5-FU) offers a multi-pronged attack on nucleotide metabolism.

  • DDATHF + Methotrexate (MTX): MTX inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF) pools. This not only disrupts thymidylate synthesis but can also potentiate the effects of DDATHF by limiting the availability of the 10-formyl-THF co-substrate for GARFT. Preclinical studies have suggested a synergistic interaction between DDATHF and MTX.

  • DDATHF + 5-Fluorouracil (5-FU): 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), a key enzyme in pyrimidine (B1678525) synthesis. DDATHF-mediated inhibition of purine synthesis leads to an accumulation of phosphoribosyl pyrophosphate (PRPP), which can enhance the activation of 5-FU to its cytotoxic nucleotide forms, thereby increasing its anti-tumor activity.[5]

Integrated Signaling Pathway for Combination Therapy

Combination_Therapy_Pathway DDATHF Combination Therapy Pathways cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_folate Folate Metabolism DDATHF DDATHF GARFT GARFT DDATHF->GARFT inhibition PRPP PRPP DDATHF->PRPP inhibition leads to accumulation of Purine_Nucleotides Purine_Nucleotides GARFT->Purine_Nucleotides leads to GAR GAR GAR->GARFT 10-formyl-THF_purine 10-formyl-THF 10-formyl-THF_purine->GARFT DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Nucleotides->DNA_RNA_Synthesis required for 5-FU 5-FU TS Thymidylate Synthase 5-FU->TS inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS CH2-THF 5,10-methylene-THF CH2-THF->TS DNA_Synthesis DNA_Synthesis dTMP->DNA_Synthesis required for Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR inhibition THF THF DHFR->THF DHF DHF DHF->DHFR THF->10-formyl-THF_purine THF->CH2-THF 5-FU_activation 5-FU Activation PRPP->5-FU_activation enhances 5-FU_activation->5-FU Cell_Death Cell_Death DNA_RNA_Synthesis->Cell_Death disruption leads to DNA_Synthesis->Cell_Death disruption leads to

Caption: Interaction of DDATHF, MTX, and 5-FU on nucleotide synthesis.

Data Presentation

Preclinical In Vitro Efficacy of Lometrexol (DDATHF)
Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid
OVCAR3Ovarian Carcinoma2In folic acid-free medium

Note: The cytotoxic potential of Lometrexol is significantly influenced by the concentration of folic acid in the cell culture medium.

Preclinical In Vivo Efficacy of DDATHF Combinations
CombinationAnimal ModelTumor TypeKey FindingsQuantitative Data
DDATHF + 5-FluorouracilC57/BL6 MiceColon 38Significantly increased antitumor activity of 5-FU with modest increase in toxicity. Lower doses of DDATHF (25 and 37.5 mg/kg) also resulted in improved antitumor activity without additional toxicity when combined with 5-FU (85 mg/kg).[5]Specific tumor growth inhibition percentages not available in the searched literature.
DDATHF + MethotrexateMiceL1210 LeukemiaLow doses of DDATHF combined with low doses of methotrexate caused a significant increase in the survival of L1210 tumor-bearing mice, suggesting synergism.Specific data on the increase in survival time (e.g., median survival days) not available in the searched literature.
Clinical Efficacy of Lometrexol (DDATHF) with Folic Acid
PhaseNumber of PatientsCancer TypesLometrexol DoseFolic Acid DoseResponse
I/II18Advanced Solid Tumors10.4 mg/m² weekly i.v. (Recommended Phase II dose)3 mg/m² daily orally1 Partial Response (Melanoma), 3 Stable Disease (2 Melanoma, 1 Renal Cell Carcinoma)[2][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of DDATHF in combination with another chemotherapy agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • DDATHF (Lometrexol)

  • Second chemotherapy agent (e.g., Methotrexate, 5-Fluorouracil)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare stock solutions of DDATHF and the second agent in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each drug and combinations in complete medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the drug dilutions to each well. Include wells with single agents, combinations, and untreated cells as controls.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for each agent alone and in combination.

    • Use appropriate software (e.g., CompuSyn) to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Combination Chemotherapy Study

This protocol provides a general framework for evaluating the efficacy of DDATHF in combination with another chemotherapy agent in a murine tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for xenograft

  • DDATHF (Lometrexol)

  • Second chemotherapy agent

  • Folic acid (for supplementation)

  • Vehicle for drug administration

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, DDATHF alone, second agent alone, DDATHF + second agent).

    • Begin folic acid supplementation in the drinking water or diet for all groups receiving DDATHF.

    • Administer the drugs via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined doses and schedule.

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Experimental Workflow Diagramdot

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Combination Study Workflow", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Tumor_Implantation" [label="Tumor Cell Implantation\n(e.g., subcutaneous)"]; "Tumor_Growth" [label="Allow Tumors to Establish\n(e.g., 100-200 mm³)"]; "Randomization" [label="Randomize Mice into\nTreatment Groups", shape=diamond, fillcolor="#FBBC05"]; "Folic_Acid" [label="Begin Folic Acid Supplementation\n(for DDATHF groups)"]; "Treatment" [label="Administer Combination Chemotherapy\n(predetermined schedule and doses)"]; "Monitoring" [label="Monitor Tumor Growth (Calipers)\n& Animal Health (Body Weight)"]; "Endpoint" [label="Study Endpoint\n(e.g., predetermined tumor volume or time)"]; "Analysis" [label="Tumor Excision & Analysis\n(Weight, Histology, Biomarkers)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Tumor Growth Curves, TGI, Statistics)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Folic_Acid"; "Folic_Acid" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Analysis"; "Analysis" -> "Data_Analysis"; }

References

Application Notes and Protocols for Developing 5,10-Dideazafolic Acid (DDATHF) Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, is a potent antifolate drug that primarily targets glycinamide (B1583983) ribonucleotide (GAR) formyltransferase, a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] Its efficacy, however, can be limited by the development of drug resistance. Understanding the mechanisms of resistance and developing cell lines that exhibit this resistance are crucial for the development of novel therapeutic strategies to overcome this challenge.

This document provides detailed protocols and application notes for the development of DDATHF-resistant cell lines using three common techniques: stepwise dose escalation, chemical mutagenesis, and CRISPR/Cas9-mediated gene editing.

Mechanisms of Resistance to this compound

The primary mechanism of action for DDATHF is the inhibition of GAR formyltransferase, which blocks the synthesis of purines, essential components of DNA and RNA. Resistance to DDATHF is often multifactorial, with the most commonly observed mechanisms including:

  • Impaired Polyglutamylation: DDATHF, like other antifolates, is activated intracellularly through the addition of glutamate (B1630785) residues, a process known as polyglutamylation. This modification traps the drug inside the cell and increases its inhibitory activity against the target enzyme. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) or increased activity of γ-glutamyl hydrolase, which removes glutamate residues, can lead to decreased intracellular accumulation of polyglutamylated DDATHF and subsequent resistance.[1][2]

  • Altered Drug Transport: Although less common for DDATHF, changes in the expression or function of folate transporters can potentially reduce drug uptake into the cell.[1][2]

  • Target Enzyme Alterations: While not as frequently reported for DDATHF as for other antifolates, mutations in the GAR formyltransferase gene could potentially lead to a reduced binding affinity of the drug to its target.

  • Increased Target Enzyme Expression: Amplification of the gene encoding GAR formyltransferase can lead to higher levels of the enzyme, requiring higher concentrations of DDATHF to achieve the same level of inhibition.[3]

Data Presentation: Quantitative Parameters for Developing DDATHF-Resistant Cell Lines

The following table summarizes key quantitative data extracted from various studies on the development of drug-resistant cell lines. These values can serve as a starting point for designing experiments.

ParameterCell Line ExampleDrugInitial ConcentrationFinal ConcentrationDurationFold ResistanceReference
Stepwise Dose Escalation CCRF-CEM (human leukemia)(6R)DDATHFNot Specified0.1 µM, 1.0 µM, 10 µMNot SpecifiedNot Specified[1][2]
L1210 (mouse leukemia)5,10-dideazatetrahydrofolateNot SpecifiedNot SpecifiedNot Specified400-fold[4]
PC-9 (lung adenocarcinoma)Afatinib1/10 of IC501 µM10-12 monthsNot Specified[5]
Chemical Mutagenesis HCT116 (colon cancer)CetuximabNot Specified10 µg/mL8 weeksNot Specified[6]
CRISPR/Cas9 A375 (melanoma)BRAF inhibitorsNot ApplicableNot Applicable3 weeksNot Specified[7][8]
PC9 (non-small cell lung cancer)EGFR inhibitorsNot ApplicableNot Applicable3 weeksNot Specified[7][8]

Experimental Protocols

Protocol 1: Stepwise Dose Escalation

This is the most common method for generating drug-resistant cell lines and closely mimics the clinical development of resistance.[9]

Workflow Diagram:

Stepwise_Dose_Escalation start Start with parental cell line ic50 Determine IC50 of DDATHF start->ic50 initial_exposure Expose cells to low concentration (e.g., IC10 - IC20) ic50->initial_exposure culture Culture until cell growth recovers initial_exposure->culture increase_dose Gradually increase DDATHF concentration (e.g., 1.5-2 fold increments) culture->increase_dose repeat_cycle Repeat culture and dose increase cycles increase_dose->repeat_cycle repeat_cycle->culture Monitor growth characterize Characterize resistant phenotype (IC50, mechanism analysis) repeat_cycle->characterize Resistance achieved end Established resistant cell line characterize->end

Caption: Workflow for developing resistant cell lines by stepwise dose escalation.

Methodology:

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cells in 96-well plates at an appropriate density.

    • Treat the cells with a range of DDATHF concentrations for a period equivalent to several cell doubling times (e.g., 72 hours).

    • Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of DDATHF that inhibits cell growth by 50%.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing a low concentration of DDATHF, typically starting at the IC10 or IC20.[9]

    • Maintain the culture, changing the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a steady rate, increase the concentration of DDATHF. A 1.5 to 2-fold increase is a common starting point.

    • Continue this process of adaptation followed by a dose increase. It is crucial to cryopreserve cells at each stage of increased resistance.[10][11]

  • Monitoring and Selection:

    • Throughout the process, monitor the morphology and growth rate of the cells.

    • The process can take several months to achieve a high level of resistance.[12]

  • Characterization of Resistant Cells:

    • Once a cell line is established that can proliferate in the desired final concentration of DDATHF, determine its new IC50 value and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).

    • Investigate the underlying mechanisms of resistance (e.g., FPGS activity, gene expression analysis).

Protocol 2: Chemical Mutagenesis

This method accelerates the generation of resistant clones by inducing random mutations throughout the genome.[6]

Workflow Diagram:

Chemical_Mutagenesis start Start with parental cell line mutagen_exposure Expose cells to a chemical mutagen (e.g., EMS or ENU) start->mutagen_exposure recovery Wash and allow cells to recover mutagen_exposure->recovery drug_selection Select with a high concentration of DDATHF recovery->drug_selection clone_isolation Isolate and expand resistant clones drug_selection->clone_isolation characterize Characterize resistant phenotype (IC50, mutation analysis) clone_isolation->characterize end Established resistant cell line characterize->end

Caption: Workflow for developing resistant cell lines using chemical mutagenesis.

Methodology:

  • Mutagen Treatment:

    • Culture the parental cells to about 70-80% confluency.

    • Treat the cells with a chemical mutagen such as N-ethyl-N-nitrosourea (ENU) or ethyl methanesulfonate (B1217627) (EMS) at a concentration that results in a desired level of cell killing (e.g., 20-50%). The optimal concentration and exposure time should be determined empirically for each cell line. A typical treatment is for 24 hours.[6]

    • Safety Precaution: Chemical mutagens are potent carcinogens and should be handled with appropriate safety measures in a designated area.

  • Recovery and Selection:

    • After mutagen exposure, wash the cells thoroughly with PBS to remove the mutagen and culture them in fresh, drug-free medium for a recovery period (e.g., 24-48 hours) to allow for DNA replication and fixation of mutations.[6]

    • Apply a high concentration of DDATHF to select for resistant cells. The concentration should be sufficient to kill the majority of the non-mutated parental cells.

  • Isolation of Resistant Clones:

    • After a period of selection (typically several weeks), resistant colonies will emerge.

    • Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate cultures.

  • Characterization of Resistant Clones:

    • Determine the IC50 of each resistant clone for DDATHF.

    • Perform genomic analysis (e.g., whole-exome sequencing) to identify the mutations responsible for the resistant phenotype.

Protocol 3: CRISPR/Cas9-Mediated Gene Editing

This technique allows for the targeted modification of genes known or suspected to be involved in drug resistance, providing a more direct and faster approach to generating resistant cell lines.[7][8][13]

Workflow Diagram:

CRISPR_Cas9_Resistance start Identify target gene (e.g., FPGS) sgrna_design Design and synthesize sgRNA start->sgrna_design transfection Co-transfect cells with Cas9 and sgRNA expression vectors sgrna_design->transfection selection Select transfected cells (e.g., antibiotic resistance, FACS) transfection->selection clone_isolation Isolate and expand single-cell clones selection->clone_isolation validation Validate gene knockout/knock-in (e.g., sequencing, Western blot) clone_isolation->validation characterize Characterize resistant phenotype (IC50) validation->characterize end Established resistant cell line characterize->end

Caption: Workflow for generating resistant cell lines using CRISPR/Cas9.

Methodology:

  • Target Gene Selection and sgRNA Design:

    • Based on the known mechanisms of DDATHF resistance, select a target gene to modify. For example, to mimic impaired polyglutamylation, the FPGS gene could be knocked out.

    • Design single-guide RNAs (sgRNAs) that target a specific exon of the chosen gene. Several online tools are available for sgRNA design.

  • Delivery of CRISPR/Cas9 Components:

    • Deliver the Cas9 nuclease and the sgRNA into the parental cells. This can be achieved through transfection of plasmids encoding Cas9 and the sgRNA, transduction with lentiviral or adenoviral vectors, or electroporation of Cas9 protein/sgRNA ribonucleoprotein complexes.

  • Selection and Clonal Isolation:

    • Select for cells that have been successfully transfected/transduced. This is often done using a selectable marker present on the plasmid or vector (e.g., antibiotic resistance).

    • Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

  • Validation of Gene Editing:

    • Expand the single-cell clones and screen for the desired genetic modification.

    • Confirm gene knockout or modification by DNA sequencing of the target locus.

    • Verify the functional consequence of the gene edit, for example, by Western blotting to confirm the absence of the target protein in knockout clones.

  • Phenotypic Characterization:

    • Determine the IC50 of the genetically modified cell lines for DDATHF to confirm the acquisition of resistance.

Signaling Pathway Visualization

Simplified Purine Biosynthesis and DDATHF Inhibition Pathway:

DDATHF_Pathway cluster_cell Cell DDATHF_in DDATHF FPGS FPGS DDATHF_in->FPGS DDATHF_poly DDATHF (Polyglutamated) GARFT GAR Formyltransferase DDATHF_poly->GARFT Inhibition GAR Glycinamide Ribonucleotide (GAR) GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) Purines Purines FGAR->Purines Multiple Steps DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA FPGS->DDATHF_poly GARFT->FGAR

Caption: DDATHF inhibits purine biosynthesis via GAR formyltransferase.

References

Troubleshooting & Optimization

Technical Support Center: 5,10-Dideazafolic Acid (DDATHF/Lometrexol) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047). DDATHF is a potent antifolate inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] Due to its poor aqueous solubility, handling and preparing DDATHF solutions for experiments can be challenging. This guide offers practical advice and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of DDATHF?

A1: Due to its low solubility in aqueous solutions, it is highly recommended to first prepare a concentrated stock solution of DDATHF in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose.

Q2: My DDATHF precipitated when I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What can I do to prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[2] To prevent precipitation, follow these steps:

  • Use a high-concentration DMSO stock: This minimizes the volume of DMSO added to your aqueous solution.

  • Pre-warm the aqueous solution: Warming your buffer or cell culture medium to 37°C can help improve the solubility of DDATHF.[2]

  • Add the stock solution dropwise while vortexing: Slowly adding the DMSO stock to the gently vortexing aqueous solution allows for a more gradual solvent exchange and can prevent immediate precipitation.[2]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in your aqueous buffer.

  • Consider the final concentration: Do not exceed the known solubility limit of DDATHF in your final aqueous solution.

Q3: Is the solubility of DDATHF dependent on pH?

Q4: How should I store my DDATHF solutions?

A4: DDATHF in its solid form should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of DDATHF are generally unstable and it is recommended to prepare them fresh for each experiment.

Data Presentation: Solubility of this compound

The following tables summarize the known solubility of DDATHF in various solvents.

Table 1: Solubility in Organic Solvents

SolventApproximate Solubility
Dimethyl sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~5 mg/mL

Table 2: Solubility in Aqueous Solutions

Solvent SystemApproximate Solubility
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of DDATHF for In Vitro Cell Culture Experiments

This protocol describes the preparation of DDATHF working solutions for treating cells in culture.

Materials:

  • This compound (DDATHF) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of DDATHF powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.43 mg of DDATHF (Molecular Weight: 443.45 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate briefly to ensure complete dissolution.

    • Store the 10 mM stock solution in small aliquots at -20°C.

  • Prepare Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM DDATHF stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Important: Add the DDATHF stock solution to the medium slowly while gently mixing to avoid precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Formulation of DDATHF for In Vivo Studies

This protocol provides a formulation for administering DDATHF to animal models. It is crucial to note that for in vivo studies, co-administration of folic acid is often necessary to mitigate the toxicity of DDATHF.[5][6]

Materials:

  • This compound (DDATHF) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare the Vehicle Solution:

    • Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • For example, to prepare 10 mL of the vehicle, mix 0.5 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 5 mL of sterile saline.

  • Prepare the DDATHF Formulation:

    • Weigh the required amount of DDATHF powder.

    • First, dissolve the DDATHF in DMSO.

    • Add the PEG300 and Tween 80 and mix thoroughly.

    • Finally, add the saline to the mixture to reach the final volume.

    • The final concentration of the DDATHF solution will depend on the desired dosage for the animal model. For example, a concentration of 5 mg/mL can be achieved with this vehicle.

  • Administration:

    • The DDATHF formulation is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Always prepare the formulation fresh on the day of administration.

Mandatory Visualizations

Signaling Pathway: De Novo Purine Biosynthesis and DDATHF Inhibition

DeNovoPurineSynthesis De Novo Purine Biosynthesis and DDATHF Inhibition cluster_purine_synthesis Purine Synthesis Pathway PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA Glutamine GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR 10-formyl-THF GARFT GAR Formyltransferase (GARFT) IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA and RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA DDATHF This compound (DDATHF/Lometrexol) DDATHF->GARFT Inhibition DDATHF_Preparation_Workflow Workflow for Preparing DDATHF for Cell Culture start Start weigh_ddathf Weigh DDATHF Powder start->weigh_ddathf dissolve_dmso Dissolve in DMSO to make 10 mM stock weigh_ddathf->dissolve_dmso store_stock Store stock at -20°C in aliquots dissolve_dmso->store_stock thaw_stock Thaw one aliquot store_stock->thaw_stock serial_dilution Perform serial dilution in warm medium thaw_stock->serial_dilution prewarm_medium Pre-warm cell culture medium to 37°C prewarm_medium->serial_dilution check_precipitation Visually inspect for precipitation serial_dilution->check_precipitation use_solution Use for cell treatment check_precipitation->use_solution No troubleshoot Troubleshoot: - Slower addition - Gentle vortexing check_precipitation->troubleshoot Yes troubleshoot->serial_dilution

References

Technical Support Center: Overcoming Resistance to 5,10-Dideazafolic Acid (DDATHF) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the antifolate drug 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DDATHF)?

A1: DDATHF is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3][4] By inhibiting GARFT, DDATHF depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2][5]

Q2: What are the primary mechanisms of acquired resistance to DDATHF in cancer cell lines?

A2: The most commonly reported mechanism of acquired resistance to DDATHF is impaired polyglutamylation.[4][6][7] This is often due to decreased activity of the enzyme folylpolyglutamate synthetase (FPGS).[6][7][8] Polyglutamylation is crucial for the intracellular retention and enhanced inhibitory activity of DDATHF.[4][6][9] Other potential mechanisms include:

  • Increased activity of γ-glutamyl hydrolase (GGH): This enzyme removes the glutamate (B1630785) residues added by FPGS, promoting drug efflux.[4][6]

  • Alterations in folate transporters: Changes in the expression or function of transporters like the reduced folate carrier (RFC) can decrease DDATHF uptake.[9]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as some members of the multidrug resistance protein (MRP) family, can actively pump DDATHF out of the cell.[10][11]

Q3: My cancer cell line has developed resistance to DDATHF. What is the first troubleshooting step?

A3: The initial and most critical step is to quantify the level of resistance. This is achieved by determining the half-maximal inhibitory concentration (IC50) of DDATHF in your resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the resistant phenotype and provides a baseline for further investigation into the underlying mechanisms.[7]

Q4: Can the concentration of folic acid in the culture medium affect the cytotoxicity of DDATHF?

A4: Yes, the concentration of folic acid in the culture medium can significantly modulate the cytotoxic potential of DDATHF.[12] Higher concentrations of folic acid can compete with DDATHF for cellular uptake and for binding to enzymes, potentially reducing the drug's efficacy.[3][12] Conversely, lower folic acid concentrations have been shown to increase DDATHF cytotoxicity.[12] It is crucial to maintain consistent and physiologically relevant folic acid levels in your culture medium throughout your experiments.

Q5: Are there strategies to overcome DDATHF resistance?

A5: Yes, several strategies can be explored to overcome acquired resistance to DDATHF:

  • Combination Therapy: Using DDATHF in combination with other chemotherapeutic agents that have different mechanisms of action may be effective. For example, combining it with drugs that do not rely on polyglutamylation for their activity.

  • Alternative Antifolates: Investigating newer generations of antifolates that are designed to be less susceptible to known resistance mechanisms, such as those that are not substrates for FPGS or are resistant to efflux by ABC transporters, could be a viable approach.[13]

  • Inhibition of Resistance Mechanisms: Targeting the specific resistance mechanism, for instance, by using inhibitors of ABC transporters, could potentially resensitize resistant cells to DDATHF.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to DDATHF Observed in Long-Term Culture

  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Workflow:

    G A Decreased DDATHF Sensitivity Observed B Confirm Resistance: Determine IC50 in parental vs. resistant cells A->B C Investigate Polyglutamylation: - FPGS Activity Assay - GGH Activity Assay B->C If IC50 is increased E Analyze Target Enzyme: - GARFT Expression/Activity B->E If IC50 is increased D Assess Drug Transport: - [3H]-DDATHF Uptake Assay - Quantify ABC Transporter Expression (qRT-PCR/Western Blot) C->D F Develop Strategy to Overcome Resistance D->F E->F

    Caption: Workflow for troubleshooting decreased DDATHF sensitivity.

Issue 2: High Variability in IC50 Values Between Experiments

  • Possible Causes:

    • Inconsistent cell seeding density.

    • Variations in drug concentration preparation.

    • Differences in incubation time.

    • Fluctuations in cell health and passage number.

    • Inconsistent folic acid concentration in the media.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.

    • Prepare Fresh Drug Dilutions: Prepare fresh serial dilutions of DDATHF for each experiment from a validated stock solution.

    • Maintain Consistent Incubation Times: Use a standardized incubation period (e.g., 72 hours) that allows for at least two cell doublings.

    • Use Cells at a Consistent Passage Number: Avoid using cells at very high passage numbers, as their characteristics can change over time.

    • Control Media Composition: Use the same batch of media and serum for comparative experiments and ensure consistent folic acid levels.

Issue 3: No Significant Difference in FPGS Activity Between Sensitive and Resistant Cells

  • Possible Causes:

    • The resistance mechanism is not related to FPGS.

    • Suboptimal assay conditions.

    • Presence of assay inhibitors in the cell lysate.

  • Troubleshooting Steps:

    • Investigate Other Mechanisms: Proceed to investigate GGH activity, drug transport, and target enzyme expression.

    • Optimize FPGS Assay:

      • Verify the pH and composition of the reaction buffer.

      • Ensure optimal concentrations of substrates (folate analogue, ATP, glutamate).

      • Run positive and negative controls (e.g., purified FPGS enzyme and a lysate from a known FPGS-deficient cell line).

    • Dialyze Cell Lysate: To remove potential small molecule inhibitors.

Data Presentation

Table 1: Example of IC50 Values for DDATHF in Sensitive and Resistant Cancer Cell Lines

Cell LinePhenotypeDDATHF IC50 (nM)Fold Resistance
CCRF-CEMSensitive5-
CCRF-CEM/DDATHF-R1Resistant5010
CCRF-CEM/DDATHF-R2Resistant500100
HT-29Sensitive10-
HT-29/DDATHF-RResistant25025

Note: These are example values and will vary depending on the cell line and experimental conditions.

Table 2: Characterization of DDATHF-Resistant Cell Lines

Cell LineRelative FPGS Activity (%)Relative GGH Activity (%)Relative [3H]-DDATHF Uptake (%)
CCRF-CEM100100100
CCRF-CEM/DDATHF-R14511095
CCRF-CEM/DDATHF-R21518090
HT-29100100100
HT-29/DDATHF-R3015060

Note: Data are expressed as a percentage of the parental (sensitive) cell line.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed parental and suspected resistant cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Drug Treatment: The following day, treat the cells with a range of DDATHF concentrations (e.g., a 10-point serial dilution from 0.1 nM to 100 µM). Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the percentage of cell viability against the log of the DDATHF concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

  • Cell Lysate Preparation:

    • Harvest approximately 1x10^7 parental and resistant cells.

    • Wash cells with ice-cold PBS.

    • Resuspend cells in a hypotonic lysis buffer and lyse by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cell debris. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, pH 8.5), ATP, a folate substrate (e.g., methotrexate), and [3H]-glutamate.

    • Add a standardized amount of cell lysate (e.g., 100 µg of protein) to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Separation and Quantification:

    • Stop the reaction (e.g., by adding ice-cold buffer).

    • Separate the polyglutamylated products from unincorporated [3H]-glutamate using anion-exchange chromatography (e.g., DEAE-cellulose columns).

    • Quantify the radioactivity in the polyglutamylated fraction using a scintillation counter.

  • Data Analysis: Express FPGS activity as pmol of glutamate incorporated per mg of protein per hour.

Protocol 3: γ-Glutamyl Hydrolase (GGH) Activity Assay

This is a colorimetric assay that measures the release of p-nitroanilide (pNA) from a synthetic substrate.

  • Cell Lysate Preparation: Prepare cell lysates from parental and resistant cells as described for the FPGS assay.

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., sodium acetate, pH 5.5).

    • Add the synthetic substrate (e.g., N-benzoyl-L-gamma-glutamyl-p-nitroanilide) to the buffer.

    • Add a standardized amount of cell lysate.

  • Incubation and Measurement:

    • Incubate at 37°C.

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of pNA.

  • Data Analysis: Calculate GGH activity based on the rate of change in absorbance and the molar extinction coefficient of pNA.

Protocol 4: [3H]-DDATHF Uptake Assay
  • Cell Plating: Seed cells in 24-well plates and allow them to attach.

  • Uptake Initiation: Wash the cells with transport buffer (e.g., HEPES-buffered saline). Add transport buffer containing a known concentration of [3H]-DDATHF.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Stopping Uptake: Rapidly wash the cells with ice-cold transport buffer to remove extracellular [3H]-DDATHF.

  • Cell Lysis and Quantification: Lyse the cells (e.g., with a lysis buffer containing a scintillant). Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of each sample.

Mandatory Visualizations

G cluster_0 De Novo Purine Synthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP DDATHF DDATHF GARFT GARFT DDATHF->GARFT Inhibits

Caption: DDATHF inhibits GARFT in the de novo purine synthesis pathway.

G cluster_cell Cancer Cell DDATHF_ext DDATHF (extracellular) RFC RFC Transporter DDATHF_ext->RFC DDATHF_int DDATHF (intracellular) RFC->DDATHF_int FPGS FPGS DDATHF_int->FPGS ABC ABC Transporter DDATHF_int->ABC Efflux DDATHF_poly DDATHF-(Glu)n GGH GGH DDATHF_poly->GGH GARFT GARFT Inhibition DDATHF_poly->GARFT FPGS->DDATHF_poly + Glutamate GGH->DDATHF_int - Glutamate ABC->DDATHF_ext

Caption: Cellular pharmacology of DDATHF and mechanisms of resistance.

G start Start: Resistant Phenotype Confirmed step1 Step 1: Assess Polyglutamylation (FPGS & GGH Activity) start->step1 decision1 Impaired Polyglutamylation? step1->decision1 step2 Step 2: Assess Drug Transport ([3H]-DDATHF Uptake, ABC Transporter Expression) decision1->step2 No end End: Identify Resistance Mechanism decision1->end Yes decision2 Altered Transport? step2->decision2 step3 Step 3: Assess Target Enzyme (GARFT Expression/Activity) decision2->step3 No decision2->end Yes step3->end

Caption: Logical workflow for investigating DDATHF resistance mechanisms.

References

Technical Support Center: 5,10-Dideazafolic Acid (DDATHF/Lometrexol) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental assays involving this potent antifolate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DDATHF)?

A1: DDATHF is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][2] By inhibiting GARFT, DDATHF disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2]

Q2: Why is the concentration of folic acid in the cell culture medium critical for DDATHF assays?

A2: The cytotoxic effects of DDATHF are highly dependent on the folic acid concentration in the culture medium. Standard cell culture media often contain high levels of folic acid, which can compete with DDATHF for uptake by cells through the same transporters (e.g., the reduced folate carrier). This competition can lead to lower intracellular concentrations of DDATHF and consequently, an underestimation of its potency (higher IC50 values). It is recommended to use low-folate or folate-free media for these experiments.[3]

Q3: What are the main reasons for observing acquired resistance to DDATHF in cell lines?

A3: The most common mechanism of acquired resistance to DDATHF is impaired polyglutamylation.[4] Polyglutamylation, the addition of glutamate (B1630785) residues to the drug molecule, is crucial for its intracellular retention and enhanced inhibitory activity against GARFT. This impairment is often due to decreased activity of the enzyme folylpolyglutamate synthetase (FPGS). Other mechanisms can include increased activity of γ-glutamyl hydrolase (GGH), which removes the glutamate residues, or alterations in folate transporters.[4]

Troubleshooting Guides

In Vitro Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)

Issue: High IC50 values or lower than expected cytotoxicity.

Possible Cause Troubleshooting Steps
High Folic Acid in Media Use low-folate or folate-free medium. Supplement with a defined, low concentration of folinic acid if necessary. Acclimate cells to low-folate conditions for several passages before the assay.[3]
Compound Instability DDATHF solutions can be unstable. Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock for each experiment. Aqueous solutions are not recommended for long-term storage.
Cell Seeding Density Optimize cell seeding density. High cell density can lead to nutrient depletion and changes in cell proliferation, affecting drug sensitivity. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to DDATHF, reducing its effective concentration. Consider using a lower serum concentration (e.g., 2-5%) if your cells can tolerate it, or perform a serum shift assay to quantify the impact of serum on your IC50 values.
Development of Resistance If you observe a gradual increase in IC50 values over time, your cell line may be developing resistance. Regularly check the sensitivity of your parental cell line and consider using a fresh vial of cells.[4]

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for seeding and ensure all wells are seeded with the same volume.
Edge Effects Evaporation from the outer wells of a microplate can concentrate the drug and media components, leading to inconsistent results. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. Ensure proper humidification in the incubator.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Compound Precipitation Visually inspect the wells under a microscope after adding the drug, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent or the highest concentration tested.
GARFT Enzyme Inhibition Assays

Issue: Inconsistent or unexpected enzyme kinetics.

Possible Cause Troubleshooting Steps
Enzyme Instability Recombinant GARFT can be sensitive to storage and handling. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during assay setup.
Substrate Degradation The substrates for the GARFT reaction, such as 10-formyl-5,8-dideazafolate, can be unstable. Prepare fresh substrate solutions for each experiment and protect them from light.
Incorrect Buffer Conditions The optimal pH for the GARFT reaction is typically between 7.5 and 8.0. Verify the pH of your assay buffer. Ensure all buffer components are at the correct concentration.
Assay Interference Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run control experiments with the compound in the absence of the enzyme to check for any direct effect on the assay signal.

Quantitative Data for GARFT Kinetics

While specific kinetic parameters can vary depending on the source of the enzyme and assay conditions, the following provides an example of reported values for E. coli GARFT. It is recommended to determine these parameters under your specific experimental conditions.

Parameter Value Notes
kcat (forward reaction) ~10-fold higher than reverseThe forward reaction (formation of FGAR) is favored.[6]
Km (GAR) Similar to Km for FGARThe affinity for the substrate and product are comparable.[6]
Km (formyl dideazafolate) Similar to Km for dideazafolateThe affinity for the cofactor and its product are comparable.[6]
HPLC Analysis of DDATHF and its Polyglutamates

Issue: Poor peak shape, inconsistent retention times, or low sensitivity.

Possible Cause Troubleshooting Steps
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when using ion-pairing reagents. A stable baseline is indicative of proper equilibration.
Mobile Phase pH The retention of DDATHF and its polyglutamates is highly sensitive to the pH of the mobile phase. Prepare fresh mobile phase for each analysis and carefully check the pH.
Sample Matrix Effects Cellular extracts can contain components that interfere with the analysis. Use a robust sample preparation method, such as solid-phase extraction, to clean up the samples before injection.
Inconsistent Flow Rate Fluctuations in the HPLC pump's flow rate can lead to variable retention times. Ensure the pump is properly maintained and primed.
Column Temperature Variations in column temperature can affect retention times. Use a column oven to maintain a stable temperature throughout the analysis.

Experimental Protocols

Preparation of DDATHF (Lometrexol) Stock Solution
  • Reconstitution: DDATHF is typically supplied as a powder. To prepare a stock solution, dissolve it in high-quality, anhydrous DMSO to a concentration of 10-20 mM.[7] Gentle warming and sonication may be required to fully dissolve the compound.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months).[5]

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution. Discard any unused working dilutions.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in low-folate medium and incubate overnight to allow for cell attachment.[3]

  • Drug Treatment: The next day, replace the medium with fresh low-folate medium containing a range of DDATHF concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).[3][4]

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Caption: Mechanism of action of this compound (DDATHF) in the de novo purine synthesis pathway.

Troubleshooting_Workflow Start Inconsistent Results in DDATHF Assay Check_Media Verify Low-Folate Medium Usage Start->Check_Media Check_Compound Assess DDATHF Solution Stability Check_Media->Check_Compound Check_Cells Evaluate Cell Health and Seeding Density Check_Compound->Check_Cells Check_Protocol Review Assay Protocol and Controls Check_Cells->Check_Protocol Analyze_Data Re-analyze Data (Normalization, Curve Fitting) Check_Protocol->Analyze_Data Resistance Investigate Potential Acquired Resistance Analyze_Data->Resistance FPGS_Assay Perform FPGS Activity Assay Resistance->FPGS_Assay Yes End Consistent Results Resistance->End No Transport_Assay Conduct DDATHF Uptake Assay FPGS_Assay->Transport_Assay Transport_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results in DDATHF assays.

References

Technical Support Center: 5,10-Dideazafolic Acid (DDATHF/Lometrexol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and questions that may arise during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DDATHF)?

A1: DDATHF is a potent antifolate that specifically targets and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By inhibiting GARFT, DDATHF disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the depletion of intracellular purine pools, causing cell cycle arrest and apoptosis in rapidly proliferating cells.[1][2]

Q2: Why is folic acid supplementation often recommended when working with DDATHF?

A2: Early clinical trials with DDATHF were hindered by severe toxicities, primarily myelosuppression (thrombocytopenia) and mucositis.[3] Preclinical studies revealed that these toxicities are exacerbated in subjects with low folate levels.[1] Folic acid supplementation helps to mitigate these adverse effects by providing sufficient reduced folates for the normal cellular functions in healthy tissues, thereby improving the safety profile of DDATHF without compromising its anti-tumor efficacy.[3]

Q3: How should I prepare and store a stock solution of DDATHF?

A3: DDATHF is sparingly soluble in aqueous solutions. For in vitro experiments, it is common practice to first dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4][5] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] When preparing working solutions, the DMSO stock can be further diluted in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).[7]

Q4: What are the known mechanisms of acquired resistance to DDATHF?

A4: The most commonly reported mechanism of acquired resistance to DDATHF is impaired polyglutamylation. This is often due to decreased activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate (B1630785) residues to DDATHF, a process crucial for its intracellular retention and activity. Other mechanisms can include increased activity of γ-glutamyl hydrolase (GGH), which removes these glutamate residues, and alterations in the reduced folate carrier (RFC) that affect drug uptake.[8]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency (High IC50 values) in cell-based assays.
  • Possible Cause 1: Folic Acid Concentration in Media. The concentration of folic acid in your cell culture medium can significantly impact the apparent potency of DDATHF. Higher levels of folic acid can compete with DDATHF and rescue cells from its effects, leading to higher IC50 values.[1][9]

    • Troubleshooting Steps:

      • Standardize Media: Use a consistent batch and formulation of cell culture medium for all experiments.

      • Consider Folate-Depleted Media: For mechanistic studies, consider using folic acid-free medium supplemented with controlled concentrations of folates to precisely assess the impact of DDATHF.

      • Document Folate Levels: Always record the folic acid concentration of the medium used in your experiments for accurate interpretation of results.

  • Possible Cause 2: Cell Seeding Density and Proliferation Rate. The anti-proliferative effects of DDATHF are most pronounced in rapidly dividing cells. Inconsistent cell seeding density or using cells that are not in the logarithmic growth phase can lead to variable results.

    • Troubleshooting Steps:

      • Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the drug treatment period.

      • Consistent Cell Handling: Maintain a consistent cell passaging schedule and use cells within a defined passage number range to minimize phenotypic drift.

  • Possible Cause 3: Compound Stability. Like many chemicals, DDATHF can degrade over time, especially if not stored properly.

    • Troubleshooting Steps:

      • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4]

      • Fresh Working Solutions: Prepare fresh dilutions of DDATHF from the stock solution for each experiment.

Issue 2: Poor solubility or precipitation of DDATHF in aqueous media.
  • Possible Cause: Low Aqueous Solubility. DDATHF has limited solubility in water and aqueous buffers like PBS.[10][11]

    • Troubleshooting Steps:

      • Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO.[4][12]

      • Serial Dilutions: When preparing working concentrations, perform serial dilutions of the DMSO stock in your final aqueous medium.

      • Vortexing and Warming: If precipitation occurs upon dilution, gentle vortexing or warming the solution to 37°C may help to redissolve the compound.[4]

      • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low and consistent across all treatments, including vehicle controls.

Issue 3: Development of Drug Resistance in Long-Term Cultures.
  • Possible Cause: Selection for Resistant Cell Populations. Continuous exposure of cell lines to DDATHF can lead to the selection of cells with resistance mechanisms.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

      • Investigate Mechanism: If resistance is confirmed, you can investigate the underlying mechanisms. This may include assessing the activity of FPGS and GGH enzymes or analyzing the expression of the reduced folate carrier (RFC).

      • Use Low Passage Cells: Whenever possible, use early passage cells from a reliable source to minimize the risk of pre-existing resistance.

Data Presentation

Table 1: IC50 Values of Lometrexol (DDATHF) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Folic Acid ConditionReference
CCRF-CEMHuman Leukemia2.9Not Specified[13]
L1210Murine Leukemia4Not Specified[13]
MancaHuman LymphomaVaries0.5 µM to 100 µM[9]

Note: IC50 values are highly dependent on experimental conditions, particularly the folic acid concentration in the cell culture medium. It is recommended to determine the IC50 in your specific experimental setup.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effect of DDATHF on cancer cell lines.

Materials:

  • This compound (DDATHF)

  • Selected cancer cell line

  • Complete cell culture medium (with known folic acid concentration)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a stock solution of DDATHF in DMSO.

    • Perform serial dilutions of the DDATHF stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of DDATHF to the respective wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value for DDATHF.

Protocol 2: GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from a method to determine the activity of GARFT by monitoring the rate of product formation.[2]

Materials:

  • Purified human GARFTase

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHO-DDF)

  • This compound (DDATHF) or other inhibitors

  • 0.1 M HEPES buffer, pH 7.5

  • DMSO (for dissolving inhibitors)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of kinetic readings at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DDATHF in DMSO. Make serial dilutions in 0.1 M HEPES buffer.

  • Reaction Setup:

    • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

      • 30 µM α,β-GAR

      • 5.4 µM 10-CHO-DDF

      • Varying concentrations of DDATHF in 0.1 M HEPES buffer (pH 7.5).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • To initiate the reaction, add 150 µL of 20 nM purified GARFTase in the same buffer to each well.

    • Immediately shake the plate for 5 seconds.

  • Data Acquisition:

    • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Determine the Ki value by fitting the initial rates against inhibitor concentrations using an appropriate enzyme inhibition model.

Protocol 3: Analysis of Intracellular Purine Nucleotides by HPLC

This protocol provides a general workflow for the analysis of changes in intracellular purine nucleotide pools following DDATHF treatment. Specific column, mobile phases, and gradient conditions should be optimized based on the available instrumentation and standards.[14][15][16][17]

Materials:

  • Cells treated with DDATHF and control cells

  • Ice-cold PBS

  • Extraction buffer (e.g., 0.4 M perchloric acid)

  • Neutralization buffer (e.g., 2 M K2CO3)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • Nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, etc.)

Procedure:

  • Cell Harvesting and Extraction:

    • After DDATHF treatment, rapidly wash the cells with ice-cold PBS.

    • Lyse the cells by adding a specific volume of ice-cold extraction buffer.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Neutralize the extract by adding neutralization buffer dropwise while vortexing until the pH is between 6 and 8.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the extract onto the HPLC column.

    • Separate the nucleotides using a pre-defined gradient elution program.

    • Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the known standards.

    • Normalize the nucleotide levels to the cell number or total protein content.

Mandatory Visualizations

DeNovoPurineSynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR 10-formyl-THF GARFT GARFT FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR 10-formyl-THF IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP DDATHF This compound (DDATHF) DDATHF->GARFT Inhibits

Caption: Inhibition of de novo purine synthesis by DDATHF.

DDATHF_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms DDATHF_in DDATHF (extracellular) RFC Reduced Folate Carrier (RFC) DDATHF_in->RFC Uptake DDATHF_intra DDATHF (intracellular) RFC->DDATHF_intra FPGS FPGS DDATHF_intra->FPGS DDATHF_poly DDATHF (polyglutamated) GARFT GARFT DDATHF_poly->GARFT Inhibits GGH GGH DDATHF_poly->GGH Purine_synthesis Purine Synthesis GARFT->Purine_synthesis Blocks FPGS->DDATHF_poly Polyglutamylation GGH->DDATHF_intra Deglutamylation Cell_death Cell Death Purine_synthesis->Cell_death RFC_mutation Decreased RFC expression/mutation RFC_mutation->RFC Impacts FPGS_mutation Decreased FPGS activity FPGS_mutation->FPGS Impacts GGH_upregulation Increased GGH activity GGH_upregulation->GGH Impacts

Caption: Mechanisms of acquired resistance to DDATHF.

ExperimentalWorkflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_ddathf Prepare serial dilutions of DDATHF incubate_overnight->prepare_ddathf treat_cells Treat cells with DDATHF and vehicle control incubate_overnight->treat_cells prepare_ddathf->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Remove medium and add DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cell viability (MTT) assay.

References

stability of 5,10-Dideazafolic acid in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), under various experimental conditions. Researchers, scientists, and drug development professionals can use this information to design robust experiments and troubleshoot potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is relatively stable and should be stored at -20°C for long-term use, with a shelf life of up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.[1] It is crucial to keep the compound in a tightly sealed container, away from moisture.[2]

Q2: How stable are solutions of this compound?

A2: Solutions of this compound are known to be unstable.[3][4] It is strongly recommended to prepare solutions fresh on the day of use.[3] Aqueous solutions should not be stored for more than one day.[5] If stock solutions in organic solvents like DMSO are prepared, they should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as DMSO (up to 100 mg/mL with the aid of ultrasound) and dimethyl formamide (B127407) (DMF).[1][5] It is sparingly soluble in aqueous buffers.[5] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[5] For in vivo studies, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[6]

Q4: Are there known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not well-documented in publicly available literature, similar antifolate compounds, such as Pemetrexed, are known to degrade via oxidation and hydrolysis.[7] Therefore, it is prudent to protect DDATHF solutions from excessive heat, light, and extreme pH conditions.

Q5: How does pH affect the stability of this compound?

Troubleshooting Guides

This section addresses common issues researchers may encounter related to the stability of this compound.

Issue 1: Inconsistent or Lower-Than-Expected Experimental Results

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of DDATHF immediately before use. Do not use solutions that have been stored for extended periods, especially at room temperature.

  • Proper Storage of Stock Solutions: If using a stock solution in an organic solvent, ensure it has been stored correctly at -80°C or -20°C in tightly sealed, single-use aliquots.

  • pH of the Medium: Verify the pH of your experimental buffer. Extreme pH values may accelerate degradation. If possible, conduct preliminary experiments to determine a pH range where DDATHF is most stable for the duration of your assay.

  • Light Exposure: Protect solutions from direct light, as phot-degradation is a common pathway for related compounds. Use amber vials or cover containers with aluminum foil.

Issue 2: Precipitation of the Compound in Aqueous Solutions

Possible Cause: Poor solubility of this compound in aqueous buffers.

Troubleshooting Steps:

  • Use of a Co-solvent: Dissolve the compound in a minimal amount of a compatible organic solvent like DMSO before adding the aqueous buffer.

  • Adjusting pH: The solubility of ionizable compounds is often pH-dependent. Experiment with slight adjustments to the buffer pH to improve solubility. Be mindful that this may also impact stability.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound. However, prolonged exposure to high temperatures should be avoided to prevent thermal degradation.

  • Concentration: Do not exceed the known solubility limit of DDATHF in your chosen solvent system.

Data Summary

While specific quantitative data on the stability of this compound under various stress conditions is limited, the following table summarizes the recommended storage conditions based on available product information.

ConditionMatrixTemperatureDurationRecommendation
Solid Powder-20°C3 yearsRecommended for long-term storage.[1]
Powder4°C2 yearsSuitable for shorter-term storage.[1]
Solution Organic Solvent (e.g., DMSO)-80°C6 monthsAliquot to avoid freeze-thaw cycles.[2]
Organic Solvent (e.g., DMSO)-20°C1 monthAliquot to avoid freeze-thaw cycles.[2]
Aqueous BufferRoom Temperature< 24 hoursPrepare fresh for each experiment.[5]

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a short period. Gentle warming can also be applied.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Preparation of an Aqueous Working Solution
  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using the appropriate pre-warmed (if necessary) aqueous buffer.

  • Mix the solution thoroughly by gentle inversion or vortexing.

  • Use the freshly prepared aqueous solution immediately for your experiment. Do not store the diluted aqueous solution.

Visualizations

Experimental_Workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_storage Storage Solid Solid DDATHF DMSO_Stock DMSO Stock Solution (e.g., 10 mM) Solid->DMSO_Stock Dissolve in DMSO Storage_Solid Store Solid at -20°C Solid->Storage_Solid Aqueous_Working Aqueous Working Solution DMSO_Stock->Aqueous_Working Dilute in Buffer Storage_Stock Store Aliquots at -80°C DMSO_Stock->Storage_Stock Experiment Perform Experiment Aqueous_Working->Experiment Use Immediately

Caption: Recommended workflow for the preparation and use of this compound solutions.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Solution Was the solution prepared fresh? Start->Check_Solution Check_Storage Was the stock solution stored correctly? Check_Solution->Check_Storage Yes Prepare_Fresh Prepare a fresh solution for each experiment. Check_Solution->Prepare_Fresh No Check_pH Is the buffer pH within an optimal range? Check_Storage->Check_pH Yes Store_Properly Aliquot and store stock solutions at -80°C. Check_Storage->Store_Properly No Check_Light Was the solution protected from light? Check_pH->Check_Light Yes Optimize_pH Test a range of pH values for stability and solubility. Check_pH->Optimize_pH No Check_Light->Prepare_Fresh No Check_Light->Optimize_pH Yes Protect_Light Use light-protected containers.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Lometrexol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lometrexol (B1675047), a potent antifolate drug targeting de novo purine (B94841) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of lometrexol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of lometrexol?

Lometrexol is a folate analog antimetabolite. Its primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, lometrexol depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest in the S phase and ultimately apoptosis in rapidly proliferating cells.[1] For optimal activity, lometrexol requires intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] The polyglutamated forms of lometrexol are more potent inhibitors of GARFT and are retained within the cell for longer periods.[4]

Q2: Are there any known off-target effects of lometrexol?

Yes, lometrexol has been shown to be a potent inhibitor of human serine hydroxymethyltransferase 1 and 2 (hSHMT1/2).[5] SHMT is a crucial enzyme in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. Inhibition of hSHMT1/2 can contribute to the overall cellular toxicity of the drug. It is also possible that lometrexol interacts with other proteins, and comprehensive proteome-wide studies are recommended to identify novel off-targets in your specific experimental system.

Q3: What are the common toxicities observed with lometrexol, and how can they be mitigated?

In clinical settings, the dose-limiting toxicities of lometrexol are primarily myelosuppression (especially thrombocytopenia) and mucositis.[1][6][7] These toxicities are thought to arise from the on-target effect of purine deprivation in rapidly dividing normal cells. A standard and effective mitigation strategy is the co-administration of folic acid or its reduced form, leucovorin (folinic acid).[1][6][7]

Q4: How does folic acid supplementation mitigate lometrexol's toxicity?

Folic acid serves as a precursor for the synthesis of reduced folates, which are essential for various metabolic pathways. The co-administration of folic acid is believed to mitigate lometrexol's toxicity through several mechanisms. One key mechanism is the competition between natural folates and lometrexol for the enzyme folylpolyglutamate synthetase (FPGS).[8] By increasing the intracellular pool of natural folates, the polyglutamation and subsequent intracellular retention of lometrexol can be reduced in normal tissues, thereby lessening its toxic effects.[9] Folic acid supplementation does not appear to significantly alter the plasma pharmacokinetics of lometrexol.[1]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during in vitro experiments with lometrexol.

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability assays between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers will lead to variable results. 2. Edge effects: Evaporation from wells at the edge of the plate can alter drug and media concentrations. 3. Pipetting errors: Inaccurate pipetting of lometrexol or assay reagents.1. Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension frequently. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting.
Unexpected dose-response curve (e.g., non-sigmoidal). 1. Lometrexol precipitation: The compound may precipitate at high concentrations in the culture medium. 2. Incorrect concentration range: The selected concentration range may be too narrow or not encompass the IC50 value. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to lometrexol.1. Visually inspect the wells for any precipitate after drug addition. Prepare fresh dilutions for each experiment. 2. Perform a preliminary dose-range finding experiment with a broad range of concentrations (e.g., 0.01 nM to 100 µM). 3. Verify the expression levels of GARFT and FPGS in your cell line. Consider using a different cell line with known sensitivity.
Inconsistent results with folic acid rescue experiments. 1. Inappropriate folic acid concentration: The concentration of folic acid may be too high, leading to complete rescue, or too low to have a discernible effect. 2. Timing of supplementation: The timing of folic acid addition relative to lometrexol treatment is critical.1. Titrate the concentration of folic acid to determine the optimal concentration for partial rescue in your specific cell line. 2. Standard protocols often involve pre-incubation with folic acid for a period (e.g., 24-72 hours) before adding lometrexol. Optimize this pre-incubation time.
Difficulty interpreting CETSA results. 1. Suboptimal heating temperatures: The chosen temperature range may not be appropriate for detecting the stabilization of the target protein. 2. Insufficient drug concentration: The concentration of lometrexol may not be high enough to cause a detectable thermal shift.1. Perform a temperature gradient experiment to determine the optimal melting temperature of the target protein in your cellular lysate.[10] 2. Use a saturating concentration of lometrexol, if known, or test a range of concentrations.

Quantitative Data Summary

The following tables summarize available quantitative data for lometrexol's interaction with its primary target and a known off-target. Comprehensive quantitative data for all potential off-targets is limited in the public domain.

Table 1: On-Target Activity of Lometrexol

TargetAssay TypeCell Line/SystemIC50 / KiReference
GARFTEnzyme InhibitionRecombinant mouse GARFTKi = 2-9 nM[11]
GARFT (polyglutamated)Enzyme InhibitionRecombinant mouse GARFTKi = 0.1-0.3 nM[11]
Cell ProliferationCCRF-CEM (human leukemia)IC50 = 2.9 nM[12]

Table 2: Known Off-Target Activity of Lometrexol

Off-TargetAssay TypeNoteReference
hSHMT1/2InhibitionLometrexol was found to be the best inhibitor among a panel of antifolates. Specific Ki or IC50 values are not readily available in the cited literature.[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay) to Assess Lometrexol Cytotoxicity

This protocol is used to determine the cytotoxic effects of lometrexol on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Lometrexol

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of lometrexol in culture medium.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the desired lometrexol concentrations to each well. Include untreated and vehicle control wells.

    • Incubate for 72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the engagement of lometrexol with its target proteins in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cells of interest

  • Lometrexol

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein and a loading control

Procedure:

  • Cell Treatment:

    • Treat cultured cells with lometrexol at the desired concentration or with a vehicle control for 1-2 hours.

  • Heating:

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge to separate the soluble fraction (containing stabilized proteins) from the precipitated proteins.

    • Collect the supernatant and determine the protein concentration.

  • Analysis by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • A stronger band in the lometrexol-treated sample at a given temperature compared to the control indicates target stabilization.

Visualizations

Lometrexol_Mechanism_of_Action cluster_0 De Novo Purine Synthesis cluster_1 Folate Metabolism R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT GARFT GAR->GARFT Substrate Purine_Nucleotides Purine Nucleotides FGAR->Purine_Nucleotides DNA_RNA DNA/RNA Synthesis Purine_Nucleotides->DNA_RNA Folic_Acid Folic Acid THF Tetrahydrofolate (THF) Folic_Acid->THF 10_Formyl_THF 10-Formyl-THF THF->10_Formyl_THF 10_Formyl_THF->GARFT Cofactor Lometrexol Lometrexol Lometrexol->GARFT Inhibits GARFT->FGAR

Caption: Lometrexol's primary mechanism of action.

Lometrexol_Polyglutamation_and_Folic_Acid_Competition Lometrexol_mono Lometrexol (monoglutamate) FPGS Folylpolyglutamate Synthetase (FPGS) Lometrexol_mono->FPGS Folic_Acid Folic Acid Folic_Acid->FPGS Competes with Lometrexol Lometrexol_poly Lometrexol (polyglutamated) (Active, Retained) FPGS->Lometrexol_poly Natural_Folates Natural Folate Polyglutamates FPGS->Natural_Folates

Caption: Folic acid competes with lometrexol for FPGS.

CETSA_Workflow Start Start Cell_Treatment Treat cells with Lometrexol or Vehicle Start->Cell_Treatment Heating_Step Heat aliquots at a temperature gradient Cell_Treatment->Heating_Step Cell_Lysis Lyse cells (e.g., freeze-thaw) Heating_Step->Cell_Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble fraction) Centrifugation->Supernatant_Collection Western_Blot Analyze by Western Blot for target protein Supernatant_Collection->Western_Blot End End Western_Blot->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Technical Support Center: 5,10-Dideazafolic Acid (Lometrexol) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,10-Dideazafolic acid (Lometrexol) in animal studies. The focus is on minimizing toxicity while maintaining therapeutic efficacy.

Troubleshooting Guides

Issue: Unexpectedly High Toxicity or Mortality in Study Animals

High mortality or severe adverse effects can compromise study outcomes. This guide helps you troubleshoot potential causes and implement corrective actions.

Question: We are observing severe weight loss, lethargy, and mortality in our mouse/rat cohort at doses previously reported as safe. What could be the cause?

Answer:

Several factors can dramatically increase the toxicity of this compound. The most critical factor is the folate status of the animals.

Possible Causes & Troubleshooting Steps:

  • Low Dietary Folate: Animals on a low-folate diet are substantially more sensitive to Lometrexol (B1675047).[1][2] A low-folate diet can increase the drug's lethality by as much as 3000-fold in mice.[1] This is due to increased activity of folylpolyglutamate synthetase (FPGS) in the liver and tumors, leading to enhanced drug retention and prolonged exposure.[1]

    • Action: Immediately verify the folate content of your animal chow. Ensure all animals are on a standard, folate-replete diet. If a low-folate diet is part of the experimental design, be aware that the maximum tolerated dose (MTD) will be significantly lower.

  • Inadequate Folic Acid Supplementation: Preclinical and clinical studies have demonstrated that folic acid supplementation is crucial for mitigating Lometrexol's toxicity.[3]

    • Action: Implement a folic acid supplementation regimen. Preclinical murine studies have shown success with low-dose folic acid administration for 7 days before and 7 days after a single bolus dose of Lometrexol.[3]

  • Dosing Schedule: Daily dosing schedules are generally more toxic than intermittent (e.g., weekly) schedules, even with a higher cumulative dose in the latter.[2]

    • Action: Review your dosing regimen. If using a daily schedule, consider switching to a weekly or twice-weekly administration to improve tolerability.

Workflow for Investigating High Toxicity

G start High Toxicity Observed check_diet Verify Folate Content in Animal Diet start->check_diet is_low Is Diet Low in Folate? check_diet->is_low switch_diet Switch to Standard Folate-Replete Diet is_low->switch_diet Yes adjust_dose Drastically Reduce Lometrexol Dose is_low->adjust_dose Yes (if diet is experimental) check_supp Review Folic Acid Supplementation Protocol is_low->check_supp No switch_diet->check_supp adjust_dose->check_supp is_supp Is Supplementation Adequate? check_supp->is_supp implement_supp Implement Pre/Post-Dose Folic Acid Regimen is_supp->implement_supp No check_schedule Analyze Dosing Schedule (Daily vs. Weekly) is_supp->check_schedule Yes implement_supp->check_schedule is_daily Is Dosing Daily? check_schedule->is_daily switch_schedule Switch to Intermittent (e.g., Weekly) Dosing is_daily->switch_schedule Yes reinitiate Re-initiate Study with Adjusted Protocol is_daily->reinitiate No switch_schedule->reinitiate

Caption: Troubleshooting workflow for unexpected Lometrexol toxicity.

Issue: Managing Specific Toxicities (Myelosuppression, Mucositis)

Even with optimized dosing, specific toxicities can arise. This guide provides strategies for managing common adverse effects.

Question: Our animals are showing signs of severe myelosuppression (thrombocytopenia) and mucositis. How can we mitigate this without losing anti-tumor effect?

Answer:

Myelosuppression (particularly thrombocytopenia) and mucositis are the primary dose-limiting toxicities of Lometrexol.[3] These arise from the drug's inhibition of purine (B94841) synthesis in rapidly dividing cells of the bone marrow and gastrointestinal tract.

Mitigation Strategies:

  • Folinic Acid Rescue: A "rescue" protocol using folinic acid (leucovorin) can be implemented. Folinic acid is a downstream product in the folate pathway and can replenish the folate pool, bypassing the enzymatic block caused by Lometrexol. This protects normal tissues.

    • Critical Consideration: The timing is crucial. The rescue must be delayed long enough to allow for the anti-tumor effect to take place. Clinical studies have explored starting oral folinic acid 24 to 48 hours after Lometrexol administration and continuing for several days.[4] A study in adults found that a rescue from day 7 to day 9 allowed for dose escalation up to 60 mg/m².[4]

  • Folic Acid Supplementation: As a prophylactic measure, consistent folic acid supplementation has been proven to markedly reduce the severity of these toxicities.[3] This is considered a mandatory component of modern antifolate therapy.

Data Summary: Dose Escalation with Folinic Acid Rescue

Lometrexol ScheduleDose-Limiting Toxicity (DLT)Maximum Tolerated Dose (MTD)Reference
Daily for 3 days, no rescueStomatitis, Thrombocytopenia4 mg/m²/day (12 mg/m² total)[4]
Single dose + Folinic Acid rescue (days 7-9)Anemia60 mg/m²[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound (Lometrexol) is a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[3][5] By blocking this enzyme, Lometrexol depletes the purine pool necessary for DNA and RNA synthesis, thereby halting the replication of rapidly dividing cells. This leads to the characteristic toxicities in bone marrow (myelosuppression) and mucosal linings (mucositis).[3]

Mechanism of Lometrexol Action and Folate Intervention

G cluster_pathway De Novo Purine Synthesis PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR->FGAR catalyzed by Purines Purines (ATP, GTP) FGAR->Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA GARFT GARFT (Enzyme) Lometrexol This compound (Lometrexol) Lometrexol->GARFT Inhibits Folic_Acid Folic Acid (Supplement) Healthy_Cells Protects Healthy Cells Folic_Acid->Healthy_Cells Folinic_Acid Folinic Acid (Rescue) Folinic_Acid->Purines Bypasses Block Folinic_Acid->Healthy_Cells

Caption: Lometrexol inhibits GARFT, blocking purine synthesis.

Q2: How does dietary folate level impact Lometrexol's toxicity?

A2: The level of dietary folate has a profound impact. A low-folate diet significantly increases Lometrexol toxicity for two main reasons:

  • Upregulation of Folate Receptors: To compensate for low folate, cells may increase the expression of folate receptors, leading to greater uptake of the antifolate drug.[1]

  • Increased FPGS Activity: Folate deficiency can increase the activity of folylpolyglutamate synthetase (FPGS).[1] This enzyme adds glutamate (B1630785) residues to Lometrexol inside the cell, trapping the drug and increasing its intracellular concentration and duration of action.[1][5] Conversely, a standard or supplemented diet helps protect normal tissues by competing for transport and reducing the drug's retention.

Q3: What is the difference between Folic Acid supplementation and Folinic Acid rescue?

A3:

  • Folic Acid Supplementation is a prophylactic (preventative) measure. It is given before and during the treatment period to ensure the body's normal tissues are folate-replete, making them less susceptible to the antifolate's effects.[3] It does not directly interfere with the drug's immediate action on tumor cells.

  • Folinic Acid (Leucovorin) Rescue is a therapeutic intervention. It is administered after the drug has had time to exert its anti-tumor effect. Folinic acid is a more readily usable form of folate that can bypass the enzymatic block caused by Lometrexol, actively "rescuing" normal cells from cytotoxicity.[4]

Q4: Are there any other major toxicities to monitor for?

A4: While myelosuppression and mucositis are primary, some related antifolates have shown other toxicities. For example, the compound CB 3717 (N10-propargyl-5,8-dideazafolic acid) was associated with dose-limiting nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).[6][7] The nephrotoxicity was thought to be due to the drug's poor solubility and precipitation in renal tubules.[6] While these are less pronounced with Lometrexol, it is prudent to monitor renal and liver function markers (e.g., creatinine, ALT/AST) in long-term or high-dose studies.

Experimental Protocols

Protocol: Folic Acid Supplementation to Mitigate Toxicity in Mice

This protocol provides a general methodology for evaluating the ability of folic acid to reduce Lometrexol-induced toxicity in a murine tumor model.

Objective: To determine if folic acid supplementation can increase the maximum tolerated dose (MTD) of Lometrexol without compromising anti-tumor efficacy.

Materials:

  • This compound (Lometrexol)

  • Folic Acid solution for oral gavage or supplementation in drinking water

  • Vehicle for Lometrexol (e.g., sterile saline with pH adjustment)

  • Tumor-bearing mice (e.g., C3H mice with implanted mammary tumors)[1]

  • Standard, folate-replete rodent chow

  • Calipers, scales, blood collection supplies

Methodology:

  • Animal Acclimation & Tumor Implantation:

    • Acclimate mice for at least one week upon arrival.

    • Implant tumor cells subcutaneously according to your established protocol.

    • Allow tumors to reach a predetermined size (e.g., 50-100 mm³) before randomization.

  • Group Randomization (Example Groups):

    • Group 1 (Vehicle Control): Vehicle only.

    • Group 2 (Lometrexol, No Supplementation): Lometrexol at various doses (dose-finding).

    • Group 3 (Lometrexol + Folic Acid): Folic acid supplementation + Lometrexol at various doses.

    • Group 4 (Folic Acid Control): Folic acid supplementation only.

  • Folic Acid Supplementation Protocol:

    • Based on preclinical studies, begin folic acid administration 7 days prior to the first Lometrexol dose.[3]

    • Administer a low dose of folic acid daily via oral gavage or in the drinking water.

    • Continue folic acid administration for 7 days following the final Lometrexol dose.[3]

  • Lometrexol Administration:

    • Administer Lometrexol via the desired route (e.g., intravenous injection).[1]

    • Test a range of doses for Groups 2 and 3 to determine the MTD for each condition. A weekly dosing schedule is recommended to start.[2]

  • Monitoring & Endpoints:

    • Toxicity: Monitor animal body weight, clinical signs (posture, activity, fur), and food/water intake daily. Perform complete blood counts (CBCs) at baseline and at set time points post-treatment (e.g., days 5, 8, 15) to assess myelosuppression.

    • Efficacy: Measure tumor volume with calipers 2-3 times per week.

    • Endpoint: The study may be terminated when tumors reach a maximum size, a pre-defined weight loss threshold is met, or at a set time point.

  • Data Analysis:

    • Compare the MTD of Lometrexol between the supplemented and non-supplemented groups.

    • Analyze tumor growth inhibition for each group to ensure folic acid does not abrogate the anti-tumor effect.

    • Statistically compare toxicity parameters (weight loss, blood cell counts) between groups.

References

Technical Support Center: 5,10-Dideazafolic Acid (DDATHF/Lometrexol) Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DDATHF)?

A1: DDATHF is a potent antifolate antimetabolite that specifically targets and inhibits glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine (B94841) synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[2] By inhibiting this step, DDATHF depletes the intracellular pool of purine ribonucleotides essential for DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[1]

Q2: How does the concentration of folic acid in the cell culture medium affect DDATHF's cytotoxicity?

A2: The concentration of folic acid in the culture medium is a critical factor influencing the cytotoxic potential of DDATHF.[3][4] DDATHF and folic acid share the same cellular uptake transporters, such as the folate receptor and the proton-coupled folate transporter (PCFT).[4] High concentrations of folic acid will competitively inhibit the uptake of DDATHF, resulting in lower intracellular drug levels and reduced cytotoxic effects.[4] Conversely, experiments conducted in low-folate or folate-free media will show significantly increased sensitivity to DDATHF.[1]

Q3: Can folinic acid or hypoxanthine (B114508) rescue cells from DDATHF-induced cytotoxicity?

A3: Yes, both folinic acid and hypoxanthine can rescue cells from DDATHF's effects, but through different mechanisms. Folinic acid, when co-administered, can completely prevent cytotoxicity by providing an alternative source of reduced folates, bypassing the block in the folate pathway.[3] Hypoxanthine can also completely reverse the cytotoxic effects of DDATHF by rescuing the de novo purine synthesis pathway downstream of the GARFT inhibition.[3][5]

Q4: What are the common mechanisms of acquired resistance to DDATHF in cell lines?

A4: The most frequently observed mechanism of acquired resistance to DDATHF is impaired polyglutamylation.[6][7] This is often a result of decreased activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate (B1630785) residues to DDATHF, trapping it intracellularly and increasing its inhibitory activity.[6] Other resistance mechanisms can include increased activity of γ-glutamyl hydrolase (GGH), which removes the glutamate residues, and alterations in folate transporters that reduce drug uptake.[6]

Troubleshooting Guide

Issue 1: Lower than Expected Cytotoxicity or High IC50 Value
Possible Cause Troubleshooting Steps
High Folic Acid in Medium 1. Verify the folic acid concentration in your cell culture medium. Standard media often contain high levels (e.g., 2.2 µM).[1]2. Switch to a low-folate or folate-free medium for your experiments.[4]3. If folate-free medium is not an option, culture cells in low-folate medium for a period before the assay to deplete intracellular folate stores.[4]
Cell Line Resistance 1. Screen your cell line for the expression of folate receptors and PCFT.[4]2. Consider using a cell line known to be sensitive to antifolates.
Incorrect Drug Concentration Range 1. Perform a preliminary dose-range-finding experiment with a wide concentration range of DDATHF (e.g., 0.1 nM to 100 µM) to determine the appropriate range for your cell line.[6]
Compound Precipitation 1. Visually inspect the wells of your culture plates for any signs of drug precipitation, especially at higher concentrations.2. Ensure complete solubilization of the DDATHF stock solution before diluting it in the culture medium.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Uneven Cell Seeding 1. Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.2. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to maintain a uniform cell density.[4]
Edge Effects 1. To minimize evaporation from the outer wells of the plate, fill them with sterile PBS or medium without cells.[4]2. Ensure proper humidification of the incubator.
Pipetting Errors 1. Regularly calibrate your pipettes.2. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[4]

Quantitative Data Summary

Table 1: IC50 Values of DDATHF in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid.
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid.
OVCAR3Ovarian Carcinoma2In folic acid-free medium.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the IC50 of DDATHF in an adherent cell line using an MTT assay.[1][2]

Materials:

  • DDATHF (Lometrexol)

  • Selected cancer cell line

  • Complete cell culture medium (preferably low-folate)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

  • Drug Treatment:

    • Prepare serial dilutions of DDATHF in the appropriate culture medium.

    • Remove the overnight culture medium from the wells.

    • Add 100 µL of the medium containing the desired DDATHF concentrations to each well. Include a vehicle-only control.

    • Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[2]

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values for DDATHF.

Protocol 2: Determination of Acquired Resistance (IC50 Shift)

This protocol is used to quantify the level of acquired resistance to DDATHF in a cell line.[6]

Procedure:

  • Follow the steps outlined in Protocol 1 for both the parental (sensitive) and the suspected resistant cell lines.

  • Treat both cell lines with the same range of DDATHF concentrations.

  • Calculate the IC50 value for both the parental and the resistant cell lines.

  • A significant increase in the IC50 value for the resistant cell line compared to the parental line confirms the resistant phenotype.[6]

Visualizations

DDATHF_Signaling_Pathway cluster_purine De Novo Purine Synthesis GAR Glycinamide Ribonucleotide (GAR) GARFT GAR Formyltransferase GAR->GARFT Substrate FGAR Formylglycinamide Ribonucleotide (FGAR) Purines Purines FGAR->Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA GARFT->FGAR Product DDATHF This compound (DDATHF) DDATHF->GARFT Inhibition

Caption: Mechanism of action of this compound (DDATHF).

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation drug_treatment Treat with DDATHF Serial Dilutions overnight_incubation->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h mtt_assay Perform MTT Assay incubation_72h->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Analyze Data and Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of DDATHF.

Troubleshooting_Resistance start Decreased DDATHF Sensitivity Observed confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance resistance_confirmed Resistance Confirmed? confirm_resistance->resistance_confirmed investigate_mechanisms Investigate Resistance Mechanisms resistance_confirmed->investigate_mechanisms Yes end Re-evaluate Experimental Conditions resistance_confirmed->end No fpgs_assay FPGS Activity Assay investigate_mechanisms->fpgs_assay ggh_assay GGH Activity Assay investigate_mechanisms->ggh_assay transport_assay Drug Transport Assay investigate_mechanisms->transport_assay

Caption: Logical workflow for troubleshooting acquired DDATHF resistance.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5,10-Dideazafolic Acid and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 5,10-Dideazafolic acid (Lometrexol) and methotrexate (B535133), two prominent antifolate agents in cancer therapy. By examining their distinct mechanisms of action, enzymatic inhibition, cellular potency, and clinical contexts, this document aims to equip researchers and drug development professionals with the critical data needed to inform future research and therapeutic strategies.

Introduction: Two Generations of Antifolate Therapy

Methotrexate, a cornerstone of chemotherapy for decades, and this compound (Lometrexol), a second-generation antifolate, both disrupt nucleotide synthesis, a critical pathway for the proliferation of cancer cells. However, they achieve this through distinct molecular targets, leading to different efficacy profiles, toxicity, and mechanisms of resistance. Methotrexate primarily inhibits dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. In contrast, Lometrexol (B1675047) specifically targets glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme directly involved in the de novo purine (B94841) biosynthesis pathway. This fundamental difference in their mechanism of action forms the basis of this comparative analysis.

Mechanism of Action: A Tale of Two Targets

The anticancer effects of both methotrexate and Lometrexol stem from their ability to induce a deficiency in the building blocks of DNA and RNA, thereby halting cell division and inducing apoptosis. However, the specific enzymatic inhibition dictates their cellular impact.

Methotrexate: As a potent competitive inhibitor of DHFR, methotrexate prevents the reduction of dihydrofolate to tetrahydrofolate. This leads to a depletion of intracellular pools of reduced folates, which are essential one-carbon donors for the synthesis of thymidylate and purine nucleotides. The polyglutamated forms of methotrexate exhibit even stronger inhibition of DHFR and also inhibit other folate-dependent enzymes, including thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT).

This compound (Lometrexol): Lometrexol is a specific and potent inhibitor of GARFT, the first of two transformylase enzymes in the de novo purine synthesis pathway. By blocking this initial step, Lometrexol leads to a rapid and sustained depletion of intracellular purine ribonucleotides, such as ATP and GTP. This targeted inhibition of purine synthesis arrests cells in the S phase of the cell cycle.[1] Notably, Lometrexol's activity is independent of DHFR and TS levels, suggesting its potential utility in methotrexate-resistant tumors.[2]

Antifolate_Mechanisms cluster_0 Methotrexate Pathway cluster_1 Lometrexol Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purine_Synthesis_MTX Purine Synthesis THF->Purine_Synthesis_MTX Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR Dihydrofolate Reductase (DHFR) Methotrexate Methotrexate Methotrexate->DHFR Inhibits GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR N10-formyl-THF Purine_Synthesis_Lom De Novo Purine Synthesis FGAR->Purine_Synthesis_Lom GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Lometrexol This compound (Lometrexol) Lometrexol->GARFT Inhibits

Caption: Comparative signaling pathways of Methotrexate and Lometrexol.

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the quantitative data on the inhibitory potency and cytotoxic activity of this compound and methotrexate from various preclinical studies.

Table 1: Enzymatic Inhibition
CompoundTarget EnzymeSpeciesInhibition Constant (Ki)
This compound GARFTHuman~28 nM
Methotrexate DHFRHuman~3.4 pM
DHFRNeisseria gonorrhoeae13 pM[3]

Note: Ki values can vary based on experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineCancer TypeIC50
This compound CCRF-CEMHuman Leukemia2.9 nM
L1210Murine Leukemia4 nM
Methotrexate DaoyMedulloblastoma9.5 x 10-2 µM[4]
Saos-2Osteosarcoma3.5 x 10-2 µM[4]
HTC-116Colorectal Cancer0.15 mM (48h)[5]
A-549Lung Carcinoma0.10 mM (48h)[5]
A549Lung Cancer0.12 µM
KB cellsFolate Receptor-Expressing>50 µM (4h), 6.9 µM (24h) (as MTX-HSA conjugate)[6]

Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and methotrexate are provided below. These protocols are representative of standard procedures in the field.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagents:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF) solution

    • NADPH solution

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Methotrexate (or other inhibitors)

  • Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding NADPH and DHF to each well.

    • Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

DHFR_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) Start->Reagent_Prep Plate_Setup Add Buffer, Inhibitor, and DHFR to 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate for 15 min at room temperature Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with NADPH and DHF Pre_incubation->Reaction_Start Measurement Kinetic measurement of Absorbance at 340 nm Reaction_Start->Measurement Data_Analysis Calculate initial velocity and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a DHFR inhibition assay.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay (Spectrophotometric)

This assay determines GARFT activity by monitoring the increase in absorbance at 295 nm, corresponding to the formation of 5,8-dideazatetrahydrofolate.[7]

  • Reagents:

    • Purified human GARFTase

    • α,β-glycinamide ribonucleotide (GAR)

    • 10-formyl-5,8-dideazafolate (10-CHODDF)

    • Lometrexol (or other inhibitors)

    • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Procedure:

    • In a UV-transparent 96-well plate, prepare a reaction mixture containing GAR, 10-CHODDF, and varying concentrations of the inhibitor in the assay buffer.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding purified GARFTase to each well.

    • Immediately monitor the increase in absorbance at 295 nm over time.

    • Calculate the initial reaction rates and determine the Ki value.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

  • Reagents:

    • Target cancer cell line

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds (Lometrexol, Methotrexate)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anticancer effects of a test compound in a subcutaneous xenograft mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 cells) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., Lometrexol or methotrexate) and a vehicle control via a specified route (e.g., intraperitoneal or intravenous) and schedule.

    • Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mechanisms of Resistance: A Critical Hurdle

The development of drug resistance is a major challenge in cancer therapy. Both methotrexate and Lometrexol are susceptible to resistance, albeit through different mechanisms.

Methotrexate Resistance:

  • Impaired Drug Transport: Decreased expression or mutation of the reduced folate carrier (RFC), which is responsible for methotrexate uptake.[8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump methotrexate out of the cell.

  • DHFR Gene Amplification or Mutation: Increased levels of DHFR or mutations in the DHFR gene that reduce its affinity for methotrexate.[9]

  • Defective Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), leading to decreased intracellular retention of methotrexate.[10]

Lometrexol Resistance:

  • Impaired Polyglutamylation: The primary mechanism of acquired resistance to Lometrexol is decreased activity of FPGS, which is essential for its intracellular activation and retention.

  • Increased γ-glutamyl Hydrolase (GGH) Activity: Elevated levels of GGH can increase the removal of glutamate (B1630785) residues, leading to reduced intracellular concentrations of active Lometrexol polyglutamates.

  • Altered Folate Transporters: Changes in the expression or function of folate transporters can affect Lometrexol uptake.

Resistance_Mechanisms cluster_MTX Methotrexate Resistance cluster_Lom Lometrexol Resistance MTX_Res_Transport Impaired Transport (RFC↓) MTX_Res_Efflux Increased Efflux (ABC↑) MTX_Res_DHFR DHFR Amplification/Mutation MTX_Res_Poly Defective Polyglutamylation (FPGS↓) Lom_Res_Poly Impaired Polyglutamylation (FPGS↓) Lom_Res_GGH Increased GGH Activity Lom_Res_Transport Altered Folate Transporters

Caption: Key mechanisms of resistance to Methotrexate and Lometrexol.

Clinical Perspectives and Future Directions

Methotrexate is a well-established and widely used chemotherapeutic agent for a variety of cancers, including breast cancer, leukemia, and lymphoma, as well as for autoimmune diseases.[10] Its clinical utility is well-documented, with extensive data on its efficacy and toxicity profiles.

The clinical development of Lometrexol has been more challenging. While it has shown activity against tumors refractory to other drugs, including methotrexate, its initial clinical trials were hampered by severe and cumulative toxicities, particularly myelosuppression.[11] Subsequent studies have explored co-administration with folic acid to mitigate these side effects.[11]

In a preclinical in vivo study using mice with L1210 tumors, 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) was found to be less potent and efficacious than methotrexate.[7] However, the study also suggested a synergistic effect when low doses of both drugs were combined.[7]

The distinct mechanisms of action and resistance profiles of Lometrexol and methotrexate suggest that they may have different spectra of clinical activity. Lometrexol's efficacy against methotrexate-resistant tumors highlights its potential as a valuable second-line or combination therapy. Further research is warranted to optimize the therapeutic index of Lometrexol, potentially through novel drug delivery systems or combination regimens, to fully realize its clinical potential.

Conclusion

This compound and methotrexate represent two distinct strategies for targeting folate metabolism in cancer therapy. While methotrexate remains a first-line treatment for many malignancies due to its broad activity and long history of clinical use, Lometrexol's specific inhibition of GARFT offers a unique mechanism to overcome certain forms of methotrexate resistance. The preclinical data presented in this guide underscores the potency of both agents while highlighting their differences in enzymatic inhibition and cellular effects. For drug development professionals, the exploration of Lometrexol and other GARFT inhibitors continues to be a promising avenue, particularly for the treatment of tumors that have developed resistance to traditional antifolates. Future clinical investigations should focus on optimizing dosing schedules and combination therapies to maximize the efficacy and minimize the toxicity of these potent anticancer agents.

References

The Specificity of 5,10-Dideazafolic Acid as a GARFT Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, as a specific inhibitor of Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT). Through a detailed comparison with other GARFT inhibitors and alternative antifolates, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug development.

Introduction to GARFT and the de Novo Purine (B94841) Biosynthesis Pathway

Glycinamide Ribonucleotide Formyltransferase (GARFT) is a critical enzyme in the de novo purine biosynthesis pathway, a fundamental cellular process for the synthesis of purine nucleotides (adenosine and guanosine).[1] These nucleotides are essential building blocks for DNA and RNA, making this pathway a key target for anticancer therapies. Rapidly proliferating cancer cells, in particular, rely heavily on this pathway to sustain their growth.[1]

The de novo purine synthesis pathway is a multi-step process that begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). GARFT catalyzes the third step in this pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, the entire downstream synthesis of purines is halted, leading to a depletion of the nucleotide pool, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]

This compound (Lometrexol): A Specific GARFT Inhibitor

This compound (DDATHF), or Lometrexol, is a potent antifolate that acts as a specific and tight-binding inhibitor of GARFT.[3] Unlike classical antifolates such as methotrexate (B535133), which primarily target dihydrofolate reductase (DHFR), Lometrexol's mechanism of action is highly specific to GARFT, giving it a distinct profile of activity and toxicity.[4] This specificity makes it an important tool for studying the role of GARFT in cellular metabolism and a promising candidate for targeted cancer therapy.

Comparative Analysis of GARFT Inhibitors

To validate the specificity and efficacy of Lometrexol, it is essential to compare its performance with other known GARFT inhibitors. The following tables summarize key quantitative data for Lometrexol and two other notable GARFT inhibitors: LY309887 and AG2034.

Table 1: Comparison of In Vitro Efficacy of GARFT Inhibitors
CompoundTargetKi (nM)Cell LineIC50 (nM)
This compound (Lometrexol) GARFT~58.5*CCRF-CEM2.9
LY309887 GARFT6.5CCRF-CEM9.9
AG2034 GARFT28CCRF-CEM2.9
AG2034 GARFT28L12104

*Calculated based on the reported 9-fold greater potency of LY309887 compared to Lometrexol.[5] Data for LY309887 and AG2034 from[5] and[1] respectively.

Table 2: Comparison with Other Antifolate Drugs
CompoundPrimary Target(s)Mechanism of Action
This compound (Lometrexol) GARFTSpecific inhibition of de novo purine synthesis.[3]
Methotrexate Dihydrofolate Reductase (DHFR)Inhibition of DHFR, leading to depletion of reduced folates required for both purine and thymidylate synthesis.[4]
Pemetrexed Thymidylate Synthase (TS), DHFR, GARFTMulti-targeted inhibition of key enzymes in both purine and pyrimidine (B1678525) synthesis.
CB3717 (N10-propargyl-5,8-dideazafolic acid) Thymidylate Synthase (TS)Potent and specific inhibition of thymidylate synthase.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from a method used to determine the activity of GARFT by measuring the rate of product formation in the presence of inhibitors.[4]

Principle: The enzymatic activity of GARFT is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazatetrahydrofolate.[4]

Materials:

  • Purified human GARFTase (His-tagged formyltransferase domain)

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • This compound (Lometrexol) or other test inhibitors

  • 0.1 M HEPES buffer, pH 7.5

  • DMSO (for dissolving inhibitors)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of the antifolate inhibitor (e.g., Lometrexol) in DMSO.

  • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-CHODDF

    • Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).[4]

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding 150 µL of 20 nM purified GARFTase in the same buffer to each well.[4]

  • Immediately shake the plate for 5 seconds.

  • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the Ki value by fitting the initial rates against inhibitor concentrations using appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).[4]

In Vitro Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effect of GARFT inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium

  • This compound (Lometrexol) or other test inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the GARFT inhibitor in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[4]

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[4]

In Vivo Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of GARFT inhibitors in a mouse xenograft model.[2]

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nu/nu or SCID)

  • Human cancer cell line (e.g., H460)

  • This compound (Lometrexol) or other test inhibitors formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the GARFT inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot tumor growth curves for each group and calculate the tumor growth inhibition (TGI).

Visualizations

De Novo Purine Biosynthesis Pathway and GARFT Inhibition

De_Novo_Purine_Biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP Ribose-5-Phosphate PRA Phosphoribosylamine PRPP->PRA PPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM FGAMS AIR Aminoimidazole Ribonucleotide FGAM->AIR AIRS CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIRC SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR SAICARS AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR ADSL FAICAR Formylaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP DDATHF This compound (Lometrexol) GARFT GARFT DDATHF->GARFT

Caption: The de novo purine biosynthesis pathway and the specific inhibition of GARFT by this compound.

Experimental Workflow for GARFT Inhibitor Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Comparison EnzymeAssay GARFT Enzyme Inhibition Assay (Determine Ki) DataAnalysis Compare Ki and IC50 values with alternative inhibitors EnzymeAssay->DataAnalysis CellViability Cell Viability Assay (e.g., MTT) (Determine IC50) CellViability->DataAnalysis Xenograft Xenograft Tumor Model (Evaluate Efficacy and Toxicity) DataAnalysis->Xenograft

Caption: A typical experimental workflow for the validation of a GARFT inhibitor.

Conclusion

The experimental data clearly demonstrates that this compound (Lometrexol) is a potent and specific inhibitor of GARFT. Its high affinity for the enzyme, as indicated by its low nanomolar Ki and IC50 values, validates its role as a targeted therapeutic agent. The comparison with other GARFT inhibitors, such as LY309887 and AG2034, provides a quantitative basis for understanding its relative potency. Furthermore, its distinct mechanism of action compared to broader-spectrum antifolates like methotrexate highlights its specificity for the de novo purine biosynthesis pathway. This guide provides the necessary data and experimental framework for researchers to confidently utilize and further investigate this compound as a specific tool to probe GARFT function and as a potential anticancer agent.

References

A Comparative Analysis of 5,10-Dideazafolic Acid (Lometrexol) and Pemetrexed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two critical antifolate agents: 5,10-Dideazafolic acid (Lometrexol) and pemetrexed (B1662193). Aimed at researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, biochemical and cellular activities, and clinical profiles, supported by experimental data.

Introduction and Chemical Structures

This compound, also known as Lometrexol (B1675047), and pemetrexed are structurally related antifolates that interfere with nucleotide synthesis, a critical pathway for cancer cell proliferation. Lometrexol was developed as a specific and potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). Pemetrexed, emerging later, was designed as a multi-targeted antifolate, inhibiting not only GARFT but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

Figure 1: Chemical Structures of Lometrexol and Pemetrexed.

Mechanism of Action

Both Lometrexol and pemetrexed are transported into cells via the reduced folate carrier and are subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial as it enhances intracellular retention and increases the inhibitory potency of the drugs against their target enzymes.

The primary distinction lies in their enzymatic targets. Lometrexol is a highly specific and potent inhibitor of GARFT, a key enzyme in the de novo purine (B94841) synthesis pathway.[1] This targeted inhibition leads to a rapid depletion of purine nucleotides, essential for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis.

Pemetrexed, on the other hand, exhibits a broader spectrum of inhibition.[2] It targets three key enzymes in nucleotide synthesis:

  • Thymidylate Synthase (TS): Essential for the synthesis of thymidine (B127349), a crucial component of DNA.

  • Dihydrofolate Reductase (DHFR): Necessary for the regeneration of tetrahydrofolate, a cofactor for both purine and thymidine synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme in the purine synthesis pathway.

This multi-targeted approach is believed to contribute to its broader anti-tumor activity and potentially a different resistance profile compared to single-target agents.

Figure 2: Inhibition of Nucleotide Synthesis Pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the enzymatic inhibition and in vitro cytotoxicity of Lometrexol and pemetrexed. It is important to note that direct comparative studies under identical experimental conditions are limited.

Enzymatic Inhibition
DrugTarget EnzymeKi (nM)Reference
Lometrexol GARFT6.5[3]
TS--
DHFR--
Pemetrexed GARFT--
TS--
DHFR--
Pemetrexed (pentaglutamate) GARFTPotent Inhibition[2]
TSPotent Inhibition[2]
In Vitro Cytotoxicity (IC50 Values)
Cell LineCancer TypeLometrexol IC50 (nM)Pemetrexed IC50 (nM)Reference
CCRF-CEM Human Leukemia2.99.9[3]
A549 Non-Small Cell Lung-~200-1000-
H460 Non-Small Cell Lung-~50-200-
HCT-8 Colon-~100-500-

Note: IC50 values are highly dependent on experimental conditions, including culture medium composition and exposure time. The data presented are for illustrative purposes and are compiled from various sources. Direct comparison across different studies should be made with caution.

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Assay

Principle: The assay spectrophotometrically monitors the formylation of GAR, which is coupled to the oxidation of a folate cofactor.

Materials:

  • Purified recombinant GARFT enzyme

  • Glycinamide Ribonucleotide (GAR) substrate

  • N10-formyl-5,8-dideazafolate (a stable folate analog)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 50 mM KCl

  • Spectrophotometer capable of reading at 295 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, GAR, and the folate analog in a quartz cuvette.

  • Initiate the reaction by adding a known amount of purified GARFT enzyme.

  • Monitor the increase in absorbance at 295 nm over time, which corresponds to the formation of the product.

  • For inhibitor studies, pre-incubate the enzyme with varying concentrations of Lometrexol or pemetrexed before adding the substrates.

  • Calculate the initial reaction velocities and determine the Ki values using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).

Thymidylate Synthase (TS) Enzyme Assay

Principle: This spectrophotometric assay measures the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate, resulting in an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant TS enzyme

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 6.5 mM formaldehyde.

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Combine the assay buffer, dUMP, and CH2-THF in a cuvette.

  • Start the reaction by adding the TS enzyme.

  • Record the increase in absorbance at 340 nm for a set period.

  • To determine inhibitor potency, perform the assay in the presence of varying concentrations of pemetrexed.

  • Calculate reaction rates and inhibition constants as described for the GARFT assay.

Dihydrofolate Reductase (DHFR) Enzyme Assay

Principle: The activity of DHFR is determined by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is measured as a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, mix the assay buffer, NADPH, and DHF.

  • Initiate the reaction by adding the DHFR enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • For inhibition studies, include varying concentrations of pemetrexed in the reaction mixture.

  • Calculate enzyme activity and inhibition constants from the rate of NADPH oxidation.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Lometrexol and Pemetrexed stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Lometrexol or pemetrexed and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%).

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Methodology cluster_2 Data Analysis Enzyme_Assay Enzyme Inhibition Assays (GARFT, TS, DHFR) Spectrophotometry Spectrophotometry Enzyme_Assay->Spectrophotometry Cell_Assay Cell-Based Assays (e.g., MTT) Cell_Culture Cell Culture Cell_Assay->Cell_Culture Ki_Calc Ki Calculation Spectrophotometry->Ki_Calc IC50_Calc IC50 Determination Cell_Culture->IC50_Calc

Figure 3: General Experimental Workflow.

Clinical Efficacy and Toxicity

Direct head-to-head clinical trials comparing Lometrexol and pemetrexed are not available. The clinical development of Lometrexol was largely halted due to severe and cumulative toxicities, primarily myelosuppression and mucositis, observed in early trials.[1] Although subsequent studies showed that folic acid supplementation could ameliorate some of these toxicities, its development did not progress to the same extent as pemetrexed.[4]

Pemetrexed has a more established clinical profile and is approved for the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.[2] Its toxicity profile, which includes myelosuppression, fatigue, and nausea, is generally considered manageable with vitamin B12 and folic acid supplementation.[5]

Table 3: Summary of Clinical Profiles

FeatureThis compound (Lometrexol)Pemetrexed
Primary Indication InvestigationalNon-Small Cell Lung Cancer, Mesothelioma
Dose-Limiting Toxicities Severe myelosuppression, mucositis[1]Myelosuppression, fatigue, nausea[5]
Supportive Care Folic acid supplementation investigated to reduce toxicity[4]Routine vitamin B12 and folic acid supplementation[5]
Clinical Status Development largely discontinuedWidely used in clinical practice

Conclusion

Lometrexol and pemetrexed represent two distinct strategies in the development of antifolate cancer therapies. Lometrexol is a potent and highly specific inhibitor of GARFT, demonstrating the potential of targeting the de novo purine synthesis pathway. However, its clinical utility was hampered by significant toxicity.

Pemetrexed, with its multi-targeted mechanism of action against TS, DHFR, and GARFT, offers a broader inhibition of nucleotide synthesis. This, combined with a manageable toxicity profile through vitamin supplementation, has led to its successful clinical development and established role in cancer treatment.

For researchers, the comparative study of these two agents provides valuable insights into the structure-activity relationships of antifolates, the importance of target selectivity versus multi-targeting, and the critical role of managing host toxicity for successful drug development. Future research may focus on developing novel antifolates with improved therapeutic indices, potentially by optimizing the balance between potent multi-targeted inhibition and host cell toxicity.

References

head-to-head studies of different antifolate drugs in oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, antifolate drugs have long been a cornerstone, disrupting the essential metabolic pathways that fuel rapid cell proliferation. From the early introduction of methotrexate (B535133) to the development of newer, more targeted agents, the quest for improved efficacy and reduced toxicity has driven extensive research. This guide provides a detailed comparison of key antifolate drugs, presenting data from head-to-head clinical and preclinical studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Folate Pathway

Antifolate drugs exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway. This pathway is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking these enzymes, antifolates lead to a depletion of these vital components, ultimately causing cell cycle arrest and apoptosis.[1] The primary targets within this pathway differentiate the various antifolate agents.

Figure 1: Key enzymes in the folate pathway targeted by different antifolate drugs.

Clinical Efficacy and Safety: A Comparative Analysis

Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy and safety of different drugs. The following tables summarize key findings from such studies across various cancer types.

Pemetrexed (B1662193) vs. Methotrexate

While direct head-to-head trials are limited, a landmark Phase III study in malignant pleural mesothelioma compared pemetrexed in combination with cisplatin (B142131) to cisplatin alone, a setting where methotrexate was a historical treatment.[2][3]

Table 1: Pemetrexed in Malignant Pleural Mesothelioma (Phase III Trial) [2][3]

EndpointPemetrexed + Cisplatin (n=226)Cisplatin Alone (n=222)p-value
Median Overall Survival 12.1 months9.3 months0.020
Median Time to Progression 5.7 months3.9 months0.001
Objective Response Rate 41.3%16.7%<0.0001
Grade 3/4 Neutropenia 28%12%-
Grade 3/4 Nausea 12%7%-
Grade 3/4 Vomiting 11%6%-

Note: Data from Vogelzang NJ, et al. J Clin Oncol. 2003.

Preclinically, in osteosarcoma cell lines, methotrexate demonstrated a superior cytotoxic effect compared to pemetrexed.[4]

Pralatrexate (B1268) vs. Methotrexate

Pralatrexate has shown significant activity in T-cell lymphomas. The pivotal PROPEL study, a single-arm Phase II trial, provides robust data on its efficacy.[5][6][7] While not a direct head-to-head comparison, preclinical studies have indicated that pralatrexate is a more potent inhibitor of dihydrofolate reductase (DHFR) than methotrexate.

Table 2: Pralatrexate in Relapsed/Refractory Peripheral T-Cell Lymphoma (PROPEL Study) [5][6][7]

EndpointPralatrexate (n=109 evaluable)
Overall Response Rate 29%
Complete Response 11%
Partial Response 18%
Median Duration of Response 10.1 months
Median Progression-Free Survival 3.5 months
Median Overall Survival 14.5 months
Grade 3/4 Thrombocytopenia 32%
Grade 3/4 Mucositis 22%
Grade 3/4 Neutropenia 22%

Note: Data from O'Connor OA, et al. J Clin Oncol. 2011.

A pooled analysis of four single-agent pralatrexate studies in a similar patient population (n=221) reported an objective response rate of 40.7%.[8]

Nolatrexed (B128640) vs. Methotrexate

Two randomized trials directly compared nolatrexed with methotrexate in patients with recurrent head and neck cancer.[9][10]

Table 3: Nolatrexed vs. Methotrexate in Recurrent Head and Neck Cancer (Randomized Trials) [9][10]

EndpointNolatrexed (n=93)Methotrexate (n=46)
Objective Response Rate 3.3%10.8%
Median Disease-Free Progression 1.9 months1.5 months
Median Overall Survival 3.5 months3.7 months
Grade 3/4 Neutropenia 29.9%7.1%
Grade 3/4 Mucositis 33.3%6.9%

Note: Data from Pivot X, et al. Ann Oncol. 2001.

Raltitrexed (B1684501) vs. 5-Fluorouracil (B62378)/Leucovorin

In advanced colorectal cancer, raltitrexed has been compared to the standard chemotherapy regimen of 5-fluorouracil (5-FU) plus leucovorin.

Table 4: Raltitrexed vs. 5-FU/Leucovorin in Advanced Colorectal Cancer (Phase III Trial) [11][12][13]

EndpointRaltitrexed (n=248)5-FU + Leucovorin (n=247)
Objective Response Rate 19%18%
Median Overall Survival 10.9 months12.3 months
Grade 3/4 Stomatitis 2%16%
Grade 3/4 Leukopenia 6%13%
Grade 3/4 Diarrhea 10%19%

Note: Data from Cunningham D, et al. J Clin Oncol. 1998.

A meta-analysis of 11 studies confirmed no significant difference in overall survival or response rate between raltitrexed-based and 5-FU-based regimens.[14]

Preclinical In Vitro Comparisons

In vitro studies using cancer cell lines are crucial for initial comparisons of drug potency. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric.

Table 5: Comparative In Vitro Cytotoxicity (IC50) of Antifolates in Pediatric Leukemia Cell Lines [15]

Cell LineMethotrexate (nM)Aminopterin (nM)Pemetrexed (nM)Talotrexin (nM)
Median IC50 78171557

Note: Data from Cole PD, et al. Clin Cancer Res. 2007.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in key comparative studies.

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the cytotoxic activity of antifolates in vitro is the MTT assay.[15][16]

In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding Plate cancer cells in 96-well plates and allow to adhere overnight. B 2. Drug Treatment Expose cells to a range of concentrations of the antifolate drugs for a specified duration (e.g., 72 hours). A->B C 3. MTT Addition Add MTT solution to each well and incubate to allow formazan (B1609692) crystal formation by viable cells. B->C D 4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. IC50 Calculation Plot absorbance versus drug concentration to determine the IC50 value. E->F

Figure 2: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed methods for specific preclinical studies were not consistently available in the public domain through the conducted searches.

Clinical Trial Methodology (General Overview)

The clinical trials cited in this guide followed established protocols for their respective phases.

Clinical Trial Workflow A 1. Patient Screening & Enrollment Recruit patients based on specific inclusion/exclusion criteria (e.g., cancer type, stage, prior treatments). B 2. Randomization Assign patients to different treatment arms (e.g., Drug A vs. Drug B). A->B C 3. Treatment Administration Administer the assigned antifolate drug according to the study protocol (dose, schedule). B->C D 4. Efficacy Assessment Monitor tumor response using standardized criteria (e.g., RECIST) at regular intervals. C->D E 5. Safety Monitoring Record and grade adverse events according to a standardized system (e.g., CTCAE). C->E F 6. Data Analysis Analyze primary and secondary endpoints (e.g., overall survival, response rate) to compare treatment arms. D->F E->F

Figure 3: A simplified workflow for a randomized controlled clinical trial.

For specific details on the protocols of the cited clinical trials, including precise dosing, schedules, and patient eligibility criteria, it is recommended to consult the full publications.

Conclusion

The landscape of antifolate drugs in oncology is continually evolving. While methotrexate remains a widely used agent, newer drugs like pemetrexed and pralatrexate have demonstrated significant efficacy in specific cancer types, often with different toxicity profiles. The choice of an antifolate agent is increasingly guided by the specific cancer histology, prior treatments, and the desire to optimize the therapeutic index. The data presented in this guide, drawn from head-to-head comparative studies, provides a foundation for informed decision-making in both the clinical and research settings. Further head-to-head trials are warranted to continue to refine the optimal use of these important anticancer agents.

References

A Comparative Analysis of 5,10-Dideazafolic Acid (Lometrexol) and its Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifolate Performance with Supporting Experimental Data

This guide provides a comprehensive cross-validation of experimental findings on 5,10-Dideazafolic acid, commercially known as Lometrexol (B1675047), and its primary alternative, Pemetrexed (B1662193). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an invaluable resource for researchers in oncology and drug development.

Executive Summary

This compound (Lometrexol) is a potent antifolate that primarily targets glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1][2] Its clinical development has been hampered by significant toxicity, particularly myelosuppression and mucositis, which can be mitigated with folic acid supplementation.[3] Pemetrexed, a multi-targeted antifolate, inhibits not only GARFT but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offering a broader mechanism of action.[4][5] This broader targeting profile, combined with a generally more manageable toxicity profile when co-administered with folic acid and vitamin B12, has led to its widespread clinical use, particularly in non-small cell lung cancer (NSCLC) and mesothelioma.[4][6] This guide delves into the experimental data that underpins these clinical observations.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for Lometrexol and Pemetrexed, compiled from various experimental findings.

DrugCell LineAssayIC50Citation
Lometrexol CCRF-CEMCytotoxicityNot Specified[1]
Pemetrexed Pediatric Leukemia/Lymphoma PanelCytotoxicity (SRB Assay)Median 155 nM[7]
Mesothelioma (H2373, H2452)Cytotoxicity (CCK8 Assay)Not Specified[8]
Lung Adenocarcinoma (A549, HCC827, H1975)Cytotoxicity (CCK-8 Assay)Similar sensitivity across cell lines[9]

Table 1: Comparative In Vitro Cytotoxicity (IC50)

DrugEnzyme TargetInhibition Constant (Ki)Citation
Lometrexol GARFTNot Specified[1]
Pemetrexed TS, DHFR, GARFTNot Specified[4][5]

Table 2: Enzyme Inhibition Constants (Ki)

TrialDrug(s)Cancer TypeKey OutcomesCitation
Phase ILometrexol + Folic AcidAdvanced MalignanciesCumulative hematological toxicity correlated with RBC lometrexol levels, not plasma pharmacokinetics.[3]
Phase IIIPemetrexed vs. DocetaxelAdvanced NSCLC (second-line)Equivalent efficacy (Median Survival: 8.3 vs. 7.9 months). Pemetrexed had significantly fewer side effects, including less grade 3/4 neutropenia.[10][11]
Combined Analysis (3 Phase III trials)Pemetrexed + Cisplatin (B142131) vs. Other DoubletsAdvanced NSCLC (first-line)Pemetrexed-cisplatin showed favorable hazard ratios in non-squamous histology compared to other regimens.[12]
Retrospective StudyPemetrexed-containing vs. Non-pemetrexed regimensAdvanced non-squamous NSCLC (without driver oncogene)Pemetrexed-containing regimens had significantly longer median PFS (7.2 vs. 4.9 months) and better DCR (89.8% vs. 74.5%).[13]

Table 3: Summary of Relevant Clinical Trial Findings

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-validation.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lometrexol or Pemetrexed stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Drug Treatment: Treat cells with serial dilutions of Lometrexol or Pemetrexed and incubate for a specified period (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[16][17]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the GARFT enzyme.

Materials:

  • Purified GARFT enzyme

  • Glycinamide ribonucleotide (GAR) substrate

  • Cofactor (e.g., a folate derivative)

  • Lometrexol or Pemetrexed as the inhibitor

  • Assay buffer

  • Detection system (e.g., spectrophotometer to measure a product of the enzymatic reaction)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, GARFT enzyme, and the GAR substrate.

  • Inhibitor Addition: Add varying concentrations of Lometrexol or Pemetrexed to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cofactor.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. The specific detection method will depend on the nature of the reaction products.

  • Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 or Ki value.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

cluster_0 De Novo Purine Synthesis Pathway cluster_1 Drug Inhibition cluster_2 De Novo Pyrimidine Synthesis Pathway cluster_3 Folate Metabolism cluster_4 Drug Inhibition PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines Multiple Steps Lometrexol Lometrexol Lometrexol->GAR Pemetrexed_GARFT Pemetrexed Pemetrexed_GARFT->GAR dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DHF DHF THF THF DHF->THF Dihydrofolate Reductase (DHFR) Pemetrexed_TS Pemetrexed Pemetrexed_TS->dUMP Pemetrexed_DHFR Pemetrexed Pemetrexed_DHFR->DHF

Caption: Signaling pathway of Lometrexol and Pemetrexed inhibition.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight for cell attachment seed_cells->incubate_overnight add_drug Add serial dilutions of Lometrexol or Pemetrexed incubate_overnight->add_drug incubate_drug Incubate for 72 hours add_drug->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

cluster_lometrexol Lometrexol cluster_pemetrexed Pemetrexed L_Target Primary Target: GARFT P_Target Multi-Targeted: GARFT, TS, DHFR L_Target->P_Target Broader Spectrum L_Toxicity High Toxicity: Myelosuppression, Mucositis P_Toxicity Manageable Toxicity with Vitamin Supplementation L_Toxicity->P_Toxicity Improved Profile L_Efficacy Limited Clinical Data P_Efficacy Extensive Clinical Data (e.g., NSCLC, Mesothelioma) L_Efficacy->P_Efficacy More Established

Caption: Logical comparison of Lometrexol and Pemetrexed.

References

Benchmarking 5,10-Dideazafolic Acid Against Novel Purine Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established purine (B94841) synthesis inhibitor 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol, against two novel inhibitors targeting the same enzyme, glycinamide (B1583983) ribonucleotide formyltransferase (GARFT): AG2034 and LY309887. The information presented is based on available preclinical and clinical data to assist researchers in evaluating the potential of these compounds.

Data Presentation: Quantitative Comparison of GARFT Inhibitors

The following table summarizes key quantitative data for Lometrexol and the novel inhibitors AG2034 and LY309887, focusing on their potency in enzymatic and cell-based assays.

CompoundTargetKᵢ for human GARFTIC₅₀ (CCRF-CEM human leukemia cells)IC₅₀ (L1210 murine leukemia cells)
This compound (Lometrexol) GARFT~58.5 nM2.9 nM-
AG2034 GARFT28 nM[1]2.9 nM[1]4 nM[1]
LY309887 GARFT6.5 nM9.9 nM-

Comparative Performance Analysis

In Vitro Potency

LY309887 demonstrates the highest potency against the isolated GARFT enzyme with a Kᵢ value of 6.5 nM, which is approximately 9-fold more potent than Lometrexol. AG2034 also shows a strong inhibitory activity with a Kᵢ of 28 nM.[1]

In cell-based assays using the CCRF-CEM human leukemia cell line, Lometrexol and AG2034 exhibit potent cytotoxic effects with identical IC₅₀ values of 2.9 nM.[1] Interestingly, while being a more potent enzyme inhibitor, LY309887 shows a slightly higher IC₅₀ of 9.9 nM in the same cell line. The in vitro growth inhibition by AG2034 can be reversed by the addition of hypoxanthine (B114508) or AICA (5-aminoimidazole-4-carboxamide) to the culture medium, confirming its mechanism of action via purine synthesis inhibition.[1]

In Vivo Efficacy

Preclinical studies in murine tumor models and human tumor xenografts have demonstrated the in vivo antitumor activity of all three compounds. LY309887 was found to be more potent than Lometrexol at inhibiting tumor growth in the C3H mammary murine tumor model and several tumor xenografts, including two pancreatic human xenografts. Both Lometrexol and LY309887 showed excellent efficacy in several colon xenograft models. AG2034 has also shown significant in vivo antitumor activity against various murine tumors and human xenograft models.[1]

Clinical Development and Toxicity

This compound (Lometrexol) has undergone clinical investigation. However, its development was challenged by delayed and cumulative antiproliferative toxicities.[2] Subsequent clinical studies found that these toxicities, primarily thrombocytopenia and mucositis, could be markedly reduced with folic acid supplementation.[2]

AG2034 entered Phase I clinical trials.[2][3] In a study where AG2034 was administered every 3 weeks without folate supplementation, the recommended phase II dose was determined to be 5.0 mg/m².[4] Dose-limiting toxicities included anemia, thrombocytopenia, mucositis, diarrhea, hyperbilirubinemia, fatigue, and insomnia.[4] Pharmacokinetic analysis revealed drug accumulation with repeated cycles, which may contribute to the cumulative toxicity observed.[2] No objective antitumor responses were observed in this particular study.[2]

Information on the clinical development of LY309887 from the provided search results is more limited. However, it was developed as a second-generation GARFT inhibitor with a biochemical and pharmacological profile that suggested it might have a broader antitumor activity, a different pharmacokinetic profile, and produce less toxicity than Lometrexol.

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine the enzymatic activity of GARFTase.

Principle: The activity of GARFTase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazatetrahydrofolate from the substrate 10-formyl-5,8-dideazafolate (10-CHO-DDF).

Materials:

  • Purified human GARFTase

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHO-DDF)

  • Inhibitor compounds (Lometrexol, AG2034, LY309887)

  • 0.1 M HEPES buffer, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare stock solutions of the inhibitors in DMSO.

  • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-CHO-DDF

    • Varying concentrations of the inhibitor in 0.1 M HEPES buffer (pH 7.5).

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding 150 µL of 20 nM purified GARFTase in the same buffer to each well.

  • Immediately shake the plate for 5 seconds.

  • Monitor the increase in absorbance at 295 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the Kᵢ value by fitting the initial rates against inhibitor concentrations using appropriate enzyme inhibition models.

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[5][6]

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[5]

Materials:

  • Cancer cell line (e.g., CCRF-CEM)

  • Complete culture medium

  • Inhibitor compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the inhibitor compounds in culture medium and add them to the wells. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

DeNovoPurineSynthesis cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitors Inhibitors PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA GPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Lometrexol This compound (Lometrexol) GARFT GARFT Lometrexol->GARFT AG2034 AG2034 AG2034->GARFT LY309887 LY309887 LY309887->GARFT

Caption: De Novo Purine Synthesis Pathway and Inhibition by GARFT Inhibitors.

ExperimentalWorkflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development EnzymeAssay GARFT Enzyme Inhibition Assay (Determine Ki) CellViability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) (Determine IC50 in cancer cell lines) EnzymeAssay->CellViability Mechanism Mechanism of Action Studies (e.g., Reversal with hypoxanthine) CellViability->Mechanism AnimalModels Antitumor Efficacy in Animal Models (e.g., Xenografts) Mechanism->AnimalModels Toxicity Toxicology Studies AnimalModels->Toxicity PhaseI Phase I Clinical Trials (Safety, MTD, Pharmacokinetics) Toxicity->PhaseI PhaseII Phase II Clinical Trials (Efficacy in specific cancers) PhaseI->PhaseII

Caption: Experimental Workflow for Comparing Purine Synthesis Inhibitors.

References

Comparative Guide to 5,10-Dideazafolic Acid (Lometrexol) and Other Antifolates in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5,10-Dideazafolic acid (Lometrexol) with other prominent antifolate chemotherapeutic agents, namely Methotrexate and Pemetrexed (B1662193). The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound (Lometrexol) is a potent antifolate that distinguishes itself from classical antifolates like Methotrexate by its specific mechanism of action. While Methotrexate primarily inhibits dihydrofolate reductase (DHFR), Lometrexol is a selective inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) synthesis pathway.[1] This difference in molecular targets results in a distinct pattern of activity, particularly in tumor cells that have developed resistance to DHFR inhibitors.[1] Pemetrexed, a newer generation antifolate, exhibits a broader mechanism, targeting multiple enzymes in both purine and pyrimidine (B1678525) synthesis, including thymidylate synthase (TYMS), DHFR, and GARFT.[2][3] This guide presents available preclinical data to facilitate a direct comparison of these agents.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of Lometrexol, Methotrexate, and Pemetrexed against various cancer cell lines as reported in published literature. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

DrugCell LineCancer TypeIC50 (nM)Reference
This compound (Lometrexol) CCRF-CEMHuman T-cell acute lymphoblastic leukemia2.9[4]
LY309887 (Second Gen. GARFT Inhibitor) CCRF-CEMHuman T-cell acute lymphoblastic leukemia9.9[4]
Methotrexate CCRF-CEMHuman T-cell acute lymphoblastic leukemia78 (median)[5]
DaoyMedulloblastoma95
Saos-2Osteosarcoma35[2]
HCT-116Colorectal Carcinoma150,000 (at 48h)[6]
A-549Lung Carcinoma100,000 (at 48h)[6]
Pemetrexed CCRF-CEMHuman T-cell acute lymphoblastic leukemia155 (median)
A549Non-small cell lung cancerVaries with folate levels[6]
H292Non-small cell lung cancer~100-1000[7]
Calu-6Non-small cell lung cancer~100-1000[7]
H322Non-small cell lung cancer~100-1000[7]

Note: The IC50 values for Methotrexate in HCT-116 and A-549 cell lines are presented in mM in the source and have been converted to nM for consistency. The significant difference in magnitude may reflect different experimental setups, such as exposure time.

Experimental Protocols

Reproducibility of in vitro cytotoxicity data is highly dependent on the experimental methodology. Below is a detailed, generalized protocol for determining the IC50 values of antifolate drugs using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a composite of standard practices and should be optimized for specific cell lines and compounds.

Protocol: In Vitro Cytotoxicity Determination using MTT Assay

1. Cell Culture and Seeding:

  • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsinization for adherent cells or by centrifugation for suspension cells.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Seed the cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

2. Drug Preparation and Treatment:

  • Prepare a stock solution of the antifolate drug (e.g., Lometrexol, Methotrexate, Pemetrexed) in a suitable solvent (e.g., DMSO or sterile water) at a high concentration.

  • Perform serial dilutions of the drug stock solution in complete culture medium to achieve a range of desired final concentrations. It is advisable to perform a wide range of concentrations in initial experiments to determine the approximate IC50.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).

  • Incubate the plates for a specified exposure time (e.g., 48, 72, or 96 hours). The incubation time should be consistent across experiments for a given cell line.

3. MTT Assay:

  • Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by Lometrexol, Methotrexate, and Pemetrexed.

Antifolate_Pathways cluster_Lometrexol This compound (Lometrexol) cluster_Methotrexate Methotrexate cluster_Pemetrexed Pemetrexed Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Thymidylate_Purine Thymidylate & Purine Synthesis THF->Thymidylate_Purine Pemetrexed Pemetrexed TYMS TYMS Pemetrexed->TYMS Inhibits DHFR_P DHFR Pemetrexed->DHFR_P Inhibits GARFT_P GARFT Pemetrexed->GARFT_P Inhibits Thymidylate_Synthesis Thymidylate Synthesis TYMS->Thymidylate_Synthesis Purine_Synthesis_P Purine Synthesis GARFT_P->Purine_Synthesis_P

Mechanisms of action for Lometrexol, Methotrexate, and Pemetrexed.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comparative evaluation of antifolate drugs in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Drug_Prep 2. Antifolate Stock Preparation Cell_Culture->Drug_Prep Seeding 3. Cell Seeding in 96-well Plates Drug_Prep->Seeding Serial_Dilution 4. Serial Dilution of Antifolates Treatment 5. Cell Treatment Serial_Dilution->Treatment Incubation 6. Incubation (e.g., 72 hours) Treatment->Incubation MTT_Addition 7. MTT Reagent Addition Formazan_Solubilization 8. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 9. Absorbance Measurement Formazan_Solubilization->Absorbance_Reading Viability_Calc 10. % Viability Calculation IC50_Determination 11. IC50 Value Determination Viability_Calc->IC50_Determination Comparison 12. Comparative Analysis IC50_Determination->Comparison

Workflow for in vitro comparison of antifolate cytotoxicity.

References

Comparative Analysis of 5,10-Dideazafolic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 5,10-dideazafolic acid (DDATHF) analogs, with a primary focus on Lometrexol (DDATHF) and its derivatives. These compounds are potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway, making them significant candidates for anticancer drug development. This document outlines their mechanism of action, presents comparative quantitative data on their biological activity, details relevant experimental protocols, and visualizes the involved biochemical pathways and experimental workflows.

Mechanism of Action: Targeting Purine Synthesis

Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), this compound analogs specifically target GARFT. This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide, a crucial step in the synthesis of purine precursors. By inhibiting GARFT, these analogs disrupt the production of adenosine (B11128) and guanosine (B1672433) nucleotides, leading to the arrest of DNA and RNA synthesis and ultimately inducing cytotoxicity in rapidly proliferating cancer cells.

The following diagram illustrates the pivotal role of GARFT in the de novo purine synthesis pathway and its inhibition by this compound analogs.

cluster_purine De Novo Purine Synthesis cluster_folate Folate Metabolism PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR synthetase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP IMP FGAR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP THF Tetrahydrofolate (THF) Formyl_THF 10-Formyl-THF THF->Formyl_THF SHMT Formyl_THF->THF GARFT GARFT Formyl_THF->GARFT DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine DDATHF This compound Analogs (e.g., Lometrexol) DDATHF->GARFT Inhibition

Caption: Inhibition of GARFT by this compound analogs in the purine synthesis pathway.

Comparative Biological Activity

The efficacy of this compound analogs is determined by several factors, including their inhibitory potency against GARFT, cellular uptake, and subsequent polyglutamation, which enhances intracellular retention and inhibitory activity. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of this compound Analogs

CompoundCell LineIC₅₀ (nM)Reference
Lometrexol (DDATHF)CCRF-CEM2.9[1]
Lometrexol (DDATHF)L12104.0[2]
LY309887CCRF-CEM9.9[1]
AG2034L12104.0[2]
AG2034CCRF-CEM2.9[2]
Acyclic Analog (Compound 2)CCRF-CEM42[3]

Table 2: GARFT Inhibition Constants (Kᵢ) of this compound Analogs

CompoundEnzyme SourceKᵢ (nM)Reference
Lometrexol (DDATHF)Human GARFT--
LY309887Human GARFT6.5[1]
AG2034Human GARFT28[2]

Note: Specific Kᵢ values for Lometrexol against human GARFT were not explicitly found in the provided search results, though it is established as a potent inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound analogs.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This assay spectrophotometrically measures the inhibition of GARFT activity.

Materials:

  • Purified recombinant human GARFT

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-Formyl-5,8,10-trideazafolic acid (a stable analog of 10-formyl-THF)

  • This compound analogs (inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, GAR, and the 10-formyl-THF analog.

  • Add varying concentrations of the this compound analog to the wells of a microplate.

  • Initiate the reaction by adding the GARFT enzyme.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 295 nm) over time, which corresponds to the formation of the product.

  • Calculate the initial reaction rates and determine the inhibitor concentration that causes 50% inhibition (IC₅₀).

  • Inhibition constants (Kᵢ) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate models for competitive or non-competitive inhibition.[4]

cluster_workflow GARFT Inhibition Assay Workflow start Prepare Reaction Mixture (Buffer, GAR, 10-Formyl-THF analog) add_inhibitor Add 5,10-Dideazafolic Acid Analog start->add_inhibitor add_enzyme Initiate with GARFT Enzyme add_inhibitor->add_enzyme measure Monitor Absorbance Change add_enzyme->measure analyze Calculate IC50 and Ki measure->analyze

Caption: Workflow for a typical GARFT inhibition assay.

Cellular Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, L1210)

  • Complete cell culture medium

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound analog and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Add 5,10-Dideazafolic Acid Analog seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Workflow for a cellular cytotoxicity MTT assay.

In Vivo Antitumor Activity

While in vitro data provides valuable insights into the potency of these analogs, in vivo studies are essential to evaluate their therapeutic potential. Several this compound analogs have demonstrated significant antitumor activity in various murine tumor models and human tumor xenografts. For instance, an acyclic analog of DDATHF showed moderate antitumor activity against 6C3HED lymphosarcoma and C3H mammary adenocarcinoma in vivo.[3] AG2034 has also shown in vivo antitumor activity against several murine tumors and human xenograft models.[2]

Conclusion

The comparative analysis of this compound analogs reveals a class of potent and selective inhibitors of GARFT with significant potential as anticancer agents. Lometrexol and its more recent derivatives, such as LY309887 and AG2034, exhibit nanomolar inhibitory activity against GARFT and potent cytotoxicity against various cancer cell lines. The development of these compounds has been guided by a strong understanding of their mechanism of action, structure-activity relationships, and cellular pharmacology. Future research in this area will likely focus on optimizing the therapeutic index of these analogs, exploring combination therapies, and identifying predictive biomarkers for patient response. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance this promising class of antifolates.

References

Validating Mechanisms of Resistance to 5,10-Dideazafolic Acid (Lometrexol): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the established mechanisms of resistance to the antifolate drug 5,10-Dideazafolic acid (Lometrexol) and details the experimental approaches required to validate these mechanisms. The information presented is intended to aid researchers in identifying and characterizing resistance in cancer cell lines and clinical samples, a critical step in the development of strategies to overcome treatment failure.

Core Mechanisms of Lometrexol (B1675047) Resistance

Acquired resistance to Lometrexol, a potent inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), primarily arises from three key cellular alterations: impaired intracellular drug metabolism, altered drug transport, and, less commonly, modifications of the target enzyme.[1][2] These mechanisms collectively reduce the effective concentration and inhibitory action of the drug at its site of action.

Impaired Polyglutamylation: The Primary Hurdle

The most frequently observed mechanism of resistance to Lometrexol is the disruption of its intracellular polyglutamylation.[1] Lometrexol, like other classical antifolates, requires the addition of multiple glutamate (B1630785) residues, a process catalyzed by folylpolyglutamate synthetase (FPGS), to be retained within the cell and to achieve maximal inhibitory potency against GARFT.[3][4] Conversely, the enzyme γ-glutamyl hydrolase (GGH) removes these glutamate tails, facilitating drug efflux.[1] An imbalance in the activities of these two enzymes is a central factor in Lometrexol resistance.

Key alterations include:

  • Decreased FPGS Activity: Reduced expression or inactivating mutations of the FPGS gene lead to inefficient polyglutamylation of Lometrexol, resulting in poor intracellular retention and diminished cytotoxicity.[1][5]

  • Increased GGH Activity: Overexpression of GGH accelerates the removal of glutamate residues from polyglutamated Lometrexol, promoting its efflux from the cell.[1]

Altered Drug Transport: A Gatekeeper's Failure

The cellular uptake and efflux of Lometrexol are critical determinants of its therapeutic efficacy. Resistance can emerge from modifications in the transport proteins responsible for moving the drug across the cell membrane.

  • Reduced Influx: The reduced folate carrier (RFC1) is a major transporter for Lometrexol into cancer cells.[6] Decreased expression or mutations in the SLC19A1 gene (encoding RFC1) can significantly impair drug uptake, leading to resistance.[6][7]

  • Increased Efflux: Members of the ATP-binding cassette (ABC) transporter superfamily, such as multidrug resistance proteins (MRPs), can actively pump Lometrexol out of the cell, thereby reducing its intracellular concentration.[8]

Target Enzyme Modification: A Less Common Escape Route

While less frequently reported for Lometrexol compared to other antifolates like methotrexate, alterations in the drug's target enzyme, GARFT, can theoretically contribute to resistance.[1][9]

  • GARFT Overexpression: An increase in the cellular levels of GARFT would require higher concentrations of Lometrexol to achieve the same level of inhibition.

  • GARFT Mutation: Structural changes in GARFT due to mutations could potentially reduce the binding affinity of Lometrexol, rendering the enzyme less susceptible to inhibition.

Quantitative Comparison of Sensitive vs. Resistant Phenotypes

The following tables summarize the expected quantitative differences between cancer cell lines that are sensitive to Lometrexol and those that have acquired resistance. It is important to note that the degree of change can vary significantly between different cell lines and the specific mechanism of resistance.

Table 1: Drug Sensitivity Profile

ParameterSensitive Cell LineResistant Cell LineFold Resistance
IC50 (nM) 2.9 (CCRF-CEM)[10]>100 (Expected)>30-fold

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. A significant increase in the IC50 value is the primary indicator of a resistant phenotype.[1]

Table 2: Intracellular Drug Metabolism

ParameterSensitive Cell LineResistant Cell LineExpected Change in Resistance
FPGS Activity HighLow / UndetectableDecrease
GGH Activity LowHighIncrease
Intracellular Lometrexol Polyglutamates HighLow / UndetectableDecrease

Table 3: Drug Transport

ParameterSensitive Cell LineResistant Cell LineExpected Change in Resistance
RFC1 mRNA/Protein Expression NormalLow / UndetectableDecrease
[³H]-Lometrexol Uptake HighLowDecrease
ABC Transporter Expression (e.g., MRPs) LowHighIncrease

Table 4: Target Enzyme Profile

ParameterSensitive Cell LineResistant Cell LineExpected Change in Resistance
GARFT Protein Expression NormalHighIncrease
GARFT Gene Copy Number NormalAmplifiedIncrease
GARFT Binding Affinity (Ki) LowHighIncrease

Experimental Protocols for Validating Resistance Mechanisms

To definitively identify the mechanism of Lometrexol resistance, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Determination of IC50 using a Cell Viability Assay

This initial step is crucial to quantify the level of resistance.[1]

  • Cell Seeding: Plate both parental (sensitive) and suspected resistant cells in 96-well plates at an optimal density to ensure logarithmic growth during the assay.

  • Drug Treatment: The following day, treat the cells with a serial dilution of Lometrexol (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.[1]

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).[1]

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).[1]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the Lometrexol concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[1]

  • Fold Resistance Calculation: Divide the IC50 of the resistant cell line by the IC50 of the parental cell line.[1]

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the rate of glutamate incorporation into a folate substrate, reflecting the enzyme's ability to polyglutamylate Lometrexol.

  • Cell Lysate Preparation: Harvest approximately 1 x 10⁷ parental and resistant cells. Wash the cells with ice-cold PBS and resuspend in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors). Lyse the cells by sonication or freeze-thaw cycles and clarify the lysate by centrifugation.[1]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, ATP, the folate substrate, and [³H]-glutamate.

  • Enzyme Reaction: Add a standardized amount of cell lysate (e.g., 100 µg of protein) to the reaction mixture and incubate at 37°C for a defined period (e.g., 2 hours).[1]

  • Separation and Quantification: Stop the reaction and separate the polyglutamylated products from unincorporated [³H]-glutamate using anion-exchange chromatography. Quantify the radioactivity in the eluted fractions corresponding to the polyglutamylated products using a scintillation counter.[1]

  • Data Analysis: Calculate the FPGS activity as pmol of [³H]-glutamate incorporated per mg of protein per hour. Compare the activity between parental and resistant cell lines.[1]

γ-Glutamyl Hydrolase (GGH) Activity Assay

This assay quantifies the rate at which GGH removes glutamate residues from a polyglutamated substrate.

  • Cell Lysate Preparation: Prepare cell lysates from parental and resistant cells as described for the FPGS assay.

  • Substrate and Reaction: Use a synthetic GGH substrate such as L-γ-Glutamyl-p-nitroanilide. Add a standardized amount of cell lysate (e.g., 50 µg of protein) to the substrate solution.[1]

  • Measurement: Incubate at 37°C and measure the absorbance of the released p-nitroanilide at 418 nm over time (kinetic assay) or at a fixed endpoint.[1]

  • Data Analysis: Generate a standard curve using p-nitroanilide to quantify the amount of product formed. Calculate the GGH activity as µmol of p-nitroanilide generated per minute per mg of protein. Compare the activity between parental and resistant cell lines.[1]

Lometrexol Uptake Assay

This assay measures the accumulation of radiolabeled Lometrexol inside the cells to assess transport activity.

  • Cell Preparation: Plate parental and resistant cells at the same density in multi-well plates.

  • Uptake: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the transport buffer containing a known concentration of [³H]-Lometrexol. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[1]

  • Washing: Stop the uptake by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabel.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. Determine the protein concentration of the lysate to normalize the data.

  • Data Analysis: Plot the intracellular [³H]-Lometrexol concentration (pmol/mg protein) against time. Compare the initial rates of uptake between parental and resistant cells.

Gene and Protein Expression Analysis

Standard molecular biology techniques can be used to assess the expression levels of key genes and proteins involved in Lometrexol resistance.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of FPGS, GGH, SLC19A1 (RFC1), and GARFT in sensitive and resistant cells.

  • Western Blotting: Determine the protein levels of FPGS, GGH, RFC1, and GARFT in sensitive and resistant cell lines.[1]

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

cluster_0 Cellular Uptake and Metabolism cluster_1 Target Inhibition and Resistance Lometrexol_ext Extracellular Lometrexol Lometrexol_int Intracellular Lometrexol Lometrexol_ext->Lometrexol_int Influx Lometrexol_poly Lometrexol Polyglutamates Lometrexol_int->Lometrexol_poly Polyglutamylation Lometrexol_poly->Lometrexol_int Deglutamylation GARFT_active Active GARFT Lometrexol_poly->GARFT_active Inhibition Lometrexol_poly->GARFT_active RFC1 RFC1 FPGS FPGS GGH GGH GARFT_inhibited Inhibited GARFT Purine_synthesis De Novo Purine Synthesis GARFT_active->Purine_synthesis Apoptosis Apoptosis Purine_synthesis->Apoptosis Resistance Resistance Mechanisms Resistance->RFC1 Decreased Expression Resistance->FPGS Decreased Activity Resistance->GGH Increased Activity Resistance->GARFT_active Overexpression/ Mutation Start Suspected Lometrexol Resistant Cell Line IC50 Determine IC50 (Sensitive vs. Resistant) Start->IC50 Check_Poly Significant Increase in IC50? IC50->Check_Poly Polyglutamylation_Assays FPGS and GGH Activity Assays Check_Poly->Polyglutamylation_Assays Yes Other_Mechanisms Investigate Other Mechanisms Check_Poly->Other_Mechanisms No Check_Transport Altered Polyglutamylation? Polyglutamylation_Assays->Check_Transport Transport_Assays Drug Uptake Assay & RFC1 Expression Check_Transport->Transport_Assays No End Mechanism(s) Identified Check_Transport->End Yes Check_Target Altered Transport? Transport_Assays->Check_Target Target_Analysis GARFT Expression and Sequencing Check_Target->Target_Analysis No Check_Target->End Yes Target_Analysis->End Impaired_Poly Impaired Polyglutamylation Lometrexol_Resistance Lometrexol Resistance Impaired_Poly->Lometrexol_Resistance Altered_Transport Altered Drug Transport Altered_Transport->Lometrexol_Resistance Target_Mod Target Enzyme Modification Target_Mod->Lometrexol_Resistance

References

Safety Operating Guide

Safe Disposal of 5,10-Dideazafolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 5,10-Dideazafolic acid, a potent antineoplastic agent, is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general principles of hazardous and pharmaceutical waste management.

This compound, also known as Lometrexol, is a folic acid antagonist used in cancer research.[1] Due to its cytotoxic nature, it is imperative to handle and dispose of this compound as hazardous pharmaceutical waste. Improper disposal can pose significant health risks and lead to environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Waste Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Cytotoxic," "Toxic")

    • The accumulation start date.

  • Disposal of Solid Waste:

    • Carefully place all solid waste, including unused powder, contaminated articles, and spill cleanup debris, into the designated hazardous waste container.

    • Do not mix with other, non-hazardous waste streams.

  • Disposal of Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • Decontamination of Reusable Labware:

    • Thoroughly rinse any reusable glassware or equipment that has been in contact with this compound with an appropriate solvent (e.g., as recommended by your institution's safety office).

    • The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but it is crucial to consult your local environmental health and safety (EHS) office for specific guidance.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • Carefully collect all contaminated materials and place them in the designated hazardous waste container.

    • Decontaminate the spill area according to your institution's established procedures.

  • Final Disposal:

    • Once the hazardous waste container is full, seal it securely.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. These entities will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, typically through incineration.[2]

Quantitative Data Summary

ParameterGuidelineRegulatory Context
Hazardous Waste Accumulation Limit Varies by generator status; typically no more than 55 gallons of a single waste stream.Environmental Protection Agency (EPA)
Satellite Accumulation Area (SAA) Quantity Limits Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste.40 CFR 262.15
pH for Aqueous Waste Drain Disposal Generally between 5.5 and 9.5 for non-toxic solutions. Not applicable to cytotoxic compounds like this compound. Local and state regulations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Waste Type Specific Handling cluster_4 Final Disposal Pathway start Generate this compound waste identify Identify as Hazardous Pharmaceutical Waste start->identify segregate Segregate from other waste streams identify->segregate container Use designated, labeled hazardous waste container segregate->container solid Solid Waste (powder, contaminated items) container->solid liquid Liquid Waste (solutions) container->liquid rinse First Rinseate of Labware container->rinse ehs_pickup Arrange for EHS/Licensed Vendor Pickup solid->ehs_pickup liquid->ehs_pickup rinse->ehs_pickup incineration Incineration at a permitted facility ehs_pickup->incineration

Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

References

Essential Safety and Operational Guidance for Handling 5,10-Dideazafolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 5,10-Dideazafolic acid, a potent antineoplastic agent.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these procedures is essential to minimize exposure risks and ensure a safe research environment. Due to its cytotoxic potential, all materials that come into contact with this compound should be treated as hazardous.

Hazard Identification and Personal Protective Equipment

This compound presents several health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Ingestion is also a potential route of exposure.

Summary of Hazards:

Hazard StatementDescriptionPrimary Route of Exposure
H315 Causes skin irritation.[2]Skin Contact
H318 Causes serious eye damage.[2][3]Eye Contact
H335 May cause respiratory irritation.[2]Inhalation
Suspected Carcinogen/Mutagen May cause cancer or genetic defects.[3][4][5]All routes
Suspected Teratogen Suspected of damaging fertility or the unborn child.[3]All routes

Recommended Personal Protective Equipment (PPE):

A comprehensive safety strategy includes a combination of engineering controls, administrative procedures, and personal protective equipment.[4] The minimum required PPE for handling this compound includes:

PPE CategorySpecification
Hand Protection Wear two pairs of chemotherapy-rated nitrile gloves. Immediately change gloves if contaminated, torn, or punctured.
Eye/Face Protection Wear chemical safety goggles and a face shield.[6]
Respiratory Protection When handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required. The use of a powered air-purifying respirator (PAPR) should be considered for procedures with a high potential for aerosolization.
Skin and Body Protection Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric. Ensure cuffs are tucked into the outer pair of gloves.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[7]

  • Transport the sealed container to the designated and clearly labeled storage area for potent compounds.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

2. Preparation and Handling:

  • All manipulations of this compound, especially handling of the powder, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) to prevent aerosol generation and exposure.

  • Before starting work, decontaminate the work surface.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[7]

  • Only trained personnel should handle this compound.

3. Weighing and Reconstitution:

  • Weigh the powdered compound within the containment device.

  • When reconstituting, add the solvent slowly to the vial to avoid splashing.

  • Ensure all vials and containers are clearly labeled with the compound name, concentration, and hazard symbols.

4. Experimental Use:

  • When transferring solutions, use syringes with Luer-Lok™ fittings to prevent accidental disconnection.

  • All procedures should be performed carefully to minimize the creation of aerosols.

5. Decontamination and Cleaning:

  • At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Use a validated decontamination procedure, which may include an initial cleaning with a detergent solution followed by a rinse with sterile water and a final wipe with 70% isopropyl alcohol.

  • All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and exposure to personnel.

Waste Segregation:

  • Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.[3]

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a designated, leak-proof container with a lid, clearly labeled "Cytotoxic Waste".[3]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and shatter-resistant container labeled "Cytotoxic Liquid Waste". Do not dispose of this waste down the drain.

Disposal Procedure:

  • At the point of generation, segregate waste into the appropriate containers.

  • When waste containers are three-quarters full, securely seal them to prevent leaks.

  • Follow your institution's procedures for the labeling, storage, and pickup of hazardous chemical waste by the Environmental Health and Safety (EHS) department.

  • Cytotoxic waste is typically disposed of via incineration by a licensed hazardous waste management company.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow start Start: Receive Compound receive 1. Receiving & Inspection - Check package integrity - Transport to designated storage start->receive end_node End: Waste Pickup by EHS storage 2. Secure Storage - Cool, dry, well-ventilated - Labeled 'Potent Compound' receive->storage prep 3. Preparation for Use - Don appropriate PPE - Prepare containment area (BSC/Isolator) storage->prep handling 4. Compound Handling - Weighing & Reconstitution - Perform experiment prep->handling decon 5. Decontamination - Clean all surfaces and equipment - Dispose of cleaning materials as waste handling->decon waste_seg 6. Waste Segregation - Sharps, Solids, Liquids - Use labeled cytotoxic waste containers decon->waste_seg waste_seg->end_node

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-Dideazafolic acid
Reactant of Route 2
5,10-Dideazafolic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.